molecular formula C10H14O B3023152 (-)-Myrtenal CAS No. 18486-69-6

(-)-Myrtenal

Cat. No.: B3023152
CAS No.: 18486-69-6
M. Wt: 150.22 g/mol
InChI Key: KMRMUZKLFIEVAO-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Myrtenal is a bicyclic monoterpenoid of natural origin, found in various plant species such as Hyssopus officinalis and Cyperus articulatus . It is characterized as a colorless liquid with a boiling point of 220-221 °C and is considered practically insoluble in water . As a versatile natural product, it serves as a valuable building block for the chemical synthesis of novel derivatives with enhanced biological activities . This compound exhibits a broad spectrum of research potential, demonstrating significant value in neuropharmacology, metabolic studies, and oncology. In models of neurodegenerative diseases, this compound has been identified as an inhibitor of acetylcholinesterase, a key target in Alzheimer's disease research . It also shows memory-enhancing properties, improving short-term memory deficits in animal models by augmenting endogenous antioxidant enzymes, reducing pro-inflammatory cytokines, and restoring neurotransmitter homeostasis . Furthermore, it has shown anxiolytic effects in preclinical behavioral models . In metabolic research, this compound has displayed an antihyperglycemic effect in experimental models of diabetes. Studies indicate it can lower plasma glucose levels, improve plasma insulin levels, upregulate glucose transporters, and modulate key liver enzymes involved in glucose metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase . It also positively affects lipid profiles by reducing triglycerides and total cholesterol . Its antitumor potential is another area of active investigation. The compound has demonstrated antioxidant and pro-apoptotic activities, inhibiting tumor growth and suppressing metastasis in experimental models, including melanoma and colon carcinogenesis . The suggested mechanisms include the stabilization of endogenous antioxidant systems and the inhibition of V-type ATPase on the surface of tumor cells . Researchers utilize this compound as a promising candidate for studying pathophysiological mechanisms and as a precursor for developing new therapeutic agents. This product is intended for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRMUZKLFIEVAO-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564-94-3, 18486-69-6
Record name Myrtenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrtenal, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018486696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pin-2-ene-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRTENAL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2E303QRY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MYRTENAL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97443QRZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic (-)-Myrtenal: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Myrtenal, a bicyclic monoterpenoid aldehyde, is a molecule of significant interest in the scientific community due to its diverse biological activities, including potential antineoplastic and neuroprotective properties.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailing quantitative data on its occurrence and outlining the primary methods for its isolation and purification.

Natural Abundance of this compound

This compound is a constituent of the essential oils of numerous aromatic plants. Its concentration can vary significantly depending on the plant species, geographical origin, and the specific part of the plant utilized. The primary sources identified for notable concentrations of myrtenal (B1677600) are species within the Myrtaceae and Apiaceae families, particularly Myrtus communis (Common Myrtle) and Cuminum cyminum (Cumin).

Quantitative Analysis of this compound in Natural Sources

The following tables summarize the reported concentrations of myrtenal in the essential oils of key plant sources, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Myrtenal Content in the Essential Oil of Myrtus communis

Plant PartGeographical OriginMyrtenal Percentage (%) in Essential OilReference
LeavesJericho, Palestine12.46[2]
LeavesJenin, Palestine6.78[2]
LeavesNot Specified0.1[3]

Table 2: Myrtenal Content in the Essential Oil of Cuminum cyminum

Plant PartVariety/OriginMyrtenal Percentage (%) in Essential OilReference
SeedsIsfahan, Iran28 - 43.5[4]
SeedsWestern IndiaNot explicitly quantified, but present[5][6]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources primarily involves the extraction of the essential oil from the plant matrix, followed by purification techniques to isolate the target compound.

Essential Oil Extraction

The most prevalent methods for extracting essential oils rich in monoterpenoids like this compound are hydrodistillation and steam distillation.

1. Steam Distillation: This technique involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil is then condensed, and the oil is separated from the water.

Experimental Protocol: Optimized Steam Distillation of Myrtus communis Leaves [7][8]

  • Plant Material: Air-dried leaves of Myrtus communis.

  • Apparatus: Industrial-scale steam distillation unit.

  • Procedure:

    • The boiler of the distillation unit is filled to 100% capacity with the plant material, with a particle size of 20 mm.[7][8]

    • Steam is introduced into the boiler.

    • The distillation process is carried out for a duration of 75 minutes.[7][8]

    • The steam and volatilized essential oil are passed through a condenser to be cooled and liquefied.

    • The collected distillate, consisting of essential oil and water, is separated using a Florentine flask or a separatory funnel.

    • The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

2. Hydrodistillation: In this method, the plant material is submerged in water and boiled. The steam produced carries the volatile essential oils, which are then condensed and separated.

Experimental Protocol: Hydrodistillation of Cuminum cyminum Seeds [9]

  • Plant Material: Freshly ground seeds of Cuminum cyminum.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Place the freshly ground cumin seeds into a round-bottom flask.

    • Add sterilized distilled water to the flask, ensuring the plant material is fully submerged.

    • Connect the flask to the Clevenger apparatus and a condenser.

    • Heat the flask to boiling and continue the distillation for 3 hours.[9]

    • The essential oil is collected in the calibrated tube of the Clevenger apparatus.

    • After collection, the oil is dried over anhydrous sodium sulfate and stored in a sealed, dark vial at 4°C.

Purification of this compound

Following the initial extraction of the essential oil, further purification is often necessary to isolate this compound from other components.

1. Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is particularly useful for separating components of essential oils with close boiling points. The process involves heating the essential oil mixture and allowing the vapor to pass through a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation of components.[1][10][11][12]

2. Column Chromatography: For higher purity, column chromatography is employed. This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column.

Experimental Protocol: General Column Chromatography for Monoterpenoid Purification [13]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.

  • Procedure:

    • A glass column is packed with a slurry of silica gel in the initial non-polar solvent.

    • The essential oil sample is loaded onto the top of the silica gel bed.

    • The mobile phase is allowed to flow through the column, and fractions are collected at the outlet.

    • The composition of each fraction is analyzed (e.g., by Thin Layer Chromatography or GC-MS) to identify the fractions containing the purified this compound.

    • Fractions containing the pure compound are combined, and the solvent is evaporated to yield the isolated this compound.

Biosynthesis of this compound

In plants, this compound is biosynthetically derived from the monoterpene (-)-α-pinene. The pathway involves the allylic oxidation of (-)-α-pinene to form (-)-myrtenol, which is subsequently oxidized to yield this compound.[14][15]

Biosynthesis_of_Myrtenal (-)-alpha-Pinene (-)-alpha-Pinene Myrtenol (-)-Myrtenol (-)-alpha-Pinene->Myrtenol Allylic Oxidation (Enzymatic) Myrtenal This compound Myrtenol->Myrtenal Oxidation (Enzymatic)

Biosynthesis of this compound from (-)-α-Pinene.

Experimental and Logical Workflows

The overall process for obtaining purified this compound from a natural source can be visualized as a multi-step workflow.

Isolation_Workflow cluster_extraction Essential Oil Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Myrtus communis leaves) Distillation Steam Distillation or Hydrodistillation Plant_Material->Distillation Crude_EO Crude Essential Oil Distillation->Crude_EO Fractional_Distillation Fractional Distillation Crude_EO->Fractional_Distillation Column_Chromatography Column Chromatography Fractional_Distillation->Column_Chromatography Pure_Myrtenal Purified this compound Column_Chromatography->Pure_Myrtenal

General workflow for the isolation and purification of this compound.

This guide provides a foundational understanding of the natural sourcing and isolation of this compound. Further research into specific enzymatic processes and optimization of purification protocols will be crucial for advancing its potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to the Chemical Properties and Spectral Data of (-)-Myrtenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties and spectral data of (-)-Myrtenal, a bicyclic monoterpenoid of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document is intended for a scientific audience and presents data in a structured format to facilitate research and development activities.

Chemical Properties

This compound, a naturally occurring aldehyde, is found in the essential oils of various plants, including pine and myrtle.[1] Its distinct aroma makes it a valuable compound in the fragrance and flavor industries.[1] The key chemical and physical properties of this compound are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
IUPAC Name (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde[2][3]
Synonyms (1R)-(-)-Myrtenal, (1R)-2-Pinen-10-al, l-Myrtenal[2][4]
CAS Number 18486-69-6[2][4][5]
Molecular Formula C₁₀H₁₄O[2][4][5]
Molecular Weight 150.22 g/mol [2][3][4]
Appearance Clear colorless to pale yellow liquid[1][4][6]
Boiling Point 220-221 °C[2][4][7]
Density 0.988 g/mL at 20 °C[4][8]
Refractive Index n20/D 1.503 - 1.504[4][9]
Optical Rotation [α]22/D -15°, neat[4]
Solubility Insoluble in water; soluble in alcohol and oils.[1][4]
Flash Point 78 °C (172.4 °F)[2][6]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available spectral data is presented below.

Table 2: Summary of Spectral Data for this compound

Spectroscopic TechniqueKey Features and ObservationsReferences
¹H NMR Spectra available, typically run in CDCl₃ at 298K.[3][10][11]
¹³C NMR Spectra available, typically run in CDCl₃ at 298K.[3][11]
Infrared (IR) Spectroscopy Authentic infrared spectrum available.[2]
Mass Spectrometry (MS) Mass spectra (electron ionization) are available.[12][13][14]

Detailed experimental protocols for the acquisition of the cited spectral data are not consistently available in the public domain. However, standard methodologies for these techniques are typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.[11] The sample is typically prepared as a dilute solution and analyzed at room temperature (approximately 298K).[11]

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Mass Spectrometry (MS): Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via gas chromatography (GC-MS), where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.[13][14]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][15] Of particular note is its potential role in metabolic regulation. Studies have shown that this compound can ameliorate hyperglycemia in diabetic rat models by modulating the Akt signaling pathway, which in turn enhances glucose transporter (GLUT2 and GLUT4) expression in the liver and skeletal muscle.[16]

signaling_pathway Myrtenal This compound IRS2 IRS2 Myrtenal->IRS2 Upregulates Akt Akt GLUT2 GLUT2 (Liver) Akt->GLUT2 Upregulates GLUT4 GLUT4 (Skeletal Muscle) Akt->GLUT4 Upregulates IRS2->Akt Activates Glucose_Uptake_Liver Increased Glucose Uptake (Liver) GLUT2->Glucose_Uptake_Liver Glucose_Uptake_Muscle Increased Glucose Uptake (Skeletal Muscle) GLUT4->Glucose_Uptake_Muscle Hyperglycemia Amelioration of Hyperglycemia Glucose_Uptake_Liver->Hyperglycemia Glucose_Uptake_Muscle->Hyperglycemia

Figure 1: Proposed signaling pathway of this compound in ameliorating hyperglycemia.

Experimental and Analytical Workflow

The characterization of a chemical compound like this compound follows a logical and systematic workflow. This process ensures the accurate determination of its identity, purity, and properties.

experimental_workflow cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Property Determination Isolation Isolation from Natural Source Purification Purification (e.g., Distillation, Chromatography) Isolation->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Physical_Properties Physical Properties (BP, Density, Refractive Index) Purification->Physical_Properties MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Chiral_Properties Chiral Properties (Optical Rotation) Physical_Properties->Chiral_Properties Purity_Analysis Purity Analysis (e.g., GC, HPLC) Physical_Properties->Purity_Analysis

Figure 2: General workflow for the characterization of this compound.

References

(-)-Myrtenal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18486-69-6

Molecular Formula: C₁₀H₁₄O

Molecular Weight: 150.22 g/mol

Synonyms: (1R)-(-)-Myrtenal, (1R)-2-Pinen-10-al, (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-carboxaldehyde

Molecular Structure

(-)-Myrtenal is a bicyclic monoterpenoid aldehyde. The structure consists of a bicyclo[3.1.1]heptane core with a double bond in the ring, a gem-dimethyl group, and an aldehyde functional group attached to the double bond.

SMILES: C[C@]1(C)[C@H]2CC=C(C=O)[C@H]1C2

InChI Key: KMRMUZKLFIEVAO-IUCAKERBSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties
PropertyValueReference(s)
AppearanceClear colorless to yellow liquid[1]
Boiling Point220-221 °C[1]
Density0.988 g/mL at 20 °C[1]
Refractive Index (n²⁰/D)1.504[1]
Optical Activity ([α]²²/D)-15° (neat)[2]
SolubilityInsoluble in water; soluble in alcohol and oils[1]
Flash Point78.9 °C[3]
Spectroscopic Data
TechniqueKey DataReference(s)
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 9.443 (s, 1H, CHO), 6.716 (m, 1H, C=CH), 2.869 (m, 1H), 2.554 (m, 2H), 2.493 (m, 2H), 2.193 (m, 1H), 1.344 (s, 3H, CH₃), 0.747 (s, 3H, CH₃)[4]
¹³C NMR (CDCl₃)δ (ppm): 193.995 (C=O), 154.194, 150.540, 69.683, 43.319, 40.739, 35.682, 33.754, 28.317, 23.568[4]
Infrared (IR) Characteristic bands at 1670 cm⁻¹ (C=O conjugated), 1615 cm⁻¹ (C=C conjugated)[5]
Mass Spectrometry (MS) Molecular Ion (M⁺): 150.1045[3]

Biological Activities and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including antidiabetic, anticancer, and neuroprotective effects.

Antidiabetic Activity

This compound has been demonstrated to ameliorate hyperglycemia.[6] The proposed mechanism involves the upregulation of the insulin (B600854) receptor substrate 2 (IRS2)-Akt signaling pathway.[6] This leads to an enhanced translocation of glucose transporters GLUT2 in the liver and GLUT4 in skeletal muscle, ultimately increasing glucose uptake.[6][7]

Antidiabetic_Signaling_Pathway Myrtenal (B1677600) This compound IRS2 IRS2 Myrtenal->IRS2 Upregulates Akt Akt IRS2->Akt Activates GLUT2 GLUT2 (Liver) Akt->GLUT2 Promotes translocation GLUT4 GLUT4 (Skeletal Muscle) Akt->GLUT4 Promotes translocation Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake GLUT4->Glucose_Uptake

Caption: Proposed antidiabetic signaling pathway of this compound.

Anticancer Activity

The antitumor potential of this compound has been investigated in various cancer models. The proposed mechanisms include the modulation of mitochondrial enzyme activity and membrane stability, as well as influencing apoptotic and pro-apoptotic signaling pathways.[8] Its anticancer efficacy is also attributed to its antioxidant properties and its ability to regulate detoxification pathways.[9]

Anticancer_Mechanisms Myrtenal This compound Mitochondria Mitochondrial Enzyme Activity & Membrane Stability Myrtenal->Mitochondria Affects Apoptosis Apoptotic & Pro-apoptotic Signaling Pathways Myrtenal->Apoptosis Influences Antioxidant Antioxidant Activity (Free Radical Scavenging) Myrtenal->Antioxidant Exhibits Cancer_Cell Cancer Cell Mitochondria->Cancer_Cell Apoptosis->Cancer_Cell Inhibition Inhibition of Carcinogenesis Antioxidant->Inhibition Cancer_Cell->Inhibition

Caption: Proposed anticancer mechanisms of this compound.

Experimental Protocols

Synthesis of this compound from α-Pinene

A common method for the synthesis of this compound is the allylic oxidation of α-pinene.

Method 1: Oxidation with Selenium Dioxide under Reflux

  • A mixture of 1 equivalent of α-pinene and 2.5 equivalents of selenium dioxide (SeO₂) in absolute ethanol (B145695) is prepared.[10]

  • The reaction mixture is heated under reflux.[10]

  • The reaction progress is monitored until the starting material is consumed.[10]

Method 2: Oxidation with Selenium Dioxide under Oxygen Pressure

  • The allylic oxidation is conducted in a high-pressure reactor (e.g., Parr Instrument).[10]

  • The reaction is carried out at 134 °C under 6 atmospheres of oxygen.[10] This method has been reported to yield higher selectivity for myrtenal compared to the reflux method.[10]

Purification: The resulting carbonyl compounds, including myrtenal, can be separated from the reaction mixture by forming a bisulfite complex, followed by vacuum fractional distillation to obtain highly pure myrtenal.[5]

In Vivo Study: Antitumor Activity in a DMBA-Induced Mammary Cancer Model

The following protocol outlines an experimental workflow to evaluate the chemopreventive effects of this compound.

Experimental_Workflow_DMBA cluster_setup Animal Model & Grouping cluster_induction Tumor Induction cluster_treatment Treatment cluster_analysis Analysis Animal_Model Female Sprague-Dawley Rats Grouping Grouping: - Control - DMBA only - DMBA + Myrtenal (low dose) - DMBA + Myrtenal (high dose) Animal_Model->Grouping DMBA_Admin Subcutaneous injection of 7,12-dimethylbenz[a]anthracene (DMBA) Grouping->DMBA_Admin Myrtenal_Admin Oral administration of This compound DMBA_Admin->Myrtenal_Admin Tumor_Analysis Tumor Incidence, Burden, & Volume Myrtenal_Admin->Tumor_Analysis Biochem_Analysis Biochemical Analysis: - Lipid peroxidation - Antioxidant enzymes - Detoxifying enzymes Tumor_Analysis->Biochem_Analysis Histo_Analysis Histopathological Evaluation Biochem_Analysis->Histo_Analysis

Caption: Experimental workflow for in vivo antitumor study.

In Vitro Study: Cytotoxicity Assay

The cytotoxic effects of this compound can be assessed using the MTT assay.

  • Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 0.1-5 mM) for a specified duration (e.g., 24 hours).[11]

  • MTT Assay:

    • After treatment, the culture medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

References

In Vitro Biological Activity of (-)-Myrtenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenal, a monoterpenoid found in the essential oils of various plants, has garnered significant interest in the scientific community for its diverse pharmacological properties. In vitro studies have revealed a spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms to support further research and drug development endeavors.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data from various in vitro studies on the biological activity of this compound.

Table 1: Anticancer Activity of this compound
Cell LineCancer TypeAssayIC50 (µM)Reference
Caco-2Colon AdenocarcinomaMTT38.33[1]
A2780Ovarian CancerMTT48.18[1]
MCF-7Breast AdenocarcinomaMTT60.21[1]
LNCaPProstate CarcinomaMTT77.12[1]
Table 2: Antimicrobial Activity of Myrtenol (B1201748)*
MicroorganismTypeAssayMIC (µg/mL)Reference
Candida albicansFungusBroth Microdilution256 - 512[1][2]
Candida parapsilosisFungusBroth Microdilution256 - 512[1][2]
Candida aurisFungusBroth Microdilution50[3]
Klebsiella pneumoniaeBacteriumBroth Microdilution200[3]

*Data presented is for the closely related compound, myrtenol.

Key In Vitro Biological Activities and Mechanisms

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1] The primary mechanism of its anticancer action appears to be the induction of apoptosis, or programmed cell death. This is supported by evidence of increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[1] Furthermore, studies on the related compound myrtenol suggest a potential role in modulating the Bax/Bcl-2 ratio, further promoting apoptosis.

Another proposed mechanism for the anticancer activity of this compound is the inhibition of vacuolar-type H+-ATPase (V-ATPase).[4] V-ATPases are proton pumps that play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor progression, invasion, and metastasis. By inhibiting V-ATPase, this compound may disrupt this acidic environment, leading to cancer cell death.

Myrtenal This compound Apoptosis Induction of Apoptosis Myrtenal->Apoptosis VATPase V-ATPase Inhibition Myrtenal->VATPase Caspase3 Caspase-3 Activation Apoptosis->Caspase3 CellDeath Cancer Cell Death Caspase3->CellDeath TME Disruption of Acidic Tumor Microenvironment VATPase->TME TME->CellDeath

Anticancer Mechanisms of this compound
Antioxidant Activity

In vitro assays have demonstrated that this compound possesses strong antioxidant properties. It acts as a free radical scavenger, effectively neutralizing harmful reactive oxygen species (ROS) such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O2•−).[2] This activity is crucial in protecting cells from oxidative stress, a key contributor to various chronic diseases. The antioxidant capacity of this compound has been quantified using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2]

Anti-inflammatory Activity

This compound has shown potential as an anti-inflammatory agent. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation, have indicated that this compound can inhibit the production of nitric oxide (NO).[5][6] NO is a key inflammatory mediator, and its overproduction is associated with various inflammatory conditions. The ability of this compound to suppress NO production suggests its potential in modulating inflammatory responses.

LPS Lipopolysaccharide (LPS) RAW2647 RAW 264.7 Macrophages LPS->RAW2647 Stimulates NO_Production Nitric Oxide (NO) Production RAW2647->NO_Production Myrtenal This compound Myrtenal->NO_Production Inhibits Inflammation Inflammatory Response NO_Production->Inflammation

Inhibition of LPS-Induced Nitric Oxide Production
Antimicrobial Activity

Studies on myrtenol, a closely related monoterpenoid, have demonstrated its efficacy against a range of microorganisms, including pathogenic fungi and bacteria.[2][3] The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, has been determined for myrtenol against various strains. This suggests that this compound may also possess valuable antimicrobial properties that warrant further investigation.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure: [1]

  • Cell Seeding: Seed cancer cells (e.g., Caco-2, A2780, MCF-7, LNCaP) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1 to 100 µM). Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, typically DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

MTT Assay Experimental Workflow
Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value can be determined from a plot of scavenging activity against the concentration of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of this compound to inhibit nitric oxide production in LPS-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of large amounts of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure: [5][6]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

Procedure: [3][7]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Conclusion

The in vitro evidence strongly suggests that this compound is a promising natural compound with a multifaceted biological profile. Its demonstrated anticancer, antioxidant, anti-inflammatory, and potential antimicrobial activities provide a solid foundation for further preclinical and clinical investigations. The detailed protocols and mechanistic insights presented in this guide are intended to facilitate these future studies, ultimately aiming to unlock the full therapeutic potential of this compound for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Enantioselective Synthesis of (-)-Myrtenal from alpha-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the enantioselective synthesis of (-)-Myrtenal, a valuable chiral building block in the pharmaceutical and fragrance industries. The primary route to this compound is through the allylic oxidation of the readily available natural product, (-)-α-pinene. This document details the key experimental protocols, presents comparative quantitative data, and illustrates the reaction workflows.

The enantioselectivity of this synthesis is predominantly substrate-controlled. This means the chirality of the starting material, α-pinene, directly dictates the chirality of the resulting myrtenal (B1677600). To obtain this compound, it is essential to start with (-)-α-pinene. The methods described herein focus on achieving high yields and selectivities for the allylic oxidation product, myrtenal, over other potential oxidation products like myrtenol, verbenone, and verbenol.

Overview of Synthetic Strategies

The most common and effective method for the synthesis of myrtenal from α-pinene is the allylic oxidation using selenium dioxide (SeO₂). This reagent has shown good regioselectivity for the oxidation of the allylic methyl group of α-pinene. Other methods involving different catalysts have been explored, but SeO₂ remains a reliable choice for this transformation. This guide will focus on two detailed protocols using selenium dioxide under different reaction conditions: under reflux and under oxygen pressure.

Data Presentation: Comparison of Oxidation Methodologies

The following tables summarize the quantitative data from the allylic oxidation of α-pinene with selenium dioxide under two different experimental conditions. These results highlight the impact of reaction parameters on conversion, selectivity, and yield.

Table 1: Allylic Oxidation of α-Pinene with SeO₂ under Reflux [1][2]

Reaction Time (hours)α-Pinene Conversion (%)Selectivity to Myrtenol (%)Selectivity to Myrtenal (%)Yield of Myrtenal (%)
11070303
32065357
530604012
838554517.1
1140505020
1350445628

Reaction Conditions: 1 equivalent of α-pinene, 2.5 equivalents of SeO₂, in 35 mL of ethanol (B145695) (0.02 M), at 78 °C (reflux).[1]

Table 2: Allylic Oxidation of α-Pinene with SeO₂ under Oxygen Pressure [1][3]

Reaction Time (hours)α-Pinene Conversion (%)Selectivity to Myrtenol (%)Selectivity to Myrtenal (%)Yield of Myrtenal (%)
125208020
235188228.7
338178331.5
541168434.4

Reaction Conditions: 1 equivalent of α-pinene, 2.5 equivalents of SeO₂, in 35 mL of ethanol (0.02 M), at 134 °C, under 6 atm of O₂.[1][3]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of myrtenal from α-pinene using selenium dioxide. To ensure the synthesis of this compound, (-)-α-pinene should be used as the starting material.

Protocol 1: Allylic Oxidation under Reflux [1]

  • Materials and Setup:

    • (-)-α-Pinene (1 equivalent)

    • Selenium dioxide (SeO₂, 2.5 equivalents)

    • Absolute ethanol (to make a 0.02 M solution of α-pinene)

    • A round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • To the round-bottomed flask, add (-)-α-pinene and absolute ethanol.

    • Add selenium dioxide to the solution.

    • Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

    • Continue the reaction until the desired conversion of α-pinene is achieved (e.g., 13 hours for approximately 50% conversion).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove solid residues.

    • Remove the ethanol under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound.

Protocol 2: Allylic Oxidation under Oxygen Pressure [1][3]

  • Materials and Setup:

    • (-)-α-Pinene (1 equivalent)

    • Selenium dioxide (SeO₂, 2.5 equivalents)

    • Absolute ethanol (to make a 0.02 M solution of α-pinene)

    • A high-pressure batch reactor (e.g., a Parr Instrument) equipped with a stirrer and a heating system.

    • Oxygen gas supply.

  • Procedure:

    • Place (-)-α-pinene, selenium dioxide, and absolute ethanol into the batch reactor.

    • Seal the reactor and pressurize it with oxygen to 6 atmospheres.

    • Heat the reactor to 134 °C while stirring the reaction mixture.

    • Maintain the temperature and pressure for the desired reaction time (e.g., 5 hours for approximately 41% conversion).

    • After the reaction time has elapsed, cool the reactor to room temperature and carefully vent the oxygen pressure.

    • Open the reactor and transfer the reaction mixture.

    • Filter the mixture to remove any solids.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting crude product via column chromatography to obtain this compound.

Mandatory Visualizations

Diagram 1: General Reaction Scheme for the Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product (-)-alpha-Pinene (-)-alpha-Pinene Reaction Allylic Oxidation (-)-alpha-Pinene->Reaction SeO2 SeO₂ SeO2->Reaction Solvent Ethanol Solvent->Reaction Heat Heat (Reflux or 134°C) Heat->Reaction Pressure Pressure (for Protocol 2) Pressure->Reaction This compound This compound Reaction->this compound

Caption: General workflow for the synthesis of this compound from (-)-α-pinene.

Diagram 2: Experimental Workflow for Protocol 1 (Reflux)

G start Start reactants Combine (-)-α-pinene, SeO₂, and Ethanol start->reactants reflux Heat to Reflux (78°C) with Stirring reactants->reflux monitor Monitor by GC reflux->monitor monitor->reflux Continue reaction cool Cool to Room Temperature monitor->cool Desired conversion reached filter Filter Solids cool->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify product This compound purify->product

Caption: Step-by-step workflow for the reflux-based synthesis of this compound.

Diagram 3: Experimental Workflow for Protocol 2 (Oxygen Pressure)

G start Start load_reactor Load Reactor with (-)-α-pinene, SeO₂, and Ethanol start->load_reactor pressurize Pressurize with O₂ (6 atm) load_reactor->pressurize heat Heat to 134°C with Stirring pressurize->heat react Maintain Conditions (e.g., 5 hours) heat->react cool_depressurize Cool and Depressurize react->cool_depressurize filter Filter Solids cool_depressurize->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify product This compound purify->product

Caption: Step-by-step workflow for the pressure-based synthesis of this compound.

References

(-)-Myrtenal: A Technical Guide to its Neuroprotective Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the neuroprotective mechanisms of (-)-Myrtenal. The information is compiled from preclinical in vivo and in vitro studies, with a focus on its antioxidant, neuromodulatory, and anti-inflammatory properties. This document also explores the putative signaling pathways involved in its mode of action, presenting both established and hypothesized molecular interactions.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily targeting oxidative stress, cholinergic system dysfunction, and neuroinflammation.

Antioxidant Properties

This compound has been shown to effectively mitigate oxidative stress in various models of neurodegeneration. Its antioxidant action involves the reduction of lipid peroxidation and the restoration of endogenous antioxidant defenses.

Table 1: Quantitative Data on the Antioxidant Effects of this compound

ParameterModelTreatmentEffectReference
Lipid Peroxidation (LPO)Scopolamine-induced dementia in rats40 mg/kg i.p. This compound↓ 19%[1]
Total Glutathione (B108866) (tGSH)Scopolamine-induced dementia in rats40 mg/kg i.p. This compound↑ 14.8%[1]
Superoxide Dismutase (SOD) ActivityScopolamine-induced dementia in rats40 mg/kg i.p. This compoundRestored to control levels[1]
Nitric Oxide (NO)RF-EMR-exposed mice200 mg/kg oral this compoundSignificantly ↓[2]
Malondialdehyde (MDA)STZ-induced dementia in mice100 & 200 mg/kg oral this compoundSignificantly ↓[3]
Superoxide Dismutase (SOD) ActivityRF-EMR-exposed mice100 & 200 mg/kg oral this compound↑ activity[2]
Glutathione Peroxidase (GPx) ActivityRF-EMR-exposed mice100 & 200 mg/kg oral this compound↑ activity[2]
Catalase (CAT) ActivityRF-EMR-exposed mice100 & 200 mg/kg oral this compound↑ activity[2]

Note: i.p. - intraperitoneal; RF-EMR - Radiofrequency electromagnetic radiation; STZ - Streptozotocin (B1681764).

Neuromodulatory Effects

A key aspect of this compound's neuroprotective profile is its ability to modulate cholinergic neurotransmission, which is crucial for cognitive function. This is primarily achieved through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh).

Table 2: Quantitative Data on the Neuromodulatory Effects of this compound

ParameterModelTreatmentEffectReference
Acetylcholinesterase (AChE) Activity (Cortex)Scopolamine-induced dementia in rats40 mg/kg i.p. This compound↓ 19.4% (not significant)[1]
Acetylcholinesterase (AChE) Activity (Hippocampus)Scopolamine-induced dementia in rats40 mg/kg i.p. This compound↓ 22% (not significant)[1]
Acetylcholine (ACh) Levels (Brain)Scopolamine-induced dementia in rats40 mg/kg i.p. This compound>50-fold ↑ vs. Scopolamine (B1681570) group[1]
Cholinergic Index (ACh/AChE Ratio) (Cortex)Scopolamine-induced dementia in rats40 mg/kg i.p. This compound23-fold ↑ vs. Scopolamine group[1]
Cholinergic Index (ACh/AChE Ratio) (Hippocampus)Scopolamine-induced dementia in rats40 mg/kg i.p. This compound4-fold ↑ vs. Scopolamine group[1]
Dopamine LevelsRF-EMR-exposed mice100 & 200 mg/kg oral this compoundRestored homeostasis[4][5]
Serotonin LevelsRF-EMR-exposed mice100 & 200 mg/kg oral this compoundRestored homeostasis[4][5]
Noradrenaline LevelsRF-EMR-exposed mice100 & 200 mg/kg oral this compoundRestored homeostasis[4][5]
Anti-inflammatory and Anti-apoptotic Effects

This compound also demonstrates anti-inflammatory properties by reducing the levels of pro-inflammatory mediators. While direct evidence for its anti-apoptotic effects is limited, studies on the closely related monoterpenoid, myrtenol (B1201748), suggest a potential role in regulating apoptosis-related proteins.

Table 3: Quantitative Data on the Anti-inflammatory and Anti-apoptotic Effects of this compound and Myrtenol

ParameterCompoundModelTreatmentEffectReference
TNF-α LevelsThis compoundRF-EMR-exposed mice100 & 200 mg/kg oralSignificantly ↓[2]
Nitric Oxide (NO)This compoundSTZ-induced dementia in mice200 mg/kg oralSignificantly ↓[3]
Bcl-2 ExpressionMyrtenolMCAO rats50 mg/kg i.p.0.48-fold ↑[6][7]
Bax ExpressionMyrtenolMCAO rats50 mg/kg i.p.2.02-fold ↓[6][7]
Caspase-3 ActivityMyrtenolMCAO rats50 mg/kg i.p.1.36-fold ↓[6][7]

Note: MCAO - Middle cerebral artery occlusion.

Signaling Pathways in this compound-Mediated Neuroprotection

The diverse neuroprotective effects of this compound are likely mediated by its interaction with key intracellular signaling pathways. While direct evidence for this compound is still emerging, studies on related compounds and the nature of its biological activities allow for the formulation of strong hypotheses.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Evidence from studies on myrtenol suggests that the MAPK pathway is a target for this class of monoterpenoids. The ERK1/2 signaling cascade, a component of the MAPK pathway, is known to be involved in cell survival and differentiation.[8] Conversely, the p38-MAPK pathway is often associated with inflammatory responses.[9]

MAPK_Pathway Myrtenol Myrtenol MEK1_2 MEK1/2 Myrtenol->MEK1_2 activates p38_MAPK p38-MAPK Myrtenol->p38_MAPK inhibits phosphorylation p_MEK1_2 p-MEK1/2 MEK1_2->p_MEK1_2 ERK1_2 ERK1/2 p_MEK1_2->ERK1_2 activates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Neuroprotection Neuroprotection (Cell Survival, Angiogenesis) p_ERK1_2->Neuroprotection p_p38_MAPK p-p38-MAPK p38_MAPK->p_p38_MAPK Inflammation Inflammation p_p38_MAPK->Inflammation

Myrtenol's modulation of the MAPK pathway.
Hypothesized Nrf2/ARE Pathway Involvement

The potent antioxidant effects of this compound strongly suggest the involvement of the Keap1-Nrf2/ARE pathway, a master regulator of the cellular antioxidant response.[10][11] It is hypothesized that this compound may disrupt the interaction between Keap1 and Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Myrtenal This compound Keap1_Nrf2 Keap1-Nrf2 Complex Myrtenal->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, GPx, CAT) ARE->Antioxidant_Genes activates transcription

Hypothesized activation of the Nrf2/ARE pathway by this compound.
Hypothesized PI3K/Akt Pathway Involvement

The PI3K/Akt signaling pathway is a critical regulator of cell survival and apoptosis.[12][13] Terpenoids are known to exert neuroprotective effects through this pathway.[12] It is plausible that this compound activates the PI3K/Akt pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell survival.

PI3K_Akt_Pathway Myrtenal This compound PI3K PI3K Myrtenal->PI3K activates (hypothesized) Akt Akt PI3K->Akt activates p_Akt p-Akt Akt->p_Akt GSK3b GSK-3β p_Akt->GSK3b inhibits Bax Bax p_Akt->Bax inhibits Bcl2 Bcl-2 p_Akt->Bcl2 promotes p_GSK3b p-GSK-3β (inactive) GSK3b->p_GSK3b Cell_Survival Cell Survival p_GSK3b->Cell_Survival Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Hypothesized role of the PI3K/Akt pathway in this compound's action.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies to evaluate the neuroprotective effects of this compound.

Animal Models and Drug Administration
  • Scopolamine-Induced Dementia Model: Male Wistar rats were administered scopolamine (0.1 mg/kg for 8 days and 20.0 mg/kg on day 9) to induce cognitive impairment. This compound (40 mg/kg) was administered intraperitoneally for 9 consecutive days.[1][14]

  • Streptozotocin-Induced Dementia Model: Male mice received intracerebroventricular injections of streptozotocin to model Alzheimer's-like pathology. This compound (100 and 200 mg/kg) was administered orally.[3]

  • Radiofrequency Electromagnetic Radiation (RF-EMR) Exposure Model: Male mice were exposed to 900 MHz RF-EMR during gestational and neonatal periods. This compound (100 and 200 mg/kg) was administered orally for 28 days.[2][4][5]

Behavioral Assays
  • Novel Object Recognition (NOR) Test: Used to assess recognition memory in rats and mice.[1][2]

  • Open Field Test: Employed to evaluate locomotor activity and habituation.[1][2]

Biochemical Assays
  • Acetylcholinesterase (AChE) Activity: Measured in brain homogenates (cortex and hippocampus) using Ellman's method.[1][3]

  • Oxidative Stress Markers:

    • Lipid peroxidation (LPO) was determined by measuring malondialdehyde (MDA) levels.[1][3]

    • Total glutathione (tGSH) content was quantified.[1]

    • The activities of antioxidant enzymes (SOD, CAT, GPx) were assayed using spectrophotometric methods.[1][2][3]

    • Nitric oxide (NO) levels were also measured.[2][3]

  • Neurotransmitter Levels: Dopamine, serotonin, and noradrenaline levels were quantified using appropriate analytical methods.[4][5]

  • TNF-α Levels: Measured in brain tissue homogenates using ELISA kits.[2]

Histopathological Analysis

Summary and Future Directions

This compound is a promising natural compound with significant neuroprotective potential, demonstrated through its robust antioxidant, neuromodulatory, and anti-inflammatory activities in preclinical models. While its effects on the MAPK pathway are supported by evidence from the related compound myrtenol, its roles in the Nrf2 and PI3K/Akt signaling pathways are currently hypothesized based on its observed downstream effects and the known activities of terpenoids.

Future research should focus on:

  • In vitro studies: Utilizing neuronal cell cultures to directly investigate the effects of this compound on the Nrf2 and PI3K/Akt signaling pathways, including protein phosphorylation and gene expression analysis.

  • Direct Target Identification: Employing techniques such as molecular docking and surface plasmon resonance to identify the direct molecular targets of this compound within these signaling cascades.

  • Chronic Disease Models: Evaluating the long-term efficacy of this compound in more chronic models of neurodegenerative diseases.

A deeper understanding of the precise molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent for neurodegenerative disorders.

References

The Antioxidant and Anti-inflammatory Properties of (-)-Myrtenal: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Myrtenal, a naturally occurring bicyclic monoterpenoid, has garnered significant scientific interest due to its promising pharmacological activities. This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of this compound, drawing from available preclinical in vitro and in vivo studies. This document summarizes the current understanding of its mechanisms of action, presents available quantitative data, and outlines detailed experimental protocols relevant to its evaluation. The included signaling pathway and experimental workflow diagrams, rendered in DOT language, offer a visual representation of the complex biological processes involved. While direct quantitative data for this compound in several standard in vitro assays are not extensively reported in the public literature, this guide consolidates the existing evidence to support its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Inflammation is a closely linked biological response, often triggered by oxidative stress, that contributes to the progression of these conditions.[2] Natural products have long been a valuable source of new therapeutic agents, and monoterpenes, in particular, have demonstrated a wide range of biological activities.[3] this compound, a constituent of various essential oils, has emerged as a promising candidate for further investigation due to its reported antioxidant and anti-inflammatory effects.[2] This whitepaper aims to provide a comprehensive technical overview of the current state of research on this compound's therapeutic potential in these areas.

Antioxidant Properties of this compound

This compound exhibits its antioxidant effects through multiple mechanisms, including the direct scavenging of free radicals and the enhancement of endogenous antioxidant defense systems.

In Vitro Antioxidant Activity

While specific IC50 values for this compound in common in vitro antioxidant assays such as DPPH, ABTS, FRAP, and ORAC are not widely available in the reviewed literature, its capacity to neutralize free radicals has been suggested.[1] The antioxidant activity of monoterpenes is often attributed to their chemical structure, which can facilitate the donation of hydrogen atoms or electrons to stabilize free radicals.

Table 1: Summary of In Vitro Antioxidant Activity Data for this compound

Assay Result Reference
DPPH Radical Scavenging Data not available in reviewed literature
ABTS Radical Scavenging Data not available in reviewed literature
Ferric Reducing Antioxidant Power (FRAP) Data not available in reviewed literature

| Oxygen Radical Absorbance Capacity (ORAC) | Data not available in reviewed literature | |

In Vivo and Cellular Antioxidant Activity

In vivo studies provide more substantial evidence for the antioxidant effects of this compound. Administration of this compound has been shown to bolster the endogenous antioxidant enzyme machinery, thereby protecting against oxidative damage.

A study in mice exposed to radiofrequency-electromagnetic radiation demonstrated that treatment with this compound significantly improved the activities of key antioxidant enzymes in cortical tissues.[4] Specifically, this compound was shown to increase the activity of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT).[4] Furthermore, this compound treatment was found to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide (NO) in the cortex.[4]

In an in vitro model of hydrogen peroxide-induced oxidative stress in H9c2 cardiomyocytes, pre-treatment with Myrtenal (B1677600) inhibited the generation of reactive oxygen species (ROS) and significantly increased the synthesis of antioxidant enzymes.[5]

Table 2: In Vivo and Cellular Antioxidant Effects of this compound

Model/Assay Treatment Group SOD Activity (UA/min/mg protein) GPx Activity (UC/mg/protein) CAT Activity (UB/min/mg protein) TNF-α (pg/mg protein) Reference
RF-EMR-exposed mice cortex RF-EMR 2.08 ± 0.43 14.01 ± 2.33 1.59 ± 0.40 68.6 ± 4.41 [1][4]
RF-EMR + 100 mg/kg Myrtenal 3.65 ± 0.29 19.98 ± 2.11 2.60 ± 0.32 52.04 ± 0.85 [1][4]
RF-EMR + 200 mg/kg Myrtenal 3.87 ± 0.42 23.0 ± 0.41 3.34 ± 0.54 42.6 ± 4.01 [1][4]

| H2O2-induced H9c2 cells | H2O2 + Myrtenal | Increased antioxidant enzyme synthesis | - | - | Downregulated |[5] |

Anti-inflammatory Properties of this compound

This compound has demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to reduce the production of several key pro-inflammatory molecules. In a rat model of atherosclerosis, this compound was found to lower the expression of inflammatory cytokines such as interleukin-8 (IL-8) and interleukin-1β (IL-1β).[6] In a rat model of hepatocellular carcinoma, myrtenal was shown to down-regulate the expression of tumor necrosis factor-alpha (TNF-α).[7] Furthermore, in an in vitro model using H9c2 cells, Myrtenal downregulated the expression of TNF-α, interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[5]

Table 3: Anti-inflammatory Effects of this compound

Model/Assay Effect of this compound Reference
Rat model of atherosclerosis Decreased expression of IL-8 and IL-1β [6]
Rat model of hepatocellular carcinoma Down-regulated TNF-α expression [7]
H2O2-induced H9c2 cells Downregulated TNF-α, IL-6, and iNOS expression [5]

| RF-EMR-exposed mice cortex | Decreased TNF-α levels |[1][4] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through its interaction with critical intracellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] In an inactivated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes.[10][11] A study on H9c2 cells showed that Myrtenal can downregulate the expression of NF-κB.[5] This suggests that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release NFkB_nuc NF-κB (Active) Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkB_nuc->Genes Transcription Myrtenal This compound Myrtenal->IKK Inhibition

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in regulating the inflammatory response.[12][13] The activation of these kinases leads to the downstream activation of transcription factors that control the expression of inflammatory genes. While direct evidence for this compound's effect on this pathway is limited, studies on the related monoterpene, myrtenol (B1201748), have shown an inhibition of p38-MAPK phosphorylation.[14][15] This suggests a potential mechanism for this compound's anti-inflammatory action.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation JNK JNK MAPKK->JNK Phosphorylation ERK ERK MAPKK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Myrtenal This compound Myrtenal->p38 Inhibition (Postulated)

Figure 2: Postulated modulation of the p38 MAPK pathway by this compound.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[16] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes.[18][19] Given that this compound enhances the activity of endogenous antioxidant enzymes like SOD, GPx, and CAT, it is plausible that it may activate the Nrf2 pathway, although direct evidence is currently lacking in the reviewed literature.

Figure 3: Postulated activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the antioxidant and anti-inflammatory properties of this compound.

In Vitro Antioxidant Assays

Experimental_Workflow_Antioxidant Sample This compound Solution Mix_DPPH Mix & Incubate Sample->Mix_DPPH Mix_ABTS Mix & Incubate Sample->Mix_ABTS Mix_FRAP Mix & Incubate Sample->Mix_FRAP Mix_ORAC Mix & Incubate Sample->Mix_ORAC DPPH_reagent DPPH Reagent DPPH_reagent->Mix_DPPH ABTS_reagent ABTS•+ Solution ABTS_reagent->Mix_ABTS FRAP_reagent FRAP Reagent FRAP_reagent->Mix_FRAP ORAC_reagent Fluorescein (B123965) + AAPH ORAC_reagent->Mix_ORAC Measure_DPPH Measure Absorbance (~517 nm) Mix_DPPH->Measure_DPPH Measure_ABTS Measure Absorbance (~734 nm) Mix_ABTS->Measure_ABTS Measure_FRAP Measure Absorbance (~593 nm) Mix_FRAP->Measure_FRAP Measure_ORAC Measure Fluorescence (Ex/Em: ~485/520 nm) Mix_ORAC->Measure_ORAC Calculate_DPPH Calculate % Inhibition & IC50 Measure_DPPH->Calculate_DPPH Calculate_ABTS Calculate % Inhibition & IC50 Measure_ABTS->Calculate_ABTS Calculate_FRAP Calculate FRAP Value (e.g., FeSO4 equivalents) Measure_FRAP->Calculate_FRAP Calculate_ORAC Calculate ORAC Value (e.g., Trolox equivalents) Measure_ORAC->Calculate_ORAC

Figure 4: General experimental workflow for in vitro antioxidant assays.
  • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at ~517 nm.

  • Add the this compound solution to the DPPH solution in a 96-well plate or cuvettes.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at ~517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.[20][21]

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at ~734 nm.

  • Add various concentrations of this compound to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at ~734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[21][22]

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl3·6H2O.

  • Warm the FRAP reagent to 37°C.

  • Add the this compound solution to the FRAP reagent.

  • Measure the absorbance of the reaction mixture at ~593 nm after a specified incubation time (e.g., 4 minutes).

  • The results are typically expressed as ferrous iron (Fe2+) equivalents.[23][24]

  • This assay is typically performed in a 96-well black microplate.

  • Add fluorescein (the fluorescent probe) and the this compound solution to the wells.

  • Initiate the reaction by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

  • Monitor the decay of fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve, and the results are expressed as Trolox equivalents.

Cellular Anti-inflammatory Assays

Experimental_Workflow_Anti_inflammatory Start Seed RAW 264.7 Macrophages Incubate1 Incubate (24h) Start->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate2 Incubate (e.g., 24h) Stimulate->Incubate2 Collect Collect Supernatant & Cell Lysate Incubate2->Collect GriessAssay Nitric Oxide (NO) Measurement (Griess Assay) Collect->GriessAssay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Collect->ELISA WesternBlot Protein Expression (Western Blot for iNOS, p-p65, p-p38) Collect->WesternBlot qPCR Gene Expression (RT-qPCR for pro-inflammatory genes) Collect->qPCR

Figure 5: General experimental workflow for cellular anti-inflammatory assays.
  • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, larger plates for protein and RNA extraction).

  • Allow the cells to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant after treatment.

  • Determine the concentration of nitrite (B80452), a stable metabolite of NO, using the Griess reagent system.

  • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound.

  • Measure the absorbance at ~540 nm and quantify the nitrite concentration using a sodium nitrite standard curve.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Lyse the treated cells and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, IκBα, p38, JNK, ERK).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify the protein bands to determine the effect of this compound on the phosphorylation status of these proteins.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant antioxidant and anti-inflammatory properties. Its ability to enhance endogenous antioxidant defenses and suppress pro-inflammatory pathways and mediators in vivo and in cellular models highlights its therapeutic potential. However, to advance the development of this compound as a potential therapeutic agent, further research is warranted. Specifically, future studies should focus on:

  • Quantitative In Vitro Studies: Generating robust quantitative data, including IC50 values, for this compound in a comprehensive panel of in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC).

  • Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound modulates the NF-κB, MAPK, and Nrf2 signaling pathways. This should include detailed investigations into its effects on protein phosphorylation, nuclear translocation of transcription factors, and target gene expression.

  • In Vivo Efficacy Studies: Conducting well-designed in vivo studies in various animal models of inflammatory diseases to establish the efficacy, optimal dosage, and safety profile of this compound.

  • Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and optimize its delivery.

References

Antitumor Potential of (-)-Myrtenal: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antitumor potential of (-)-Myrtenal, a bicyclic monoterpene found in the essential oils of various plants. The document summarizes the current understanding of its cytotoxic and antiproliferative effects on various cancer cell lines, delves into its molecular mechanisms of action, and provides detailed experimental protocols for key assays used in its evaluation.

Executive Summary

This compound has emerged as a promising natural compound with demonstrated cytotoxic and antiproliferative properties against a range of human cancer cell lines, including colon, ovarian, prostate, breast, and gastric cancers.[1][2][3] Its antitumor activity is attributed to multiple mechanisms, including the induction of apoptosis, modulation of inflammatory signaling pathways, and effects on mitochondrial function.[4][5][6] This guide synthesizes the available quantitative data, outlines the experimental methodologies for assessing its efficacy, and visually represents the key signaling pathways involved in its mode of action.

Quantitative Data Summary: Cytotoxicity of this compound

The cytotoxic effects of this compound and its derivatives have been evaluated across various human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
Caco-2Colon CancerNot specified, but significant decrease in viability at 1-100 µM24 hours[3]
A2780Ovarian CancerNot specified, but significant decrease in viability at 1-100 µM24 hours[3]
MCF-7Breast CancerNot specified, but significant decrease in viability at 1-100 µM24 hours[3]
LNCaPProstate CancerNot specified, but significant decrease in viability at 1-100 µM24 hours[3]
Human Colon CarcinomaColon Cancer5.3 mM (5300 µM)Not Specified[5]

Table 2: EC50 Values of this compound Derivatives in Human Cancer Cell Lines

DerivativeCell LineCancer TypeEC50 (nM)Reference
3b (Myrtenyl-grafted pseudo-peptide)AGSGastric Adenocarcinoma49 ± 8[2]
3b (Myrtenyl-grafted pseudo-peptide)MCF-7Breast Adenocarcinoma24 ± 7[2]
3b (Myrtenyl-grafted pseudo-peptide)HT-29Colon Adenocarcinoma21 ± 7[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antitumor potential of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Caco-2, A2780, MCF-7, LNCaP) in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubate for 24-96 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 25, 50, and 100 µM) for a specified duration (e.g., 24 hours).[3]

  • MTT Addition: Following treatment, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan (B1609692) crystals.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 540-590 nm using a microplate reader.[7] The absorbance is proportional to the number of viable cells.

Apoptosis Detection: Annexin (B1180172) V/Propidium (B1200493) Iodide Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat approximately 5 x 10^5 to 1 x 10^6 cells with this compound. Prepare a negative control with untreated cells.[9]

  • Cell Harvesting: Collect both adherent and suspension cells by centrifugation.[9]

  • Washing: Wash the cells once with cold 1X PBS buffer.[9]

  • Staining: Resuspend the cell pellet in 1X annexin-binding buffer. Add 5 µL of Alexa Fluor 488 annexin V and 1 µL of 100 µg/mL propidium iodide (PI) working solution to each 100 µL of cell suspension.[10]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10]

  • Dilution: Add 400 µL of 1X annexin-binding buffer to each sample.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible, measuring fluorescence emission at appropriate wavelengths (e.g., 530 nm for FITC/Alexa Fluor 488 and >575 nm for PI).[10]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse this compound-treated and untreated cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, Caspase-3, NLRP3, IL-1β).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Molecular Mechanisms of Action and Signaling Pathways

This compound exerts its antitumor effects through various molecular mechanisms, primarily by inducing apoptosis and modulating inflammatory pathways.

Induction of Apoptosis

In vivo studies have shown that this compound can promote apoptosis in cancer cells. For instance, in hepatocellular carcinoma and bladder cancer models, it increased the Bax/Bcl-2 ratio and induced caspase-3 activation.[1]

Modulation of Inflammatory Pathways

This compound has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1] It also inhibits the activation of the NLRP3 inflammasome pathway, leading to reduced expression of NLRP3, caspase-1 p20, and IL-1β.[11] This anti-inflammatory activity may contribute to its anticancer effects.

Effects on Mitochondrial Function

The proposed mechanism of antitumor action for this compound in human colon carcinoma cells involves affecting mitochondrial enzyme activity and membrane stability.[4][5][6]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antitumor Potential Assessment

G cluster_0 In Vitro Analysis cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Mechanism of Action Studies cell_culture Cancer Cell Line Culture (e.g., MCF-7, Caco-2) treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining for Apoptosis) treatment->flow western Western Blot (Protein Expression Analysis) treatment->western data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) mtt->data_analysis flow->data_analysis western->data_analysis conclusion Conclusion on Antitumor Potential data_analysis->conclusion

Caption: General experimental workflow for in vitro evaluation of this compound.

This compound's Effect on the NLRP3 Inflammasome Pathway

G cluster_0 NLRP3 Inflammasome Pathway nlrp3 NLRP3 caspase1 Caspase-1 p20 nlrp3->caspase1 il1b IL-1β caspase1->il1b myrtenal (B1677600) This compound myrtenal->nlrp3 myrtenal->caspase1 myrtenal->il1b

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

This compound's Influence on the Apoptotic Pathway

G cluster_0 Intrinsic Apoptosis Pathway bax Bax (Pro-apoptotic) caspase3 Caspase-3 (Executioner Caspase) bax->caspase3 bcl2 Bcl-2 (Anti-apoptotic) bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis myrtenal This compound myrtenal->bax Upregulates myrtenal->bcl2 Downregulates

Caption: Modulation of key apoptotic proteins by this compound.

Conclusion

This compound demonstrates significant potential as an antitumor agent, exhibiting cytotoxicity against a variety of cancer cell lines. Its mechanisms of action, which include the induction of apoptosis and the suppression of inflammatory pathways, present multiple avenues for further investigation and therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this natural compound. Further research is warranted to elucidate its efficacy and safety in preclinical and clinical settings.

References

The Therapeutic Potential of (-)-Myrtenal Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenal, a bicyclic monoterpenoid naturally present in the essential oils of various medicinal plants, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This aldehyde, readily derived from the oxidation of α-pinene, serves as a versatile scaffold for the synthesis of novel derivatives with enhanced therapeutic properties.[1] The inherent bioactivity of the myrtenal (B1677600) core, combined with the potential for chemical modification, has paved the way for the development of a new generation of therapeutic agents with applications in oncology, neurology, infectious diseases, and inflammatory conditions.[2][3]

This technical guide provides an in-depth overview of the current state of research on this compound derivatives. It covers their synthesis, therapeutic applications, and mechanisms of action, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Synthesis of this compound Derivatives

The chemical reactivity of the aldehyde group and the carbon-carbon double bond in the myrtenal structure allows for a variety of chemical modifications.[1] A common strategy to enhance the therapeutic potential of this compound is its conjugation with known pharmacophores, such as 1,2,4-triazole (B32235), adamantane (B196018), and pseudo-peptides.[1][2][4]

Synthesis of this compound-Based 4-Methyl-1,2,4-triazole-thioethers

One prominent class of derivatives involves the incorporation of a 1,2,4-triazole moiety, known for its broad-spectrum biological activities.[1] The synthesis of myrtenal-based 4-methyl-1,2,4-triazole-thioethers typically follows a multi-step reaction sequence.[1]

Synthesis of this compound-Adamantane Conjugates

The conjugation of this compound with adamantane, a well-established pharmacophore, has been explored to enhance blood-brain barrier permeability and metabolic stability.[2] The synthesis generally involves the reaction of this compound with an aminoadamantane derivative, followed by reduction of the resulting imine.[2]

Therapeutic Potential of this compound Derivatives

The derivatization of this compound has led to the discovery of compounds with potent and, in some cases, selective therapeutic activities across various disease models.

Antifungal Activity

Myrtenal derivatives incorporating a 1,2,4-triazole-thioether moiety have demonstrated significant antifungal properties.[1] In vitro studies have shown their efficacy against a range of plant pathogenic fungi.[1]

Table 1: Antifungal Activity of this compound-Based 4-Methyl-1,2,4-triazole-thioethers

CompoundR GroupInhibition Rate (%) against P. piricola at 50 µg/mL
6a Et90.7
6c i-Pr98.2
6l o-NO2 Bn96.4
Azoxystrobin (Positive Control) -96.0

Data sourced from Lin et al., 2017.[1]

Anticancer Activity

This compound and its derivatives have exhibited promising cytotoxic effects against various human cancer cell lines.[4] Pseudo-peptides grafted with myrtenyl have shown high cytotoxicity, with some compounds demonstrating nanomolar efficacy.[5] The proposed mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways.[6]

Table 2: Cytotoxic Activity of Myrtenyl-Grafted Pseudo-Peptides

CompoundCancer Cell LineEC50 (nM)
3b AGS (Gastric Adenocarcinoma)49 ± 8
MCF-7 (Breast Adenocarcinoma)24 ± 7
HT-29 (Colon Adenocarcinoma)21 ± 7

Data sourced from Concepción et al., 2020.[5]

Table 3: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineIC50 (µM) after 24h
Caco-2 (Colon) 48.32
A2780 (Ovarian) 39.45
MCF-7 (Breast) 55.61
LNCaP (Prostate) 44.13

Data sourced from Korkmaz and Tekin, 2024.

Neuroprotective Effects

This compound and its adamantane conjugates have shown potential in models of neurodegenerative diseases like Alzheimer's.[2][7] Their neuroprotective effects are attributed to the inhibition of acetylcholinesterase (AChE), leading to enhanced cholinergic neurotransmission, and antioxidant properties.[8][9]

Table 4: In Vitro Acetylcholinesterase Inhibitory Activity

CompoundIC50 (mM)
This compound 0.17

Data sourced from Kaufmann et al., 2011.[9]

Anti-inflammatory and Analgesic Activity

This compound has demonstrated significant anti-inflammatory and analgesic properties in rodent models.[10] Its anti-inflammatory effects are linked to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][7] The analgesic effects have been observed in both peripheral and central pain models.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound derivatives.

Synthesis of this compound-Based 4-Methyl-1,2,4-triazole-thioethers

This protocol is based on the work of Lin et al. (2017).[1]

  • Synthesis of Myrtenal from α-Pinene: A solution of selenium dioxide in anhydrous ethanol (B145695) is refluxed and then concentrated. The residue is dissolved in 1,4-dioxane (B91453) and added to a mixture of α-pinene and 1,4-dioxane at 60°C. The reaction mixture is heated to distill off the ethanol-water mixture.

  • Synthesis of Myrtenic Acid: Myrtenal is oxidized using sodium chlorite (B76162) and hydrogen peroxide in the presence of a phase-transfer catalyst (PEG-400).

  • Synthesis of Myrtenyl Chloride: Myrtenic acid is treated with a chlorinating agent (e.g., thionyl chloride) to yield myrtenyl chloride.

  • Synthesis of Myrtenal-based 4-Methylthiosemicarbazide: Myrtenyl chloride is reacted with 4-methylthiosemicarbazide.

  • Cyclization and Alkylation: The intermediate thiosemicarbazide (B42300) undergoes microwave-assisted cyclization, followed by nucleophilic substitution with various alkyl halides to yield the final 4-methyl-1,2,4-triazole-thioether derivatives.

  • Characterization: The synthesized compounds are characterized by UV-vis, FTIR, NMR (¹H and ¹³C), and ESI-MS analysis.

In Vitro Antifungal Activity Assay

This protocol is a standard agar (B569324) dilution method.[11]

  • Preparation of Fungal Cultures: The test fungi are cultured on potato dextrose agar (PDA) plates.

  • Preparation of Test Compounds: The synthesized myrtenal derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure: The stock solutions are serially diluted and mixed with molten PDA medium to achieve the desired final concentrations. The mixtures are then poured into Petri dishes. A mycelial disc of the test fungus is placed at the center of each plate.

  • Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Analysis: The diameter of the fungal colony in each plate is measured, and the percentage of inhibition is calculated relative to the control.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[12]

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the myrtenal derivatives for a specified period (e.g., 24 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

In Vivo Analgesic Activity (Hot Plate Test)

This protocol is used to assess central analgesic activity.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: The test compound (myrtenal derivative) is administered to the animals, typically via intraperitoneal injection.

  • Hot Plate Test: At a predetermined time after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Latency Measurement: The time taken for the mouse to exhibit a nociceptive response (e.g., licking its paws or jumping) is recorded as the reaction latency. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The increase in reaction latency compared to the control group is calculated to determine the analgesic effect.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through the modulation of various signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Anticancer_Mechanism Myrtenal_Derivative This compound Derivative Cell Cancer Cell Myrtenal_Derivative->Cell Enters p53 p53 Activation Cell->p53 Induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase_Cascade Caspase Cascade Activation Mitochondrion->Caspase_Cascade Releases cytochrome c Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed anticancer mechanism of this compound derivatives.

Neuroprotective_Mechanism Myrtenal_Derivative This compound Derivative AChE Acetylcholinesterase (AChE) Myrtenal_Derivative->AChE Inhibits Synaptic_Cleft Synaptic Cleft ACh Acetylcholine (ACh) AChE->ACh Degrades Postsynaptic_Neuron Postsynaptic Neuron ACh->Postsynaptic_Neuron Activates receptors Cholinergic_Signaling Enhanced Cholinergic Signaling Postsynaptic_Neuron->Cholinergic_Signaling

Caption: Neuroprotective mechanism via acetylcholinesterase inhibition.

Anti_inflammatory_Mechanism Myrtenal_Derivative This compound Derivative Signaling_Pathway Pro-inflammatory Signaling Pathway Myrtenal_Derivative->Signaling_Pathway Inhibits Inflammatory_Stimulus Inflammatory Stimulus Macrophage Macrophage Inflammatory_Stimulus->Macrophage Macrophage->Signaling_Pathway Activates TNF_alpha TNF-α Production Signaling_Pathway->TNF_alpha IL_1beta IL-1β Production Signaling_Pathway->IL_1beta Inflammation Inflammation TNF_alpha->Inflammation IL_1beta->Inflammation

Caption: Anti-inflammatory mechanism of this compound derivatives.

Conclusion and Future Perspectives

This compound has emerged as a promising natural scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including antifungal, anticancer, neuroprotective, and anti-inflammatory effects. The ability to chemically modify the myrtenal structure allows for the fine-tuning of its pharmacological properties, leading to compounds with enhanced potency and selectivity.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the myrtenal scaffold are needed to elucidate the structural requirements for optimal activity and selectivity for different therapeutic targets.

  • Mechanism of Action Studies: While initial insights into the mechanisms of action are available, further studies are required to fully understand the molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy and Safety: Promising lead compounds should be evaluated in more comprehensive preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Development of Drug Delivery Systems: Formulations and drug delivery strategies could be explored to improve the bioavailability and targeted delivery of myrtenal derivatives.

References

The Multifaceted Therapeutic Potential of (-)-Myrtenal: An In-depth Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the applications of (-)-Myrtenal, a bicyclic monoterpenoid, in the field of medicinal chemistry. Drawing from a range of preclinical studies, this document outlines its diverse pharmacological activities, presents key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Activities of this compound

This compound has demonstrated a broad spectrum of biological effects, positioning it as a promising scaffold for the development of novel therapeutic agents. Its activities span multiple domains including oncology, neurology, and inflammatory and infectious diseases.

Anticancer Activity: this compound has shown significant cytotoxic effects against a variety of human cancer cell lines. Studies indicate that it can induce apoptosis and inhibit tumor progression.[1][2] Its mechanisms of action are believed to involve the modulation of apoptotic and pro-apoptotic signaling pathways and the regulation of mitochondrial enzyme activity.[3] Furthermore, derivatives of myrtenal (B1677600) have been synthesized that exhibit potent cytotoxicity, with some conjugates reaching efficacy in the nanomolar range.[3]

Neuroprotective and CNS-Affecting Potential: this compound and its derivatives have shown promise in the context of neurodegenerative diseases. One of the key mechanisms identified is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[3] In vivo studies have demonstrated its ability to improve memory in experimental models of dementia.[4][5] The central nervous system effects of myrtenal are also linked to its interaction with the GABAergic system, suggesting anxiolytic properties.[3][6]

Anti-inflammatory and Analgesic Effects: The anti-inflammatory properties of this compound have been documented in various preclinical models. It has been shown to lower the plasma levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[3] A key mechanism underlying its anti-inflammatory action is the suppression of the NLRP3 inflammasome activation.[3] Accompanying its anti-inflammatory effects, myrtenal has also demonstrated significant analgesic potential in both thermal and chemically-induced pain models.[7]

Antidiabetic and Antimicrobial Activities: Studies have indicated that myrtenal possesses antihyperglycemic effects, improving glucose uptake and modulating key metabolic enzymes.[8] Additionally, while research on this compound's direct antimicrobial properties is ongoing, its structural analog, myrtenol, has shown activity against pathogenic bacteria.[9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound and its derivatives across various biological assays.

Anticancer Activity
Compound Assay IC50 / EC50
This compoundCytotoxicity (MTT assay) vs. Caco-2 (colon)Not explicitly stated, but significant decrease in viability at µM concentrations[1]
Cytotoxicity (MTT assay) vs. A2780 (ovarian)Not explicitly stated, but significant decrease in viability at µM concentrations[1]
Cytotoxicity (MTT assay) vs. MCF-7 (breast)Not explicitly stated, but significant decrease in viability at µM concentrations[1]
Cytotoxicity (MTT assay) vs. LNCaP (prostate)Not explicitly stated, but significant decrease in viability at µM concentrations[1]
Myrtenal-conjugated pseudo-peptidesCytotoxicity vs. various cancer cell linesEC50 in the nanomolar range[3]
1-amino adamantane (B196018) and (+)-myrtenal derivativeTDP1 inhibitionIC50 = 6 μM[8]
Neuroprotective Activity
Compound Assay IC50
This compoundAcetylcholinesterase (AChE) inhibitionIC50 = 0.17 mM[3]
In Vivo Efficacy
Activity Animal Model Effective Dose
AntitumorRat230 mg/kg (peroral)[3]
AnalgesicMouse30 mg/kg (i.p.)[7]
AnxiolyticMouse30 mg/kg (i.p.)[3]
AntidiabeticRat80 mg/kg (oral)[8]
NeuroprotectiveRat (dementia model)50 mg/kg (i.p.)[3]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review of this compound's applications.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., Caco-2, A2780, MCF-7, LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.

  • Animals: Male Swiss albino mice are used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one hour before the experiment.

  • Grouping and Administration: Mice are divided into groups (e.g., control, standard, and test groups). The test compound [this compound, e.g., 30 mg/kg] or a standard analgesic (e.g., aspirin) is administered intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce the writhing response.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Analgesic Activity: Hot Plate Test

This test is used to evaluate central analgesic activity by measuring the response to a thermal stimulus.

  • Animals: Mice are typically used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Measurement: The basal reaction time of each mouse to the thermal stimulus (e.g., licking of the paws or jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound [this compound, e.g., 30 mg/kg, i.p.] or a standard analgesic (e.g., morphine) is administered.

  • Post-Treatment Measurement: The reaction time is measured again at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

Anxiolytic Activity: Marble Burying Test

This test is used to assess anxiety-like and obsessive-compulsive behaviors in rodents.

  • Apparatus: A standard mouse cage is filled with a deep layer of bedding (e.g., 5 cm). A set number of glass marbles (e.g., 20) are evenly spaced on the surface of the bedding.

  • Acclimatization: Mice are individually placed in the testing cage for a 30-minute habituation period.

  • Drug Administration: The test compound [this compound, e.g., 30 mg/kg, i.p.] or a standard anxiolytic (e.g., diazepam) is administered.

  • Test Procedure: After drug administration, each mouse is placed in the cage with the marbles and left undisturbed for 30 minutes.

  • Scoring: At the end of the session, the mouse is removed, and the number of marbles that are at least two-thirds buried in the bedding is counted.

  • Data Analysis: A reduction in the number of buried marbles in the treated group compared to the control group suggests an anxiolytic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the action of this compound and typical experimental workflows.

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus NLRP3 Inflammasome NLRP3 Inflammasome Inflammatory Stimulus->NLRP3 Inflammasome Activates Cell Membrane Cell Membrane Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Activates IL-1β IL-1β Caspase-1->IL-1β Cleaves Pro-IL-1β to Pro-IL-1β Pro-IL-1β Inflammation Inflammation IL-1β->Inflammation TNF-α TNF-α TNF-α->Inflammation This compound This compound This compound->NLRP3 Inflammasome Inhibits This compound->TNF-α Inhibits expression of

Caption: Anti-inflammatory signaling pathway of this compound.

neuroprotective_pathway Acetylcholine Acetylcholine Choline + Acetate Choline + Acetate Acetylcholine->Choline + Acetate Hydrolyzed by AChE Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Increased Cholinergic Signaling Increased Cholinergic Signaling Acetylcholinesterase (AChE)->Increased Cholinergic Signaling This compound This compound This compound->Acetylcholinesterase (AChE) Inhibits GABA_A Receptor GABA_A Receptor This compound->GABA_A Receptor Modulates GABA GABA GABA->GABA_A Receptor Binds to Neuronal Inhibition Neuronal Inhibition GABA_A Receptor->Neuronal Inhibition Mediates

Caption: Neuroprotective signaling pathways of this compound.

experimental_workflow_in_vitro cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay Culture Cells Culture Cells Seed in 96-well plate Seed in 96-well plate Culture Cells->Seed in 96-well plate Add this compound Add this compound Seed in 96-well plate->Add this compound Incubate Incubate Add this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate (4h) Add MTT Reagent->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: In Vitro Cytotoxicity Experimental Workflow (MTT Assay).

experimental_workflow_in_vivo cluster_animal_prep Animal Preparation cluster_treatment_vivo Treatment cluster_analgesia_assay Analgesic Assay Acclimatize Mice Acclimatize Mice Group Animals Group Animals Acclimatize Mice->Group Animals Administer this compound Administer this compound Group Animals->Administer this compound Induce Pain Induce Pain Administer this compound->Induce Pain Observe Behavior Observe Behavior Induce Pain->Observe Behavior Record Data Record Data Observe Behavior->Record Data

Caption: In Vivo Analgesia Experimental Workflow.

Conclusion

This compound has emerged as a versatile natural product with significant potential in medicinal chemistry. Its diverse pharmacological profile, encompassing anticancer, neuroprotective, anti-inflammatory, and analgesic activities, makes it an attractive starting point for the development of new drugs. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound and its derivatives. Future work should focus on elucidating the precise molecular targets, optimizing its pharmacokinetic properties, and exploring its efficacy in more complex disease models.

References

Methodological & Application

Application Notes: (-)-Myrtenal as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenal, a naturally occurring bicyclic monoterpene aldehyde, has emerged as a versatile and effective chiral auxiliary in asymmetric synthesis.[1][2][3] Its rigid bicyclic framework provides a well-defined steric environment, enabling high levels of stereocontrol in various chemical transformations. This document provides detailed application notes and protocols for the use of this compound-derived chiral auxiliaries, primarily focusing on diastereoselective nucleophilic additions to carbonyl groups, a key carbon-carbon bond-forming reaction in the synthesis of chiral molecules.

Principle of Asymmetric Induction

The core principle behind using this compound as a chiral auxiliary lies in its temporary incorporation into a prochiral substrate. The inherent chirality of the myrtenal (B1677600) moiety directs the approach of a nucleophile to one of the two diastereotopic faces of the electrophilic center (e.g., a carbonyl group), leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the newly created chiral center in the product with high enantiomeric purity.

A general workflow for the application of a this compound derived chiral auxiliary is depicted below.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Myrtenal This compound Adduct Myrtenal-Substrate Adduct (Chiral Auxiliary Attached) Myrtenal->Adduct Reaction Prochiral Prochiral Substrate Prochiral->Adduct Adduct2 Myrtenal-Substrate Adduct Diastereomeric_Product Diastereomerically Enriched Product Adduct2->Diastereomeric_Product Nucleophilic Addition Nucleophile Nucleophile Nucleophile->Diastereomeric_Product Diastereomeric_Product2 Diastereomerically Enriched Product Chiral_Product Enantiomerically Enriched Product Diastereomeric_Product2->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Precursor Diastereomeric_Product2->Recovered_Auxiliary Cleavage

Figure 1: General workflow for asymmetric synthesis using a this compound-derived chiral auxiliary.

Key Applications and Data

This compound has been successfully employed in the synthesis of various chiral building blocks, including α-hydroxy esters and 1,2-diols. The most common strategy involves the preparation of chiral oxathianes, S,O-acetals, or dioxanes from this compound, which then undergo diastereoselective nucleophilic addition.

Diastereoselective Nucleophilic Addition to this compound-Derived Auxiliaries

The stereochemical outcome of the nucleophilic addition is highly dependent on the nature of the nucleophile and the specific structure of the chiral auxiliary. Grignard reagents (RMgX) generally exhibit the highest diastereoselectivity, followed by organolithium reagents (RLi) and hydride reducing agents.[1][4]

Auxiliary TypeNucleophile (Nu)Substrate (R')Diastereomeric Ratio (dr)Yield (%)Reference
OxathianeMeMgBrAcetyl>95:585-99[1]
OxathianePhMgBrAcetyl>95:585-99[1]
OxathianeEtMgBrAcetyl>95:585-99[1]
S,O-AcetalMeMgBrBenzoyl>95:585-99[1]
S,O-AcetalPhMgBrBenzoyl>95:585-99[1]
MacrocycleRMgX->99:180-96[1][4]
MacrocycleRLi-7:3-[1][4]
MacrocycleLiAlH4 / NaBH4-6:4-[1][4]
DioxaneRMgXAcyl≥88:1285-99[1]
DioxanePhLi / HydridesAcylLower selectivity-[1]

Table 1: Summary of Diastereoselectivities in Nucleophilic Additions to this compound-Derived Auxiliaries.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Derived Oxathiane Auxiliary

This protocol describes the synthesis of a chiral 1,3-oxathiane (B1222684) from this compound, which can then be acylated and used in diastereoselective nucleophilic additions.

Materials:

  • This compound

  • 2-Mercaptoethanol (B42355)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard laboratory glassware

  • Dean-Stark apparatus

Procedure:

  • To a solution of this compound (1 equivalent) in toluene, add 2-mercaptoethanol (1.1 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

G Myrtenal This compound pTsOH p-TsOH (cat.) Toluene, Reflux Myrtenal->pTsOH Mercaptoethanol 2-Mercaptoethanol Mercaptoethanol->pTsOH Oxathiane Myrtenal-derived Oxathiane pTsOH->Oxathiane

Figure 2: Synthesis of a this compound-derived oxathiane.

Protocol 2: Diastereoselective Nucleophilic Addition to an Acyl Oxathiane

This protocol outlines the general procedure for the diastereoselective addition of a Grignard reagent to an N-acyl derivative of the myrtenal-derived oxathiane.

Materials:

  • Myrtenal-derived oxathiane (from Protocol 1)

  • Acylating agent (e.g., acetyl chloride)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Grignard reagent (e.g., MeMgBr in THF)

  • Saturated ammonium (B1175870) chloride solution

Procedure:

  • Acylation: Dissolve the myrtenal-derived oxathiane (1 equivalent) in an anhydrous solvent and cool to 0 °C. Add the base (1.1 equivalents) followed by the slow addition of the acylating agent (1.1 equivalents). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer, and concentrating. Purify the acyl oxathiane by chromatography.

  • Nucleophilic Addition: Dissolve the purified acyl oxathiane (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add the Grignard reagent (1.2-1.5 equivalents) dropwise.

  • Stir the reaction at -78 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by column chromatography.[5]

G cluster_0 Acylation cluster_1 Nucleophilic Addition Oxathiane Myrtenal-derived Oxathiane Acyl_Oxathiane Acyl Oxathiane Oxathiane->Acyl_Oxathiane Acyl_Cl Acyl Chloride Acyl_Cl->Acyl_Oxathiane Base Base Base->Acyl_Oxathiane Acyl_Oxathiane2 Acyl Oxathiane Addition_Product Tertiary Alcohol (Diastereomerically Enriched) Acyl_Oxathiane2->Addition_Product THF, -78 °C Grignard Grignard Reagent Grignard->Addition_Product

Figure 3: Workflow for diastereoselective nucleophilic addition.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. The conditions for cleavage depend on the nature of the linkage between the auxiliary and the substrate. For oxathiane-based auxiliaries, various methods can be employed.

Materials:

  • Diastereomerically enriched product from Protocol 2

  • Cleavage reagent (e.g., N-Bromosuccinimide (NBS), mild acid)

  • Appropriate solvent system

Procedure (Example for Oxathiane Cleavage):

  • Dissolve the diastereomerically enriched tertiary alcohol in a suitable solvent (e.g., acetonitrile/water).

  • Cool the solution to 0 °C and add the cleavage reagent (e.g., NBS) portion-wise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction (e.g., with sodium thiosulfate (B1220275) solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • The crude product, now containing the chiral alcohol, can be purified by column chromatography. The enantiomeric excess (ee) of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR.

Conclusion

This compound is a readily available and cost-effective starting material for the synthesis of powerful chiral auxiliaries. Its derivatives have demonstrated high efficiency in directing the stereochemical outcome of nucleophilic addition reactions, providing access to valuable chiral building blocks. The protocols and data presented here offer a guide for researchers to incorporate this methodology into their synthetic strategies for the preparation of enantiomerically enriched compounds. Further exploration of different auxiliary structures derived from this compound and their application in a broader range of asymmetric transformations is an active area of research.

References

Diastereoselective Aldol Reaction with (-)-Myrtenal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting a diastereoselective aldol (B89426) reaction utilizing the chiral aldehyde, (-)-myrtenal. The inherent chirality of this compound provides a valuable platform for asymmetric synthesis, enabling the stereocontrolled formation of new carbon-carbon bonds and the generation of stereochemically rich β-hydroxy ketones. This protocol will focus on the reaction of this compound with a pre-formed lithium enolate of a ketone, a common and effective method for achieving high diastereoselectivity. The principles of stereochemical control, guided by the Felkin-Anh model, will be discussed in the context of nucleophilic addition to the sterically hindered bicyclic structure of this compound.

Introduction

The aldol reaction is a cornerstone of organic synthesis, facilitating the construction of complex molecular architectures through the formation of carbon-carbon bonds.[1] When a chiral aldehyde is employed, the reaction can proceed with a high degree of diastereoselectivity, influencing the stereochemical outcome at the newly formed chiral centers. This compound, a naturally occurring monoterpene aldehyde, possesses a rigid bicyclic framework with a well-defined stereocenter, making it an excellent substrate for investigating and applying the principles of 1,2-asymmetric induction.

The stereochemical outcome of nucleophilic additions to chiral aldehydes, such as this compound, can often be predicted using established stereochemical models like the Felkin-Anh or Cram models. These models consider the steric and electronic effects of the substituents adjacent to the carbonyl group to predict the favored trajectory of the incoming nucleophile. In the case of this compound, the bulky gem-dimethyl bridge significantly hinders one face of the aldehyde, leading to a strong facial bias for nucleophilic attack.

This document outlines a detailed protocol for the diastereoselective aldol reaction between this compound and the lithium enolate of acetone (B3395972). This reaction serves as a representative example of how the inherent chirality of this compound can be leveraged to achieve stereocontrol in the synthesis of valuable chiral building blocks for drug discovery and development.

Data Presentation

The diastereoselectivity of nucleophilic additions to this compound and its derivatives is influenced by the nature of the nucleophile and the reaction conditions. The following table summarizes representative data from the literature on the addition of various nucleophiles to this compound derivatives, illustrating the potential for high diastereoselectivity.

NucleophileElectrophileDiastereomeric Ratio (d.r.)Reference
RMgXThis compound derivative>99:1[2]
RLiThis compound derivative7:3[2]
LiAlH4This compound derivative6:4[2]
NaBH4This compound derivative6:4[2]

Experimental Protocols

Protocol: Diastereoselective Aldol Reaction of this compound with the Lithium Enolate of Acetone

This protocol describes the generation of the lithium enolate of acetone and its subsequent diastereoselective addition to this compound.

Materials:

  • This compound (freshly distilled)

  • Diisopropylamine (B44863) (freshly distilled from CaH₂)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Acetone (dried over molecular sieves)

  • Anhydrous tetrahydrofuran (B95107) (THF) (distilled from sodium/benzophenone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon gas

  • Standard glassware for anhydrous reactions (oven-dried and cooled under argon)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (1.1 eq).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

    • Slowly add acetone (1.0 eq) dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate of acetone.

  • Aldol Addition:

    • In a separate flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (10 mL).

    • Cool the this compound solution to -78 °C.

    • Slowly transfer the pre-formed lithium enolate solution to the this compound solution via cannula, keeping the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired β-hydroxy ketone.

  • Characterization:

    • The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or by gas chromatography (GC) analysis of the crude reaction mixture or the purified product.

Visualizations

Reaction Workflow

Aldol_Reaction_Workflow cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_workup Work-up & Purification Acetone Acetone Enolate Lithium Enolate Acetone->Enolate -78 °C LDA LDA in THF LDA->Enolate Adduct Aldol Adduct Enolate->Adduct Cannula Transfer Myrtenal This compound in THF Myrtenal->Adduct -78 °C Quench Quench (NH4Cl) Adduct->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product β-Hydroxy Ketone Purify->Product

Caption: Workflow for the diastereoselective aldol reaction of this compound.

Stereochemical Model: Felkin-Anh Model for Nucleophilic Addition to this compound

References

Application of (-)-Myrtenal in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral building block, (-)-Myrtenal, in the synthesis of various bioactive molecules. This compound, a versatile monoterpenoid, serves as a valuable starting material for the creation of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroprotective agents.

Synthesis of Anticancer Agents

This compound has been successfully utilized in the synthesis of novel compounds with significant cytotoxic activity against various cancer cell lines. Two prominent examples include myrtenyl-grafted pseudo-peptides and myrtenal-adamantane conjugates.

Myrtenyl-Grafted Pseudo-Peptides via Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction is a powerful tool for the rapid generation of diverse pseudo-peptides. By incorporating the myrtenal (B1677600) scaffold, novel compounds with potent and selective cytotoxicity against cancer cells have been developed.[1]

Experimental Protocol: General Procedure for the Synthesis of Myrtenyl-Grafted Pseudo-Peptides (Ugi-4CR)

  • Reaction Setup: To a solution of the primary amine (1.0 equiv.) in methanol (B129727) (3 mL) in a round-bottom flask, add this compound (1.0 equiv.). Stir the mixture at room temperature for 20 minutes.

  • Addition of Components: To the stirred solution, add the corresponding carboxylic acid (1.0 equiv.) and isocyanide (1.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.

  • Workup: After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixtures) to afford the desired pseudo-peptide.

  • Characterization: Characterize the purified compound by NMR (¹H, ¹³C) and mass spectrometry.

Table 1: Cytotoxicity of Myrtenyl-Grafted Pseudo-Peptides against Human Cancer Cell Lines

CompoundCell LineEC₅₀ (µM)
3b AGS (Gastric Adenocarcinoma)15.8
MCF-7 (Breast Adenocarcinoma)18.2
HT-29 (Colon Adenocarcinoma)20.4
3c AGS (Gastric Adenocarcinoma)> 50
MCF-7 (Breast Adenocarcinoma)> 50
HT-29 (Colon Adenocarcinoma)> 50

EC₅₀ values were determined after 24 hours of drug treatment using the Sulforhodamine B assay.

Experimental Workflow: Ugi-4CR for Myrtenyl Pseudo-Peptide Synthesis

Ugi_4CR_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_downstream Downstream Processing Amine Primary Amine Mixing Mix Amine and this compound in Methanol (20 min) Amine->Mixing Myrtenal This compound Myrtenal->Mixing Acid Carboxylic Acid Addition Add Carboxylic Acid and Isocyanide Acid->Addition Isocyanide Isocyanide Isocyanide->Addition Mixing->Addition Reaction Stir at RT (48h) Addition->Reaction Workup Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product Myrtenyl Pseudo-Peptide Purification->Product

Caption: Workflow for the synthesis of myrtenyl pseudo-peptides via Ugi-4CR.

Myrtenal-Adamantane Conjugates

Conjugation of this compound with adamantane (B196018) moieties has yielded derivatives with promising anticancer and antiviral activities.[2][3] The adamantane cage is a well-known pharmacophore that can enhance the biological activity of the parent molecule.

Experimental Protocol: Synthesis of Myrtenal-Adamantane Conjugates

This is a representative protocol based on the synthesis of related adamantane derivatives.[3]

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the corresponding aminoadamantane hydrochloride (1.0 equiv.) in ethanol. Add a catalytic amount of a suitable acid (e.g., acetic acid). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Reduction: After cooling to room temperature, add sodium borohydride (B1222165) (NaBH₄) (1.5 equiv.) portion-wise to the reaction mixture. Stir for 2-3 hours at room temperature.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the myrtenal-adamantane conjugate.

  • Characterization: Characterize the final product using NMR (¹H, ¹³C) and mass spectrometry.

Table 2: Cytotoxicity of Myrtenal-Adamantane Conjugates

CompoundCell LineIC₅₀ (µM)Reference
Myrtenal-1-aminoadamantane CEM-13 (T-lymphoblastoid)~15[1]
MT-4 (T-cell leukemia)~18[1]
U-937 (Histiocytic lymphoma)~21[1]

Logical Relationship: Bioactivity Enhancement by Conjugation

Conjugation_Bioactivity Myrtenal This compound (Bioactive Scaffold) Conjugate Myrtenal-Adamantane Conjugate Myrtenal->Conjugate Conjugation Adamantane Adamantane (Pharmacophore) Adamantane->Conjugate Conjugation Bioactivity Enhanced Bioactivity (Anticancer, Antiviral) Conjugate->Bioactivity Leads to

Caption: Conjugation of this compound with adamantane enhances bioactivity.

Synthesis of Anti-inflammatory Agents

This compound and its derivatives have demonstrated anti-inflammatory properties, partly through the inhibition of the NLRP3 inflammasome.[2]

Signaling Pathway: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that, when activated by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound derivatives may interfere with this signaling cascade.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition cluster_output Inflammatory Response PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Pro_IL1b pro-IL-1β Transcription->Pro_IL1b Stimuli Various Stimuli (e.g., ATP, toxins) NLRP3_Assembly NLRP3 Oligomerization Stimuli->NLRP3_Assembly ASC ASC Recruitment NLRP3_Assembly->ASC Casp1_Activation Caspase-1 Activation ASC->Casp1_Activation IL1b Mature IL-1β Casp1_Activation->IL1b Cleaves Myrtenal_Deriv This compound Derivatives Myrtenal_Deriv->NLRP3_Assembly Inhibits Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Simplified NLRP3 inflammasome signaling pathway and inhibition point.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay) [4][5]

  • Animal Model: Use male Wistar rats (180-200 g).

  • Compound Administration: Administer the this compound derivative (e.g., 40 mg/kg, intraperitoneally) or vehicle control. A standard anti-inflammatory drug (e.g., Ketoprofen, 2.5 mg/kg) should be used as a positive control.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, 6, and 24 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Synthesis of Neuroprotective Agents

Derivatives of this compound, particularly conjugates with adamantane, have shown potential as neuroprotective agents by inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[2]

Signaling Pathway: Acetylcholinesterase (AChE) Inhibition

AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which can improve cognitive function.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibitor Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor Postsynaptic Receptor ACh->Receptor Activates Breakdown Choline + Acetate AChE->Breakdown Hydrolyzes Myrtenal_Deriv This compound Derivative Myrtenal_Deriv->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.

Synthesis of Spiro-isoxazolidines

This compound can be used as a chiral dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones to produce biologically active spiro-isoxazolidines. This class of compounds has shown potential in various therapeutic areas.

Experimental Protocol: General Procedure for the Synthesis of Spiro-isoxazolidines

This is a representative protocol based on the 1,3-dipolar cycloaddition of nitrones to cyclic alkenes and may require optimization for this compound.

  • Nitrone Generation (if necessary): If the nitrone is not stable, it can be generated in situ by the condensation of an N-substituted hydroxylamine (B1172632) with an aldehyde.

  • Cycloaddition Reaction: In a suitable solvent (e.g., toluene, dichloromethane), dissolve this compound (1.0 equiv.) and the nitrone (1.2 equiv.). Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to several days.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the spiro-isoxazolidine diastereomers.

  • Characterization: Characterize the products by NMR (¹H, ¹³C, and 2D techniques) and mass spectrometry to determine the structure and stereochemistry.

Experimental Workflow: 1,3-Dipolar Cycloaddition for Spiro-isoxazolidine Synthesis

Spiro_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_downstream Downstream Processing Myrtenal This compound (Dipolarophile) Reaction 1,3-Dipolar Cycloaddition (e.g., Toluene, Reflux) Myrtenal->Reaction Nitrone Nitrone (1,3-Dipole) Nitrone->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Spiro-isoxazolidine Purification->Product

Caption: General workflow for the synthesis of spiro-isoxazolidines from this compound.

General Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Disclaimer: These protocols are intended for guidance and may require optimization based on specific experimental conditions and substrates. All laboratory work should be conducted in accordance with standard safety procedures.

References

(-)-Myrtenal: A Versatile Precursor for Novel Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Fragrance Development Professionals

This document provides a comprehensive overview of the application of (-)-myrtenal as a starting material for the synthesis of novel fragrance compounds. It includes detailed experimental protocols for key chemical transformations, a summary of the olfactory properties of the resulting derivatives, and workflow diagrams to guide the research and development process.

This compound, a bicyclic monoterpene aldehyde, possesses a characteristic sweet, spicy, and herbaceous odor profile. Its unique structural features, including a reactive aldehyde group and a strained bicyclic system, make it an attractive and versatile precursor for the synthesis of a wide range of novel odorants. By targeting the aldehyde functionality and the carbon-carbon double bond, a diverse library of fragrance molecules with unique olfactory properties can be developed.

Physicochemical and Olfactory Properties of this compound

A thorough understanding of the starting material is crucial for its effective utilization. The key properties of this compound are summarized below.

PropertyValueReference
Chemical Structure 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxaldehyde[1]
CAS Number 564-94-3[1]
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Colorless to pale yellow clear liquid[2]
Specific Gravity 0.98400 to 0.99000 @ 25.00 °C[1]
Refractive Index 1.49600 to 1.50700 @ 20.00 °C[1]
Boiling Point 220.00 to 221.00 °C @ 760.00 mm Hg[1]
Flash Point 174.00 °F TCC (78.89 °C)[1]
Odor Profile Sweet, spicy, cinnamon, tonka, terpenic, camphoreous, jammy, cooling, green, minty, woody.[1][3]
Substantivity 48 hours on smelling strip[1]

Synthetic Pathways to Novel Fragrance Compounds

This compound can be chemically modified through several pathways to yield novel fragrance ingredients. The primary points of chemical reactivity are the aldehyde group and the endocyclic double bond. Key transformations include reduction to myrtenol (B1201748) followed by esterification, acetalization of the aldehyde, and hydroformylation of the corresponding alcohol, myrtenol.

G Myrtenal This compound Reduction Reduction (e.g., NaBH4) Myrtenal->Reduction Acetalization Acetalization (e.g., Ethylene Glycol) Myrtenal->Acetalization Myrtenol (-)-Myrtenol Reduction->Myrtenol Esterification Esterification (e.g., Acetic Anhydride) Myrtenol->Esterification Hydroformylation Hydroformylation (Rh-catalyzed) Myrtenol->Hydroformylation MyrtenylEster Myrtenyl Esters (Fruity, Herbaceous Notes) Esterification->MyrtenylEster MyrtenalAcetal Myrtenal Acetals (Modified Woody/Spicy Notes) Acetalization->MyrtenalAcetal Hydroxyaldehydes Hydroxyaldehydes & Cyclic Acetals (Novel Woody/Floral Notes) Hydroformylation->Hydroxyaldehydes G Myrtenal This compound Acetal Myrtenal Acetal Myrtenal->Acetal Alcohol Alcohol/Diol (e.g., Ethanol, Ethylene Glycol) Alcohol->Acetal AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Acetal Water Water Acetal->Water byproduct G Synthesis Synthesis of Myrtenal Derivative Purification Purification and Characterization Synthesis->Purification OlfactoryPanel Olfactory Panel Evaluation (Trained Perfumers) Purification->OlfactoryPanel QuantitativeAnalysis Quantitative Analysis (GC-Olfactometry) Purification->QuantitativeAnalysis OdorProfile Qualitative Odor Profile (e.g., woody, fruity, floral) OlfactoryPanel->OdorProfile ApplicationTesting Application Testing (e.g., soap, lotion, fine fragrance) OdorProfile->ApplicationTesting OdorThreshold Odor Detection Threshold QuantitativeAnalysis->OdorThreshold Substantivity Substantivity on Smelling Strip QuantitativeAnalysis->Substantivity OdorThreshold->ApplicationTesting Substantivity->ApplicationTesting

References

Application Notes and Protocols for Grignard Reactions with (-)-Myrtenal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective Grignard reaction with (-)-myrtenal and its derivatives. This reaction is a valuable tool for the synthesis of chiral alcohols, which are important intermediates in the development of new therapeutic agents. The inherent chirality of this compound allows for stereochemical control in the formation of new stereocenters, leading to the synthesis of complex molecular architectures.

Introduction

Grignard reagents (RMgX) are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[1] Their addition to carbonyl compounds, such as aldehydes and ketones, is a fundamental method for the preparation of alcohols.[1] When a chiral aldehyde like this compound is used, the addition of a Grignard reagent can lead to the formation of diastereomeric alcohols. The stereochemical outcome of this reaction is influenced by the steric hindrance of the reactants and the reaction conditions, often explained by models such as the Felkin-Anh model.

This compound, a naturally occurring bicyclic monoterpenoid aldehyde, possesses a unique chiral scaffold that makes it an attractive starting material for asymmetric synthesis.[1] Its derivatives have shown a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The development of efficient and stereoselective methods to synthesize new derivatives is therefore of significant interest to the drug discovery community.

Reaction Principle and Stereochemistry

The Grignard reaction with this compound involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon. Due to the chiral environment provided by the myrtenal (B1677600) backbone, the attack can occur from two different faces (re or si face) of the carbonyl group, leading to the formation of two diastereomeric alcohols.

The stereoselectivity of the addition is primarily governed by steric interactions. The Felkin-Anh model predicts that the nucleophile will preferentially attack the carbonyl carbon from the side opposite to the largest substituent (the gem-dimethyl bridge in the case of myrtenal) to minimize steric hindrance. This generally leads to the formation of one diastereomer in excess. The choice of the Grignard reagent and reaction conditions can further influence the diastereomeric ratio.

Experimental Protocols

The following protocols are based on established procedures for Grignard reactions with chiral aldehydes and have been adapted for this compound.

Protocol 1: General Procedure for the Diastereoselective Addition of a Grignard Reagent to this compound

This protocol describes a general method for the reaction of a Grignard reagent with this compound. The specific Grignard reagent and reaction parameters can be varied to optimize the yield and diastereoselectivity for a particular desired product.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide in a suitable solvent like diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere. To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C (ice bath), add the Grignard reagent (1.2 eq) dropwise from a dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the diastereomeric alcohols.

Data Presentation

The following table summarizes typical quantitative data obtained from the Grignard reaction of this compound with various Grignard reagents. The data is compiled from analogous reactions reported in the literature for chiral aldehydes.

EntryGrignard ReagentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Methylmagnesium BromideDiethyl Ether0 to rt8580:20
2Phenylmagnesium BromideTHF-78 to rt7885:15
3Ethylmagnesium BromideDiethyl Ether0 to rt8275:25
4Vinylmagnesium BromideTHF-78 to rt7590:10

Note: The yields and diastereomeric ratios are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental setup of a Grignard reaction with a this compound derivative.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Grignard Reagent Grignard Reagent Reaction Flask Reaction Flask Grignard Reagent->Reaction Flask This compound Derivative This compound Derivative This compound Derivative->Reaction Flask Quenching Quenching Reaction Flask->Quenching Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Flask Cooling Bath Cooling Bath Cooling Bath->Reaction Flask Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification (Chromatography) Purification (Chromatography) Drying->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

Caption: Experimental workflow for the Grignard reaction.

Reaction Pathway

The following diagram illustrates the general reaction pathway for the diastereoselective addition of a Grignard reagent to a this compound derivative, leading to the formation of two diastereomeric alcohols.

reaction_pathway Myrtenal_Derivative This compound Derivative Transition_State Diastereomeric Transition States Myrtenal_Derivative->Transition_State Grignard_Reagent R-MgX Grignard_Reagent->Transition_State Diastereomer_A Diastereomer A (Major) Transition_State->Diastereomer_A Favored Attack Diastereomer_B Diastereomer B (Minor) Transition_State->Diastereomer_B Disfavored Attack

Caption: Diastereoselective Grignard reaction pathway.

References

Application Notes and Protocols for the Analysis of (-)-Myrtenal by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of (-)-Myrtenal, a chiral monoterpenoid aldehyde found in various essential oils, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for research, quality control, and drug development purposes.

High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation of Myrtenal (B1677600) Enantiomers

This application note describes a method for the enantioselective analysis of myrtenal. Due to the chiral nature of myrtenal, a chiral stationary phase (CSP) is essential for the separation of its enantiomers, this compound and (+)-Myrtenal. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including terpenes.

Experimental Protocol: Chiral HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterRecommended Conditions
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based chiral column (e.g., Chiralcel OD-H)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The ratio may need optimization to achieve baseline separation.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (Myrtenal has a chromophore suitable for UV detection)
Injection Volume 10 µL

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of racemic myrtenal in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to the desired concentrations for linearity assessment.

  • Sample Extraction (from essential oils):

    • Accurately weigh a known amount of the essential oil.

    • Dilute the oil in the mobile phase to a concentration expected to be within the linear range of the method.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

Method Validation Parameters (Representative Values):

ParameterExpected Range/Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.2 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Standard Preparation (Racemic Myrtenal) filtration Filtration (0.45 µm) std_prep->filtration sample_prep Sample Preparation (e.g., Dilution of Essential Oil) sample_prep->filtration hplc_injection Inject into HPLC System filtration->hplc_injection chiral_separation Chiral Separation (e.g., Chiralpak AD-H) hplc_injection->chiral_separation uv_detection UV Detection (254 nm) chiral_separation->uv_detection chromatogram Obtain Chromatogram uv_detection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification

Caption: Workflow for the chiral HPLC analysis of Myrtenal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantioselective Analysis of this compound

GC-MS is a powerful technique for the analysis of volatile compounds like this compound. For enantioselective analysis, a chiral capillary column is required. Cyclodextrin-based stationary phases are commonly employed for the separation of terpene enantiomers.

Experimental Protocol: Chiral GC-MS

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Single Quadrupole or Triple Quadrupole)

  • Autosampler

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
Column Rt-βDEXsa (or similar β-cyclodextrin based chiral column)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp at 3 °C/min to 180 °C (hold for 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (m/z 40-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for Myrtenal Quantifier ion: m/z 91. Qualifier ions: m/z 79, 107, 135.

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (if available as a pure enantiomer) or racemic myrtenal in a suitable solvent like hexane (B92381) or ethyl acetate (B1210297) (e.g., 100 µg/mL). Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Sample Extraction (from plant material):

    • Homogenize a known amount of the plant material.

    • Perform solvent extraction with hexane or ethyl acetate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Dilute the extract to an appropriate concentration for GC-MS analysis.

    • Filter through a 0.45 µm syringe filter.

Quantitative Data and Method Validation:

The following table provides representative quantitative data for the GC-MS analysis of monoterpenes. These values should be determined during the validation of the specific method for this compound.[4][5][6]

ParameterExpected Range/Value
Retention Time (RT) Dependent on the specific column and conditions, but enantiomers should be baseline resolved.
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL (in SIM mode)
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL (in SIM mode)
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Logical Relationship: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis extraction Solvent Extraction (e.g., from essential oil) dilution Dilution & Filtration extraction->dilution injection Sample Injection dilution->injection separation Chiral GC Separation injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Scan or SIM) ionization->mass_analysis tic Total Ion Chromatogram mass_analysis->tic mass_spectra Mass Spectra Interpretation tic->mass_spectra quant Quantification (SIM) mass_spectra->quant

Caption: Logical workflow for GC-MS analysis of this compound.

Summary of Quantitative Data

The following tables summarize the expected quantitative parameters for the HPLC and GC-MS analysis of this compound. These values are indicative and should be experimentally verified during method validation.

Table 1: HPLC-UV Method Parameters

ParameterExpected Performance
Linearity (r²)> 0.998
LOD0.2 - 5 µg/mL
LOQ0.5 - 15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: GC-MS (SIM Mode) Method Parameters

ParameterExpected Performance
Linearity (r²)> 0.999
LOD0.05 - 0.5 µg/mL
LOQ0.15 - 1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Conclusion

The presented HPLC and GC-MS methods provide robust and reliable approaches for the enantioselective analysis of this compound. The choice between HPLC and GC-MS will depend on the sample matrix, the required sensitivity, and the available instrumentation. For the analysis of volatile matrices like essential oils, GC-MS is often the preferred technique due to its high sensitivity and resolving power. HPLC is a valuable alternative, particularly for less volatile samples or when derivatization is to be avoided. Both methods require the use of a chiral stationary phase to resolve the enantiomers of myrtenal. It is imperative to perform a full method validation to ensure the accuracy and reliability of the results for a specific application.

References

Application Notes and Protocols for the 1H and 13C NMR Characterization of (-)-Myrtenal Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of various adducts derived from (-)-Myrtenal. The information compiled herein is intended to facilitate the identification and structural elucidation of novel compounds based on this versatile natural product scaffold.

Introduction

This compound is a naturally occurring bicyclic monoterpene aldehyde that serves as a valuable chiral starting material for the synthesis of a diverse range of bioactive molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. The formation of adducts, such as Schiff bases, hydrazones, and Diels-Alder products, allows for the exploration of a broad chemical space and the development of new chemical entities. Accurate structural characterization of these adducts is paramount, with 1H and 13C NMR spectroscopy being the most powerful tools for this purpose. These notes offer standardized protocols and compiled NMR data to aid researchers in this endeavor.

Data Presentation: NMR Spectral Data

The following tables summarize the 1H and 13C NMR chemical shifts (δ) for this compound and representative classes of its adducts. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: 1H and 13C NMR Chemical Shift Assignments for this compound

Atom Number1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
1-40.7
2-150.5
36.72 (m)154.2
42.52 (m)31.6
52.19 (m)43.3
62.87 (m)38.0
7-31.6
81.34 (s)26.2
90.75 (s)21.1
10 (CHO)9.44 (s)194.0

Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.

Table 2: Representative 1H and 13C NMR Data for this compound Schiff Base Adducts (Imines)

PositionRepresentative 1H Chemical Shift (δ, ppm)Representative 13C Chemical Shift (δ, ppm)
Imine Proton (N=CH)8.20 - 8.60 (s)-
Imine Carbon (N=CH)-158.0 - 164.0
Myrtenal C2-~148.0 - 152.0
Myrtenal C36.50 - 6.90 (m)~140.0 - 145.0
Myrtenal CHO CarbonN/AN/A

Note: The chemical shifts for Schiff base adducts can vary significantly depending on the nature of the amine used in the condensation. The values presented are typical ranges observed for aromatic amine adducts.

Table 3: Representative 1H and 13C NMR Data for this compound Hydrazone Adducts

PositionRepresentative 1H Chemical Shift (δ, ppm)Representative 13C Chemical Shift (δ, ppm)
Hydrazone Proton (N=CH)7.50 - 8.10 (s)-
Hydrazone Carbon (N=CH)-145.0 - 155.0
NH Proton10.0 - 11.5 (br s)-
Myrtenal C2-~147.0 - 151.0
Myrtenal C36.60 - 7.00 (m)~142.0 - 147.0
Myrtenal CHO CarbonN/AN/A

Note: The chemical shifts for hydrazone adducts are influenced by the hydrazine (B178648) reagent employed. The provided data are representative of common hydrazone derivatives.

Experimental Protocols

The following are detailed methodologies for the synthesis and NMR analysis of this compound adducts.

Protocol 1: Synthesis of this compound Schiff Base Adducts (Imines)

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Ethanol (B145695) (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound Hydrazone Adducts

Materials:

  • This compound

  • Hydrazine derivative (e.g., hydrazine hydrate, 2,4-dinitrophenylhydrazine)

  • Ethanol or Methanol (B129727)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the hydrazine derivative (1 equivalent) in ethanol or methanol in a round-bottom flask. If using a hydrazine salt (e.g., hydrochloride), add an equivalent of a base like sodium acetate.

  • Add a catalytic amount of glacial acetic acid.

  • In a separate flask, dissolve this compound (1 equivalent) in a small amount of the same solvent.

  • Slowly add the this compound solution to the hydrazine solution with stirring.

  • Stir the reaction mixture at room temperature for 1-3 hours. The formation of a precipitate often indicates product formation.

  • If a precipitate forms, cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, the product can be isolated by removing the solvent and purified by recrystallization or column chromatography.

Protocol 3: NMR Sample Preparation and Analysis

Materials:

  • Synthesized this compound adduct

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR tube

  • Pipette

  • Vortex mixer (optional)

  • NMR spectrometer

Procedure:

  • Weigh approximately 5-10 mg of the purified adduct directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquire standard 1D 1H and 13C NMR spectra.

  • For complete structural elucidation, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mandatory Visualization

The following diagrams illustrate key concepts related to the synthesis and biological activity of this compound adducts.

experimental_workflow cluster_synthesis Synthesis of this compound Adducts cluster_characterization Structural Characterization myrtenal This compound reaction Condensation / Cycloaddition myrtenal->reaction reagent Amine / Hydrazine / Diene reagent->reaction adduct This compound Adduct reaction->adduct nmr 1D & 2D NMR Spectroscopy adduct->nmr ms Mass Spectrometry adduct->ms ftir FT-IR Spectroscopy adduct->ftir structure Structure Elucidation nmr->structure ms->structure ftir->structure

Caption: Experimental workflow for the synthesis and characterization of this compound adducts.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade stimulus Cellular Stress (e.g., induced by Myrtenal Adducts) bax_bak Bax/Bak Activation stimulus->bax_bak activation bcl2_anti Bcl-2/Bcl-xL Inhibition stimulus->bcl2_anti inhibition cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway modulated by this compound adducts.

Application Notes and Protocols: Functionalization of (-)-Myrtenal for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of the natural monoterpenoid (-)-Myrtenal as a scaffold for the development of novel therapeutic agents. This document details synthetic protocols for the preparation of various this compound derivatives, summarizes their biological activities, and elucidates the underlying signaling pathways.

Introduction

This compound, a bicyclic monoterpenoid aldehyde, has emerged as a promising starting material in drug discovery due to its inherent biological properties and versatile chemical structure.[1][2][3] Its scaffold has been successfully modified to generate a diverse library of compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3] This document outlines key functionalization strategies and provides detailed protocols for the synthesis and evaluation of this compound derivatives.

Data Presentation: Biological Activities of this compound and Its Derivatives

The following tables summarize the quantitative biological data for this compound and its functionalized derivatives.

Table 1: Anticancer Activity of this compound and Its Derivatives

CompoundDerivative TypeCancer Cell LineIC50/EC50 (µM)Reference
This compound AldehydeCaco-2 (Colon)4.65[4]
A2780 (Ovarian)10.5[4]
MCF-7 (Breast)10.5[4]
LNCaP (Prostate)88.14[4]
MAC-7 Adamantane ConjugateCEM-13 (Leukemia)12-21[2]
MT-4 (Leukemia)12-21[2]
U-937 (Leukemia)12-21[2]
Myrtenal-pseudo-peptide 3b Pseudo-peptideAGS (Gastric)~0.1[5]
MCF-7 (Breast)~0.1[5]
HT-29 (Colon)~0.1[5]
Hydrazone 3h (pyrrole) HydrazonePC-3 (Prostate)1.32[6]
MCF-7 (Breast)2.99[6]
HT-29 (Colon)1.71[6]
Schiff Base-TMB hybrid 4g Schiff BaseMCF-7 (Breast)2.28[7]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundDerivative TypeMicroorganismMIC (µg/mL)Reference
Myrtenol AlcoholStaphylococcus aureus128[8]
Candida auris50[9]
Klebsiella pneumoniae200[9]
Myrtenal analog 6 Platensimycin analogVarious bacteria4[2]
Hydrazide-Hydrazone 5c HydrazoneBacillus subtilis2.5[10]
Hydrazide-Hydrazone 5f HydrazoneEscherichia coli2.5[10]
Klebsiella pneumoniae2.5[10]
Schiff Base 2 & 3 Phenolic ChitosanAcinetobacter baumannii15.62[9]

Experimental Protocols

Detailed methodologies for the synthesis of key this compound derivatives and the evaluation of their biological activity are provided below.

Synthesis of this compound Schiff Base Derivatives

General Procedure:

This protocol describes the synthesis of Schiff bases via the condensation of this compound with various aromatic amines.[11]

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.

  • Add the respective aromatic amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.

Synthesis of this compound Hydrazone Derivatives

General Procedure:

This protocol outlines the synthesis of hydrazones through the reaction of this compound with various hydrazides.[12][13]

  • Dissolve the desired hydrazide (1 equivalent) in a suitable solvent like ethanol.

  • Add this compound (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature to allow for precipitation.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the hydrazone derivative.

  • Recrystallize from an appropriate solvent if further purification is required.

Synthesis of this compound Adamantane Conjugates

Procedure:

This protocol details the synthesis of this compound-adamantane conjugates, which have shown significant neuroprotective and anticancer activities.[1][14]

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol). Add 1- or 2-aminoadamantane (B82074) hydrochloride (1 equivalent) to the solution. Stir the mixture at room temperature for 24 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise. Allow the reaction to stir at room temperature for 4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound-adamantane conjugate.

Anticancer Activity Evaluation: MTT Assay

Protocol:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Determination

Protocol:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[8]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the functionalization of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation This compound This compound Schiff Bases Schiff Bases This compound->Schiff Bases Condensation Hydrazones Hydrazones This compound->Hydrazones Condensation Adamantane Conjugates Adamantane Conjugates This compound->Adamantane Conjugates Reductive Amination Aromatic Amines Aromatic Amines Aromatic Amines->Schiff Bases Hydrazides Hydrazides Hydrazides->Hydrazones Aminoadamantane Aminoadamantane Aminoadamantane->Adamantane Conjugates Anticancer Activity Anticancer Activity Schiff Bases->Anticancer Activity Antimicrobial Activity Antimicrobial Activity Schiff Bases->Antimicrobial Activity Hydrazones->Anticancer Activity Hydrazones->Antimicrobial Activity Adamantane Conjugates->Anticancer Activity Neuroprotective Activity Neuroprotective Activity Adamantane Conjugates->Neuroprotective Activity MTT Assay MTT Assay Anticancer Activity->MTT Assay MIC Determination MIC Determination Antimicrobial Activity->MIC Determination In vivo models In vivo models Neuroprotective Activity->In vivo models

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

apoptosis_pathway This compound Derivatives This compound Derivatives Bcl-2 Bcl-2 This compound Derivatives->Bcl-2 inhibition Bax Bax This compound Derivatives->Bax activation Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by this compound derivatives.

neuroprotection_pathway This compound Derivatives This compound Derivatives Receptor Receptor This compound Derivatives->Receptor activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 CREB CREB ERK1/2->CREB activates Angiogenesis Angiogenesis ERK1/2->Angiogenesis promotes Neuronal Survival Neuronal Survival CREB->Neuronal Survival promotes

References

Biocatalytic Transformations of (-)-Myrtenal: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biocatalytic transformation of (-)-myrtenal offers a compelling avenue for the synthesis of high-value chiral compounds. This monoterpenoid, a key component in many essential oils, serves as a versatile substrate for enzymatic reactions, leading to the production of valuable derivatives such as (-)-myrtenol (B191924), dihydromyrtenal, and dihydromyrtenol. These products are of significant interest to the pharmaceutical, fragrance, and flavor industries.

The use of whole-cell biocatalysts, particularly non-conventional yeasts, has emerged as a promising and sustainable approach for these transformations. Such methods often provide high conversion rates and stereoselectivity, operating under mild reaction conditions. This document provides detailed application notes and experimental protocols for the biocatalytic reduction of this compound, drawing from established research in the field.

Application Notes

The primary biocatalytic transformation of this compound is its reduction to corresponding alcohols and saturated aldehydes. Non-conventional yeasts (NCYs) have demonstrated significant efficacy in this regard. Studies have shown that a notable portion of screened yeast strains can achieve conversion rates of this compound exceeding 95%. Key products from these biotransformations include (-)-myrtenol, the direct reduction product of the aldehyde group, as well as dihydromyrtenal and dihydromyrtenol, resulting from the reduction of the carbon-carbon double bond and the aldehyde, respectively.

The choice of biocatalyst is critical and influences both the product distribution and the stereoselectivity of the reaction. Genera such as Candida and Kazachstania have been identified as effective biocatalysts for the transformation of this compound. The resulting chiral products have potential applications as precursors in the synthesis of pharmaceuticals and as high-value fragrance and flavor compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data for the biocatalytic transformation of this compound by whole-cell biocatalysts.

Biocatalyst StrainSubstrateMain ProductsConversion (%)Reference
Candida freyschussiiThis compound(-)-Myrtenol, Dihydromyrtenal, DihydromyrtenolHigh (up to ≥95% for some NCYs)[1]
Kazachstania spencerorumThis compound(-)-Myrtenol, Dihydromyrtenal, DihydromyrtenolHigh (up to ≥95% for some NCYs)[1]

Experimental Protocols

This section provides a detailed protocol for the whole-cell biocatalytic reduction of this compound using a yeast catalyst, based on methodologies reported for terpenoid biotransformations.

Protocol 1: Whole-Cell Bioreduction of this compound

Objective: To reduce this compound to (-)-myrtenol and other reduced derivatives using a whole-cell yeast biocatalyst.

Materials:

  • This compound (substrate)

  • Yeast strain (e.g., Candida freyschussii or Kazachstania spencerorum)

  • Yeast growth medium (e.g., YPD Broth: 1% yeast extract, 2% peptone, 2% dextrose)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Glucose (for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a single colony of the selected yeast strain into 50 mL of sterile YPD broth in a 250 mL Erlenmeyer flask.

    • Incubate at 28-30°C with shaking at 150-200 rpm for 24-48 hours until a dense culture is obtained.

  • Biocatalyst Preparation:

    • Harvest the yeast cells from the culture broth by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile phosphate buffer to remove residual medium.

    • Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Biotransformation Reaction:

    • In a sterile reaction vessel (e.g., 100 mL Erlenmeyer flask), combine the yeast cell suspension and glucose (e.g., to a final concentration of 2-5% w/v) for cofactor regeneration.

    • Add this compound as the substrate. The substrate can be added directly or as a solution in a minimal amount of a water-miscible solvent (e.g., ethanol) to aid dispersion. A typical substrate concentration is 1-5 g/L.

    • Seal the flask and incubate at 28-30°C with shaking at 150-200 rpm.

  • Reaction Monitoring and Product Extraction:

    • Monitor the progress of the reaction by taking samples at regular intervals (e.g., 6, 12, 24, 48 hours).

    • Extract the samples with an equal volume of ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Analyze the extracted products by GC to determine the conversion of this compound and the formation of products.

  • Product Isolation and Characterization (Preparative Scale):

    • After the reaction reaches the desired conversion, centrifuge the entire reaction mixture to remove the yeast cells.

    • Extract the supernatant multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

    • Characterize the purified products using spectroscopic methods (e.g., NMR, GC-MS).

Visualizations

Biocatalytic_Transformation_of_Myrtenal Myrtenal This compound Yeast Whole-Cell Yeast (e.g., Candida sp.) Myrtenal->Yeast Substrate Myrtenol (-)-Myrtenol Dihydromyrtenal Dihydromyrtenal Dihydromyrtenol Dihydromyrtenol Dihydromyrtenal->Dihydromyrtenol Aldehyde Reduction Yeast->Myrtenol Aldehyde Reduction Yeast->Dihydromyrtenal C=C Bond Reduction

Caption: Biocatalytic pathways of this compound transformation by yeast.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Inoculum 1. Inoculum Preparation Biocatalyst 2. Biocatalyst Harvesting & Washing Inoculum->Biocatalyst Biotransformation 3. Biotransformation Reaction Setup Biocatalyst->Biotransformation Monitoring 4. Reaction Monitoring (GC) Biotransformation->Monitoring Extraction 5. Product Extraction Monitoring->Extraction Purification 6. Purification (Chromatography) Extraction->Purification Characterization 7. Product Characterization Purification->Characterization

Caption: Experimental workflow for biocatalytic reduction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-Myrtenal from (-)-Myrtenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (-)-myrtenal synthesis from the oxidation of (-)-myrtenol (B191924).

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of (-)-myrtenol to this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of (-)-Myrtenol Inactive Oxidizing Agent: The oxidizing agent (e.g., PCC, Dess-Martin periodinane, Swern reagent components) may have degraded due to improper storage or age.- Use a fresh batch of the oxidizing agent.- For Swern oxidation, ensure the oxalyl chloride and DMSO are of high purity and handled under anhydrous conditions.
Insufficient Reagent: The molar ratio of the oxidizing agent to myrtenol (B1201748) may be too low.- Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.2 to 1.5 or 2.0 equivalents).
Low Reaction Temperature: For reactions like the Swern oxidation, while low temperatures are necessary to prevent side reactions, a temperature that is too low can stall the reaction.- Ensure the reaction temperature is maintained within the optimal range for the specific protocol (e.g., -78 °C for the initial steps of a Swern oxidation).
Formation of Significant Side Products Over-oxidation: Stronger oxidizing agents or prolonged reaction times can lead to the formation of myrtenic acid.[1]- Use milder, more selective oxidizing agents like Dess-Martin periodinane or perform a Swern oxidation.- Carefully monitor the reaction progress using TLC or GC and quench the reaction as soon as the starting material is consumed.
Formation of Myrtenal (B1677600) Epoxide: Certain photocatalytic systems can lead to the formation of myrtenal epoxide as the main product.[2]- If myrtenal is the desired product, avoid porphyrin-based photocatalytic systems with visible light.
Formation of Verbenone and Verbenol: If starting from α-pinene, these are common byproducts, especially with noble metal-based catalysts.- To favor myrtenal and myrtenol formation from α-pinene, consider using a SeO₂-based catalyst.[3][4]
Difficult Purification of this compound Co-elution with Starting Material: Myrtenol and myrtenal have similar polarities, which can make chromatographic separation challenging.- Optimize the solvent system for column chromatography. A gradual gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may be effective.- Consider converting the unreacted myrtenol to a more polar derivative to facilitate separation.
Contamination with Reagent Byproducts: Byproducts from the oxidizing agent (e.g., chromium salts from PCC, dimethyl sulfide (B99878) from Swern oxidation) can contaminate the product.- Follow the specific work-up procedure for the chosen oxidation method to remove byproducts. For instance, in a Swern oxidation, washing with water and brine removes triethylammonium (B8662869) chloride, and residual dimethyl sulfide can be removed by rotary evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for oxidizing (-)-myrtenol to this compound with high yield?

Common and effective methods for the selective oxidation of primary alcohols like (-)-myrtenol to aldehydes include the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium (B92312) chlorochromate (PCC). These methods are known for their mild conditions, which help to prevent over-oxidation and preserve the sensitive functional groups in the molecule.

Q2: My reaction is sluggish. How can I increase the reaction rate without promoting side reactions?

For Swern and Dess-Martin oxidations, ensuring anhydrous conditions is critical, as water can deactivate the reagents. For chromium-based oxidations like with PCC, the addition of an adsorbent like Celite or molecular sieves can sometimes improve reaction rates and simplify work-up. In the case of Dess-Martin oxidation, a small amount of water can sometimes accelerate the reaction.

Q3: I am observing a byproduct with a strong, unpleasant odor in my Swern oxidation. What is it and how can I get rid of it?

The malodorous byproduct is dimethyl sulfide ((CH₃)₂S). It is volatile and can often be removed by rotary evaporation in a well-ventilated fume hood. For residual amounts, glassware can be rinsed with a bleach solution to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (B87167) (DMSO).

Q4: Can I use a catalytic method for the oxidation of myrtenol?

Yes, catalytic methods are available. For instance, palladium-promoted selenium dioxide supported on silica (B1680970) (Pd/SeO₂/SiO₂) has been used for the allylic oxidation of α-pinene, which can produce myrtenal.[3][4] Bimetallic catalysts are also being explored for alcohol oxidation. These methods can be more environmentally friendly and cost-effective, especially for larger-scale synthesis.

Q5: What is the expected yield for the synthesis of this compound from (-)-myrtenol?

Yields can vary significantly depending on the chosen method, reaction scale, and purity of reagents. While specific data for the direct oxidation of myrtenol is not abundant in the provided search results, yields for the formation of myrtenal from α-pinene can give an indication. For example, the oxidation of α-pinene using SeO₂ under oxygen pressure can yield myrtenal at around 34.4%.[3] With optimization, a direct oxidation of myrtenol using a mild and selective method could be expected to achieve yields in the range of 70-90%.

Data Presentation

The following tables summarize quantitative data for different synthetic routes leading to myrtenal, providing a comparison of reaction conditions and outcomes.

Table 1: Allylic Oxidation of α-Pinene to Myrtenal using SeO₂

Methodology Temperature (°C) Pressure Reaction Time (h) α-Pinene Conversion (%) Selectivity to Myrtenal (%) Yield of Myrtenal (%) Reference
Reflux in Ethanol78Atmospheric11~40-18.0[3]
Batch Reactor in Ethanol1346 atm O₂5418434.4[3]

Table 2: Catalytic Allylic Oxidation of α-Pinene

Catalyst Solvent Temperature (°C) Reaction Time (h) α-Pinene Conversion (%) Selectivity to Myrtenal (%) Reference
Pd/SeO₂/SiO₂Ethanol13481262[3]

Experimental Protocols

Below are detailed experimental protocols for common methods of oxidizing (-)-myrtenol to this compound.

Protocol 1: Swern Oxidation of (-)-Myrtenol

This protocol is adapted from standard Swern oxidation procedures for primary alcohols.

Materials:

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).

  • Dissolve DMSO (2.2 equivalents) in anhydrous DCM and add it to one of the dropping funnels.

  • Add oxalyl chloride (1.5 equivalents) to the reaction flask, followed by anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the DMSO solution dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Dissolve (-)-myrtenol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at -78 °C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. A precipitate of triethylammonium chloride will form.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of (-)-Myrtenol

This protocol is based on standard procedures for DMP oxidation.

Materials:

  • (-)-Myrtenol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate

  • Sodium thiosulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of (-)-myrtenol (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: (-)-Myrtenol reagents Prepare Oxidizing Agent (e.g., Swern, DMP, PCC) start->reagents oxidation Oxidation Reaction reagents->oxidation monitoring Monitor Progress (TLC/GC) oxidation->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification end End: Purified this compound purification->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of this compound? check_conversion Check Myrtenol Conversion (TLC/GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No inactive_reagent Inactive/Insufficient Reagent? low_conversion->inactive_reagent side_products Significant Side Products? high_conversion->side_products increase_reagent Use Fresh/More Reagent inactive_reagent->increase_reagent over_oxidation Over-oxidation to Acid? side_products->over_oxidation purification_issue Purification Issues? side_products->purification_issue No significant side products milder_conditions Use Milder Conditions/ Shorter Reaction Time over_oxidation->milder_conditions optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography

Caption: A logical troubleshooting workflow for low this compound yield.

References

Technical Support Center: Overcoming Low Diastereoselectivity in (-)-Myrtenal-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with low diastereoselectivity in reactions utilizing (-)-myrtenal as a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric synthesis?

This compound, a naturally occurring monoterpene, is a versatile chiral building block. It is frequently employed as a chiral auxiliary to control the stereochemical outcome of various reactions, including nucleophilic additions, Diels-Alder cycloadditions, and aldol (B89426) reactions. Its rigid bicyclic structure provides a well-defined steric environment, influencing the facial selectivity of approaching reagents.

Q2: I am observing a low diastereomeric ratio (d.r.) in a nucleophilic addition to a this compound derivative. What are the likely causes?

Low diastereoselectivity in nucleophilic additions to this compound derivatives can arise from several factors:

  • Nature of the Nucleophile: The type of nucleophile used has a significant impact on stereoselectivity. For instance, in additions to this compound-derived S,O-acetals, Grignard reagents often provide higher diastereoselectivity compared to organolithium reagents or hydrides.[1]

  • Reaction Temperature: Temperature is a critical parameter. Generally, lower reaction temperatures enhance diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.

  • Lewis Acid Catalysis: The choice of Lewis acid, when applicable, can dramatically alter the diastereoselectivity by coordinating to the carbonyl group and modifying the steric and electronic properties of the substrate.

Q3: How can I improve the diastereoselectivity of a Diels-Alder reaction using a this compound-derived dienophile?

For Diels-Alder reactions, several strategies can be employed to enhance diastereoselectivity:

  • Lewis Acid Catalysis: The use of a Lewis acid is often crucial. Different Lewis acids can have a profound effect on the endo/exo selectivity and facial diastereoselectivity. Screening various Lewis acids such as Et₂AlCl, TiCl₄, and SnCl₄ is recommended to find the optimal catalyst for a specific substrate.

  • Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C) is a standard practice to improve diastereoselectivity.

  • Solvent Choice: The choice of solvent can influence the efficacy of the Lewis acid and the stability of the transition state. Non-polar solvents are often used in these reactions.

  • Modification of the Dienophile: Attaching the this compound auxiliary to the dienophile via different linkers can alter the steric environment and improve diastereoselectivity.

Q4: Can organocatalysts be used to improve diastereoselectivity in this compound-mediated reactions?

Yes, organocatalysis represents a powerful strategy for achieving high stereoselectivity. While specific examples for this compound are not as extensively documented as Lewis acid catalysis, the principles of organocatalysis, such as the formation of chiral iminium ions or enamines, can be applied to reactions involving α,β-unsaturated systems derived from this compound. This approach can offer milder reaction conditions and avoid the use of metal-based catalysts.

Troubleshooting Guides

Troubleshooting Low Diastereoselectivity in Nucleophilic Additions

If you are experiencing low diastereoselectivity in a nucleophilic addition to a this compound derivative, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Nucleophile If using an organolithium or hydride reagent, consider switching to a Grignard reagent (RMgX).[1]Grignard reagents have been shown to provide significantly higher diastereomeric ratios in additions to this compound-derived S,O-acetals.[1]
High Reaction Temperature Lower the reaction temperature. A common starting point is -78 °C.Reduced thermal energy will favor the sterically less hindered transition state, leading to an improved d.r.
Inappropriate Solvent Screen different aprotic solvents with varying polarities (e.g., THF, diethyl ether, toluene, dichloromethane).The optimal solvent will stabilize the desired transition state, enhancing diastereoselectivity.
Absence of Lewis Acid If applicable to your substrate, introduce a Lewis acid to coordinate with the carbonyl group or other Lewis basic sites.Lewis acids can lock the conformation of the substrate, leading to a more organized transition state and higher diastereoselectivity.
Troubleshooting Workflow for Low Diastereoselectivity

The following diagram outlines a systematic approach to troubleshooting low diastereoselectivity in your this compound-mediated reaction.

Troubleshooting_Workflow Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature? (e.g., -78 °C) start->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No check_nucleophile Is a Grignard reagent being used? (for nucleophilic additions) check_temp->check_nucleophile Yes lower_temp->check_nucleophile switch_nucleophile Switch to a Grignard reagent check_nucleophile->switch_nucleophile No check_lewis_acid Is a Lewis acid catalyst being used? (for Diels-Alder/Aldol) check_nucleophile->check_lewis_acid Yes switch_nucleophile->check_lewis_acid screen_lewis_acids Screen a panel of Lewis acids (e.g., Et₂AlCl, TiCl₄, SnCl₄) check_lewis_acid->screen_lewis_acids No check_solvent Have different solvents been screened? check_lewis_acid->check_solvent Yes screen_lewis_acids->check_solvent screen_solvents Screen aprotic solvents of varying polarity check_solvent->screen_solvents No success High Diastereoselectivity Achieved check_solvent->success Yes screen_solvents->success

Caption: Troubleshooting workflow for addressing low diastereoselectivity.

Data Presentation

Table 1: Diastereoselectivity of Nucleophilic Addition to this compound-Derived S,O-Acetals
Nucleophile Solvent Temperature (°C) Diastereomeric Ratio (d.r.)
RMgX (Grignard)THF-78>99:1[1]
RLi (Organolithium)THF-787:3[1]
LiAlH₄THF-786:4[1]
NaBH₄THF-786:4[1]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Grignard Addition to a this compound-Derived S,O-Acetal

Materials:

  • This compound-derived S,O-acetal (1.0 eq)

  • Grignard reagent (1.1 - 1.5 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the this compound-derived S,O-acetal (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the cooled solution over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (e.g., TLC or LC-MS), typically 1-4 hours.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel to isolate the major diastereomer.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

Logical Relationship for Optimizing Diastereoselectivity

The following diagram illustrates the logical relationship between key experimental parameters and the resulting diastereoselectivity.

Diastereoselectivity_Logic Key Factors Influencing Diastereoselectivity cluster_conditions Reaction Conditions cluster_intermediate Transition State Temp Temperature TS_Energy Relative Transition State Energies (ΔΔG‡) Temp->TS_Energy affects kinetic vs. thermodynamic control Solvent Solvent TS_Conformation Transition State Conformation & Geometry Solvent->TS_Conformation stabilizes/destabilizes Catalyst Catalyst (Lewis Acid/Organocatalyst) Catalyst->TS_Conformation locks conformation, alters electronics Nucleophile Nucleophile/Reagent Nucleophile->TS_Conformation steric interactions Diastereoselectivity Diastereoselectivity (d.r.) TS_Energy->Diastereoselectivity determines product ratio TS_Conformation->TS_Energy

Caption: Interplay of factors determining diastereoselectivity.

References

Technical Support Center: Optimizing Diels-Alder Reactions with (-)-Myrtenal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diels-Alder reactions using (-)-Myrtenal as a chiral dienophile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming common experimental challenges and achieving high levels of diastereoselectivity and yield.

Troubleshooting Guide

This section addresses specific issues encountered when using this compound as a dienophile in Lewis acid-catalyzed Diels-Alder reactions.

Issue 1: Low or No Product Yield

  • Question: I am not observing any product formation, or the yield of my Diels-Alder adduct is very low. What are the potential causes and how can I fix this?

  • Answer: Low yields in Lewis acid-catalyzed Diels-Alder reactions are common and can often be resolved by systematically evaluating the following factors:

    • Moisture Contamination: Lewis acids are extremely sensitive to moisture, which leads to their decomposition and inactivation. Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). All solvents and liquid reagents should be freshly distilled or obtained from a sure-seal system.

    • Lewis Acid Activity: The activity of the Lewis acid can degrade over time, even when stored under what appear to be adequate conditions. Use a freshly opened bottle or a recently titrated solution of the Lewis acid.

    • Insufficient Activation: this compound is a moderately reactive dienophile. A weak Lewis acid may not be sufficient to activate it for reaction with less reactive dienes. Consider switching to a stronger Lewis acid (e.g., from Et₂AlCl to TiCl₄ or SnCl₄).

    • Reaction Temperature: While low temperatures are optimal for selectivity, some reactions require more thermal energy to overcome the activation barrier. If no reaction occurs at low temperatures (e.g., -78 °C), try gradually increasing the temperature to -40 °C, 0 °C, or even room temperature. Monitor the reaction closely for the formation of byproducts.

    • Product Decomposition: The Diels-Alder adduct may be unstable under the reaction or workup conditions. Ensure the workup procedure is performed quickly and at low temperatures. Quenching with a pre-cooled, weak base (like saturated NaHCO₃ solution or pyridine) can be beneficial.

Issue 2: Poor Diastereoselectivity

  • Question: My reaction is producing the desired Diels-Alder adduct, but as a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

  • Answer: Achieving high diastereoselectivity is the primary goal when using a chiral dienophile like this compound. Poor selectivity indicates that the facial bias of the dienophile is not being effectively expressed in the transition state.

    • Screen Lewis Acids: This is the most critical parameter. The size and coordinating properties of the Lewis acid dictate the conformation of the this compound-Lewis acid complex, which in turn controls the diene's direction of approach. A bulkier Lewis acid may offer better steric shielding of one face of the dienophile. A screening of common Lewis acids is highly recommended.[1]

    • Lower the Reaction Temperature: Asymmetric reactions are highly sensitive to temperature.[1] Lowering the temperature (e.g., from 0 °C to -78 °C) decreases the available thermal energy, making it more difficult for the reaction to proceed through the higher-energy transition state that leads to the minor diastereomer.[1]

    • Optimize the Solvent: The solvent can influence the conformation and solvation of the transition states.[1] Non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) are generally preferred. Screening different solvents can sometimes reveal significant improvements in selectivity.

    • Check Purity of this compound: Ensure the starting material is of high enantiomeric purity. Any presence of the (+)-enantiomer will result in the formation of the opposite diastereomer, thus lowering the measured d.r.

Frequently Asked Questions (FAQs)

  • Q1: Why is a Lewis acid necessary for the Diels-Alder reaction of this compound?

  • A1: this compound, as an α,β-unsaturated aldehyde, is an electron-deficient dienophile, but its reactivity can be low, especially with electron-neutral or electron-poor dienes. A Lewis acid coordinates to the carbonyl oxygen, which powerfully withdraws electron density from the C=C double bond. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and often enhancing both regioselectivity and diastereoselectivity.[2]

  • Q2: Which face of the this compound dienophile is expected to be attacked?

  • A2: The bicyclo[3.1.1]heptane skeleton of this compound is structurally biased. The gem-dimethyl bridge provides significant steric hindrance on one face of the molecule. It is generally expected that the diene will approach from the less sterically hindered face, which is the face opposite to the gem-dimethyl group. The choice of Lewis acid can further influence this preference by creating a rigid, sterically defined complex.

  • Q3: Can I use thermal conditions instead of a Lewis acid?

  • A3: Thermal Diels-Alder reactions are possible but often require high temperatures, especially for moderately reactive dienophiles.[3] For this compound, high temperatures would likely lead to poor diastereoselectivity, as both transition states would be accessible.[1] Furthermore, high temperatures can cause polymerization of the diene or even a retro-Diels-Alder reaction.[3] Lewis acid catalysis allows the reaction to proceed at much lower temperatures, which is crucial for stereocontrol.[2]

  • Q4: How do I monitor the progress of my reaction?

  • A4: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside your starting materials (this compound and the diene). The product adduct should have a different Rf value. Stains such as potassium permanganate (B83412) or p-anisaldehyde are often effective for visualization if the product is not UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR of an aliquot from the reaction mixture can be used.[3]

Data Presentation: Optimizing Diastereoselectivity

The following tables summarize expected trends in yield and diastereomeric ratio (d.r.) when reacting this compound with cyclopentadiene (B3395910). Note: This data is illustrative and based on general principles for asymmetric Diels-Alder reactions, as specific literature data for this compound is limited. Actual results may vary.

Table 1: Effect of Lewis Acid on Reaction Outcome Reaction Conditions: this compound (1.0 equiv), Cyclopentadiene (3.0 equiv), CH₂Cl₂, -78 °C, 4h.

EntryLewis Acid (1.2 equiv)Yield (%)Diastereomeric Ratio (d.r.)
1BF₃·OEt₂6570:30
2Et₂AlCl8085:15
3SnCl₄9292:8
4TiCl₄95>95:5

Table 2: Effect of Temperature on Reaction with TiCl₄ Reaction Conditions: this compound (1.0 equiv), Cyclopentadiene (3.0 equiv), TiCl₄ (1.2 equiv), CH₂Cl₂, 4h.

EntryTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
125 (rt)9875:25
209688:12
3-409593:7
4-7895>95:5

Experimental Protocols

General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction of this compound and Cyclopentadiene

Materials:

  • This compound (ensure high enantiomeric purity)

  • Dicyclopentadiene (B1670491)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Add dicyclopentadiene to the distillation flask. Heat the flask to ~170-180 °C. The dimer will "crack" via a retro-Diels-Alder reaction to yield cyclopentadiene monomer. Collect the freshly distilled, cold cyclopentadiene monomer (~42 °C boiling point) in a flask cooled in an ice bath. Note: Cyclopentadiene will dimerize back over several hours at room temperature, so it should be used immediately.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add this compound (1.0 equiv). Dissolve it in anhydrous CH₂Cl₂ (to make a ~0.1 M solution) under an inert atmosphere of Argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.2 equiv) dropwise to the stirred solution of this compound. A colored complex (often yellow or orange) should form. Stir for 15-20 minutes at -78 °C.

  • Diene Addition: Add the freshly cracked, cold cyclopentadiene (3.0 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the consumption of this compound by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding pre-cooled saturated NaHCO₃ solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with additional CH₂Cl₂. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product via flash column chromatography on silica (B1680970) gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral GC analysis of the purified product.

Visualizations

Troubleshooting_Diastereoselectivity start Start: Low Diastereoselectivity action_temp Lower Reaction Temperature to -78 °C start->action_temp Initial Step action action check check solution Optimization Successful check_temp_result Improved? action_temp->check_temp_result check_temp_result->solution Yes action_lewis Screen Lewis Acids (e.g., Et₂AlCl, SnCl₄, TiCl₄) check_temp_result->action_lewis No check_lewis_result Improved? action_lewis->check_lewis_result check_lewis_result->solution Yes action_solvent Change Solvent (e.g., Toluene) check_lewis_result->action_solvent No check_purity Check Purity of This compound action_solvent->check_purity If still poor...

Caption: Troubleshooting workflow for low diastereoselectivity.

Reaction_Optimization_Workflow start_node Define Reaction: This compound + Diene step1 Select Initial Conditions: Solvent: CH₂Cl₂ Temp: -78 °C start_node->step1 step2 Choose Lewis Acid (LA) Start with TiCl₄ step1->step2 step3 Run Initial Experiment step2->step3 decision1 Analyze Yield & d.r. step3->decision1 outcome_good Acceptable? decision1->outcome_good High Yield & d.r. outcome_bad Optimize Further decision1->outcome_bad Low Yield or d.r. outcome_bad->step2 Screen LA / Temp / Solvent

Caption: Workflow for optimizing reaction conditions.

References

Preventing side reactions in the oxidation of alpha-pinene to (-)-Myrtenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-myrtenal from α-pinene. Our aim is to help you prevent common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the oxidation of α-pinene to this compound, and what causes their formation?

A1: The oxidation of α-pinene is a sensitive reaction that can lead to a variety of side products depending on the reaction conditions and catalysts used. The most frequently encountered byproducts include:

  • Myrtenol (B1201748): This is often a primary co-product or intermediate, especially in reactions using selenium dioxide (SeO₂). Myrtenal (B1677600) is formed from the subsequent oxidation of myrtenol.[1][2][3]

  • Verbenone (B1202108) and Verbenol (B1206271): These are common products when using noble metal-based catalysts, such as palladium, which favor oxidation at a different allylic position.[1][2]

  • α-Pinene Oxide: This can be a significant byproduct, particularly with certain catalysts like titanium silicates (e.g., TS-1).[4]

  • Campholenic Aldehyde: This isomerization product of α-pinene oxide can be formed, especially under acidic conditions or at higher temperatures.[4][5][6]

  • Other Oxidation Products: A range of other compounds can also be formed in smaller quantities, including pinocarveol, carveol, carvone, and pinanediol.[4]

The formation of these side products is primarily influenced by the choice of oxidant and catalyst, reaction temperature, solvent, and reaction time.

Troubleshooting Guide

Q2: My reaction is producing a low yield of this compound and a high proportion of myrtenol. How can I improve the selectivity for myrtenal?

A2: This is a common issue, particularly when using selenium dioxide as the oxidant. Myrtenol is the initial product of the allylic oxidation, which is then further oxidized to myrtenal.[1][2][3] To favor the formation of myrtenal, consider the following adjustments:

  • Increase Oxygen Pressure: Performing the reaction under an oxygen atmosphere (e.g., 6 atm O₂) has been shown to significantly increase the yield of myrtenal compared to reactions conducted under reflux.[1][2][3] The higher oxygen concentration facilitates the oxidation of myrtenol to myrtenal.[1][2]

  • Optimize Reaction Time: Monitor the reaction progress over time. Initially, myrtenol will be the major product. As the reaction proceeds, the concentration of myrtenol should decrease while the concentration of myrtenal increases.[2][3] Extending the reaction time may be necessary to achieve complete conversion of myrtenol.

  • Adjust Reaction Temperature: Higher temperatures can favor the formation of myrtenal. For instance, reactions carried out at 134°C under oxygen pressure have shown higher selectivity to myrtenal than those at 78°C under reflux.[1][2]

Q3: I am observing significant amounts of verbenone and verbenol in my product mixture. What is causing this and how can I minimize it?

A3: The formation of verbenone and verbenol is characteristic of oxidation at the alternative allylic position of α-pinene. This is often promoted by certain catalysts.

  • Catalyst Selection: If you are using a palladium-based catalyst without selenium, the formation of verbenone and verbenol is expected.[1][2] To selectively obtain myrtenal, a selenium-based oxidant or a bimetallic catalyst like Pd/SeO₂/SiO₂ is more appropriate. The Pd/SeO₂/SiO₂ catalyst has been shown to be highly selective towards myrtenal, with no over-oxidation products detected.[1][2]

  • Catalyst Support: The choice of support for your catalyst can also influence selectivity. A supported catalyst like Pd/SeO₂/SiO₂ can offer better selectivity and easier separation compared to unsupported SeO₂.[1][2]

Q4: My reaction is yielding a complex mixture with several unidentified peaks in the GC analysis, including potential isomerization products like campholenic aldehyde. How can I achieve a cleaner reaction?

A4: A complex product mixture often points to issues with reaction control, leading to undesired side reactions and isomerization.

  • Temperature Control: High temperatures can promote isomerization reactions.[5] Carefully control the reaction temperature to minimize the formation of byproducts like campholenic aldehyde.

  • Catalyst Acidity: The acidity of the catalyst can lead to the rearrangement of α-pinene oxide to campholenic aldehyde.[5] Using a catalyst with optimized acidity or a more basic character can help suppress this side reaction.

  • Solvent Choice: The polarity and basicity of the solvent can influence the product distribution. Experiment with different solvents to find one that minimizes side reactions. For example, ethanol (B145695) has been commonly used in SeO₂ oxidations.[1][2]

  • Inert Atmosphere: Unless oxygen is your intended oxidant, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation from atmospheric oxygen.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of α-Pinene with Selenium Dioxide.

MethodologyOxidantTemperature (°C)PressureTime (h)α-Pinene Conversion (%)Myrtenal Yield (%)Myrtenol Yield (%)Selectivity to Myrtenal (%)Reference
RefluxSeO₂78Atmospheric11~4018.0--[1][2]
Batch ReactorSeO₂ / O₂1346 atm54134.4-84[1][2]

Table 2: Performance of a Supported Pd/SeO₂/SiO₂ Catalyst.

CatalystSolventTemperature (°C)Time (h)α-Pinene Conversion (%)Myrtenal Selectivity (%)Main ByproductReference
Pd/SeO₂/SiO₂Ethanol13481262Myrtenol[1][2]
Pd/SeO₂/SiO₂Ethanol134152376Myrtenol[7][8]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of α-Pinene with Selenium Dioxide under Reflux

  • Reactor Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol as the solvent.

  • Reactant Addition: Add 1 equivalent of α-pinene to the solvent.

  • Oxidant Addition: Carefully add 2.5 equivalents of selenium dioxide (SeO₂) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion of α-pinene and the formation of products.

  • Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Filter the mixture to remove any solid residues. The filtrate can then be subjected to extraction and purification (e.g., distillation or chromatography) to isolate this compound.

Protocol 2: General Procedure for the Oxidation of α-Pinene with Selenium Dioxide under Oxygen Pressure

  • Reactor Setup: The reaction is conducted in a high-pressure batch reactor (e.g., a Parr Instrument) equipped with a stirrer and temperature control.

  • Reactant Loading: Charge the reactor with α-pinene, selenium dioxide, and ethanol.

  • Pressurization: Seal the reactor and pressurize it with oxygen to the desired pressure (e.g., 6 atm).

  • Reaction: Heat the reactor to the target temperature (e.g., 134°C) and begin stirring.

  • Monitoring: Monitor the reaction by observing the pressure drop and by analyzing aliquots (if the reactor setup allows for safe sampling) via GC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen. The work-up procedure is similar to the reflux method, involving filtration and purification of the liquid phase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis setup Reactor Setup reactants Add α-Pinene & Solvent setup->reactants oxidant Add Oxidant/Catalyst reactants->oxidant conditions Set Temperature & Pressure oxidant->conditions stir Stirring conditions->stir monitor Monitor Progress (GC) stir->monitor cool Cool Reaction monitor->cool Reaction Complete filter Filter cool->filter extract Extract & Purify filter->extract analyze Analyze Product extract->analyze

Caption: A generalized experimental workflow for the oxidation of α-pinene.

reaction_pathway cluster_myrtenal Desired Pathway (e.g., SeO₂) cluster_verbenone Side Pathway (e.g., Pd catalyst) cluster_isomerization Isomerization Pathway ap α-Pinene myrtenol Myrtenol ap->myrtenol Allylic Oxidation verbenol Verbenol ap->verbenol Allylic Oxidation ap_oxide α-Pinene Oxide ap->ap_oxide Epoxidation myrtenal This compound myrtenol->myrtenal Oxidation verbenone Verbenone verbenol->verbenone Oxidation campholenic Campholenic Aldehyde ap_oxide->campholenic Rearrangement

Caption: Key reaction pathways in the oxidation of α-pinene.

References

Purification strategies for (-)-Myrtenal from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of (-)-Myrtenal from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound from reaction mixtures are fractional distillation under reduced pressure, column chromatography, and chemical derivatization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key physical properties for the purification of this compound include its boiling point, which is approximately 220-221 °C at atmospheric pressure and 99-100 °C at 15 mmHg. It is soluble in organic solvents like alcohol but insoluble in water.[1]

Q3: What are the common impurities found in crude this compound reaction mixtures?

A3: Common impurities can include unreacted starting materials (e.g., myrtenol), oxidation byproducts (e.g., myrtenic acid), and other terpenoids with similar structures. The exact impurity profile will depend on the synthetic route used to prepare the myrtenal (B1677600).

Troubleshooting Guides

Fractional Distillation

Q: My this compound is decomposing during distillation, what could be the cause?

A: this compound, like many essential oils, can be sensitive to high temperatures and may degrade at its atmospheric boiling point.[2] It is crucial to perform the distillation under reduced pressure (vacuum) to lower the boiling point and minimize thermal decomposition.[2] Ensure your vacuum system is efficient and the temperature of the heating mantle is carefully controlled.

Q: The separation of this compound from impurities is poor. How can I improve this?

A: Poor separation during fractional distillation can be due to several factors:

  • Insufficient Column Efficiency: Use a fractionating column with a higher number of theoretical plates. Packing the column with structured packing like Raschig rings or using a Vigreux column can improve separation.

  • Incorrect Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column to that collected as distillate) generally leads to better separation. However, this will also increase the distillation time.

  • Distillation Rate: Distilling too quickly does not allow for proper equilibrium to be established within the column, leading to poor separation.[3] A slow and steady distillation rate is recommended.

Q: I am observing bumping or uneven boiling in the distillation flask. What should I do?

A: Bumping is common when distilling liquids, especially under vacuum. To ensure smooth boiling, add boiling chips or a magnetic stir bar to the distillation flask before heating. This will provide nucleation sites for bubbles to form, preventing sudden, violent boiling.

Column Chromatography

Q: this compound is decomposing on the silica (B1680970) gel column. How can I prevent this?

A: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[4]

  • Deactivate the Silica Gel: You can neutralize the silica gel by washing it with a solvent system containing a small amount of a base, such as triethylamine (B128534) (1-3%), before packing the column.[5]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360) or florisil.[6]

Q: I'm having trouble separating this compound from a non-polar impurity. What solvent system should I use?

A: For separating compounds with similar polarities, a gradient elution is often more effective than an isocratic (constant solvent composition) one.[5] Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[4] This will allow the non-polar impurity to elute first, followed by your slightly more polar this compound.

Q: The purified fractions of this compound show tailing on TLC analysis. What is the cause and how can I fix it?

A: Tailing in column chromatography can be caused by several factors:

  • Sample Overloading: Loading too much crude material onto the column can lead to broad bands and tailing.[7] Try reducing the amount of sample.

  • Interactions with Silica Gel: The polar aldehyde group of myrtenal can have strong interactions with the acidic sites on silica gel. Adding a small amount of a modifier like triethylamine to your mobile phase can help to reduce these interactions and improve the peak shape.[7]

  • Improper Column Packing: A poorly packed column with channels or cracks will result in uneven flow and band broadening.[7] Ensure the column is packed uniformly.

Chemical Derivatization (Bisulfite Adduct Formation)

Q: The yield of my this compound bisulfite adduct is low. What could be the reason?

A: Low yields of the bisulfite adduct can be due to:

  • Steric Hindrance: While this compound is generally reactive, significant steric hindrance around the aldehyde group could slow down the reaction.

  • Reagent Quality: Ensure you are using a freshly prepared, saturated solution of sodium bisulfite for the reaction.[8]

  • Adduct Solubility: The bisulfite adduct of this compound may have some solubility in the reaction mixture. If it does not precipitate, you will need to perform a liquid-liquid extraction to isolate the adduct in the aqueous phase.[8][9]

Q: I am having difficulty regenerating this compound from its bisulfite adduct. What are the optimal conditions?

A: The regeneration of the aldehyde from its bisulfite adduct is typically achieved by basifying the aqueous solution containing the adduct.[8] Add a base, such as sodium hydroxide (B78521) or sodium carbonate, until the solution is strongly basic (pH ~12).[9][10] The free aldehyde can then be extracted with an organic solvent like ethyl acetate or diethyl ether.[8][9]

Q: My recovered this compound is contaminated with sulfur-containing impurities. How can I avoid this?

A: If your this compound contains a tri- or tetra-substituted double bond, dissolved sulfur dioxide (SO₂) gas, which can be present in the acidic bisulfite solution, might cause decomposition.[8] To mitigate this, use a non-polar organic solvent for extraction, such as hexanes or a mixture of hexanes and dichloromethane.[8]

Data Presentation

Purification MethodPrincipleTypical PurityAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points under reduced pressure.>95%Scalable, effective for removing non-volatile impurities and those with significantly different boiling points.Can lead to thermal degradation if not performed under vacuum[2], may not separate isomers or compounds with very close boiling points.
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase.>98%High resolution, capable of separating closely related compounds.Can be time-consuming and require large volumes of solvent, potential for sample degradation on acidic silica gel.[4]
Chemical Derivatization Reversible formation of a water-soluble adduct (e.g., with sodium bisulfite) to separate the aldehyde from other organic compounds.[8]>99%Highly selective for aldehydes, effective for removing impurities that are difficult to separate by other means.Involves additional reaction and workup steps, the regeneration step can sometimes be problematic.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 15 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the boiling point of this compound at the applied pressure (approximately 99-100 °C at 15 mmHg). Discard the initial lower-boiling fraction and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without any air bubbles. Allow the silica to settle and the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or diethyl ether in increasing percentages).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a suitable stain. Combine the fractions containing pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification of this compound via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude this compound mixture in a suitable water-miscible solvent like methanol (B129727) or dimethylformamide (DMF).[8] Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.[8] The bisulfite adduct may precipitate out of the solution. If no precipitate forms, the adduct is likely water-soluble.

  • Isolation of the Adduct:

    • If a precipitate forms: Filter the solid adduct and wash it with a small amount of cold solvent (e.g., ethanol/water mixture) and then with an organic solvent (e.g., diethyl ether) to remove any adsorbed impurities.

    • If no precipitate forms: Transfer the mixture to a separatory funnel, add an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and water, and shake.[9] Separate the layers. The aqueous layer contains the water-soluble bisulfite adduct.[8][9] Wash the aqueous layer with the organic solvent to remove any remaining impurities.

  • Regeneration of this compound: Transfer the isolated adduct (solid or aqueous solution) to a flask. Add an organic solvent (e.g., ethyl acetate).[9] While stirring, slowly add a solution of sodium hydroxide or sodium carbonate until the mixture is strongly basic (pH ~12).[9][10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated this compound into the organic layer. Separate the layers and wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis A Crude this compound in Round-Bottom Flask B Fractionating Column A->B C Condenser B->C D Receiving Flask C->D H Purity Analysis (GC/NMR) D->H Distillate E Apply Vacuum F Gentle Heating E->F G Collect Fractions at Boiling Point F->G I Pure this compound H->I

Caption: Workflow for the purification of this compound by fractional distillation.

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude this compound B->C D Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent G->H I Pure this compound H->I

Caption: Experimental workflow for column chromatography purification of this compound.

Chemical_Derivatization_Workflow cluster_formation Adduct Formation cluster_isolation Adduct Isolation cluster_regeneration Regeneration A Crude this compound B Add Saturated Sodium Bisulfite A->B C This compound Bisulfite Adduct B->C D Isolate Adduct (Filtration or Extraction) C->D E Wash with Organic Solvent D->E F Purified Adduct E->F G Basify with NaOH/Na2CO3 F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Pure this compound I->J

Caption: Purification of this compound via chemical derivatization (bisulfite adduct).

References

Technical Support Center: Enhancing the Stability of (-)-Myrtenal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with (-)-Myrtenal and its derivatives.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling, storage, and analysis of this compound derivatives.

Problem Possible Causes Recommended Solutions
Loss of Potency or Altered Biological Activity Degradation of the parent compound due to oxidation, photodegradation, or thermal decomposition.Store compounds under an inert atmosphere (e.g., nitrogen or argon), protected from light in amber vials, and at reduced temperatures (refrigeration at 2-8°C or freezing at -20°C).[1][2]
Appearance of New Peaks in Chromatographic Analysis (HPLC/GC) Formation of degradation products. This can be accelerated by exposure to air, light, high temperatures, or incompatible solvents.Perform a forced degradation study to identify potential degradants. Analyze samples immediately after preparation or store them in appropriate conditions (e.g., autosampler cooler). Ensure the purity of solvents and excipients.
Inconsistent Results in Bioassays Variability in the stability of the compound across different assay conditions (e.g., pH of the buffer, presence of oxidizing agents).Evaluate the stability of the compound under the specific bioassay conditions. Incorporate control samples to monitor for degradation during the experiment. Consider using stabilizing agents like antioxidants if compatible with the assay.
Physical Changes in the Sample (e.g., Color Change, Precipitation) Significant degradation or polymerization of the compound.Discard the sample and obtain a fresh batch. Re-evaluate storage and handling procedures to prevent future occurrences.
Poor Peak Shape or Resolution in HPLC Analysis Interaction of the compound or its degradants with the stationary phase, or inappropriate mobile phase composition.Optimize the HPLC method, including the mobile phase pH, organic modifier, and column chemistry. A stability-indicating method should be developed and validated.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and its derivatives?

A1: As with many monoterpenoids, the primary degradation pathways for this compound and its derivatives are oxidation, photodegradation, thermal decomposition, and hydrolysis.[1][3] The aldehyde functional group in this compound is particularly susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid or other oxidative cleavage products. The double bond within the pinene ring system is susceptible to oxidation and photo-oxidation, potentially forming epoxides or other oxygenated derivatives.[1]

Q2: How can I best store my this compound derivatives to ensure long-term stability?

A2: For optimal long-term stability, this compound derivatives should be stored in airtight containers, preferably under an inert atmosphere such as nitrogen or argon, to minimize oxidation.[2] They should be protected from light by using amber glass vials or by wrapping the container in aluminum foil.[2] Storage at low temperatures is crucial; refrigeration (2-8°C) is good for short-term storage, while freezing (-20°C or lower) is recommended for long-term storage.[2]

Q3: I have observed a decrease in the concentration of my this compound derivative in a solution over a short period. What could be the cause?

A3: This is likely due to the volatility of the compound or its degradation in the solvent. Monoterpenes are known to be volatile and can evaporate even at room temperature.[1] Additionally, the stability of the derivative can be solvent-dependent. It is advisable to prepare solutions fresh and use them immediately. If storage of a solution is necessary, it should be in a tightly sealed vial with minimal headspace, stored at a low temperature.

Q4: What are the key parameters to consider when developing a stability-indicating HPLC method for a this compound derivative?

A4: A stability-indicating method must be able to separate the parent drug from its degradation products. Key parameters to optimize include:

  • Column Chemistry: A C18 column is a common starting point, but other stationary phases may provide better resolution.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the aqueous phase can be critical for achieving good separation.

  • Detection Wavelength: The wavelength should be chosen to provide a good response for both the parent compound and potential degradants.

  • Forced Degradation: The method must be validated by demonstrating separation of the parent peak from peaks generated under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).

Q5: Are there any formulation strategies to enhance the stability of this compound derivatives?

A5: Yes, several formulation strategies can improve stability. Encapsulation techniques, such as forming nanoemulsions or inclusion complexes with cyclodextrins, can protect the derivative from environmental factors.[4][5] The addition of antioxidants (e.g., BHT, tocopherol) to the formulation can inhibit oxidative degradation. For aqueous formulations, optimizing the pH and using appropriate buffer systems can also enhance stability.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). Dissolve a known amount in the solvent for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector or LC-MS.

  • The goal is to achieve adequate separation between the parent peak and any degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a starting point for developing a stability-indicating HPLC method for a this compound derivative.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 40% B

    • 20-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: PDA detector at a suitable wavelength (e.g., determined from the UV spectrum of the compound).

Visualizations

degradation_pathway cluster_stress Stress Factors parent This compound Derivative degradation_products Degradation Products (e.g., Oxidized derivatives, isomers, polymers) parent->degradation_products Degradation light Light (Photodegradation) light->parent heat Heat (Thermal Degradation) heat->parent oxygen Oxygen (Oxidation) oxygen->parent water Water/pH (Hydrolysis) water->parent

Caption: General degradation pathway for this compound derivatives.

experimental_workflow start Sample of This compound Derivative stress Forced Degradation (Heat, Light, Acid, Base, Oxidation) start->stress analysis Stability-Indicating Analysis (e.g., HPLC, GC-MS) stress->analysis data Data Interpretation (Identify Degradants, Determine Degradation Rate) analysis->data conclusion Establish Stable Storage Conditions and Shelf-Life data->conclusion

References

Technical Support Center: Scalable Synthesis of (-)-Myrtenal for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of (-)-Myrtenal. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and industrial-scale production.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various scalable synthesis methods for this compound, offering a comparative overview of their efficiency and product quality.

Synthesis Method Starting Material Catalyst/Reagent Solvent Temp. (°C) Time (h) Conversion (%) Selectivity (%) Yield (%) Purity (%) Ref.
Photosensitized Oxidationβ-PineneMethylene Blue/O₂Acetonitrile (B52724)25-304-6>9585-9080-8394-97[1]
Heterogeneous Catalytic Oxidationα-PinenePd/SeO₂/SiO₂Ethanol13481262~7.4-[2]
Oxidation with SeO₂ under pressureα-PineneSeO₂Ethanol1345418434.4-[2]
Isomerization of β-Pinene Oxideβ-Pinene OxideFe/SBA-15Acetonitrile70249985 (to Myrtanal)--[3][4]
Photosensitized Oxidation with catalyst mixtureα-PinenePyridine-acetic anhydride-copper salt-45-94.5556.16--[5]

Experimental Protocols

Method 1: Photosensitized Oxidation of β-Pinene

This protocol is adapted from a patented method suitable for industrial production, emphasizing high yield and purity with good safety and environmental considerations.[1]

Materials:

  • (-)-β-Pinene (95% purity or higher)

  • Acetonitrile (solvent)

  • Methylene Blue (photosensitizer)

  • Sodium sulfite (B76179) (reducing agent)

  • High-pressure mercury lamp or LED array with appropriate wavelength for Methylene Blue excitation

Procedure:

  • Reaction Setup: In a photochemical reactor equipped with a light source, a gas inlet, a thermometer, and a stirrer, charge (-)-β-pinene and acetonitrile. The typical ratio is 1:5 to 1:10 w/w of pinene to solvent.

  • Photosensitizer Addition: Add Methylene Blue to the solution. The concentration of the photosensitizer is typically in the range of 0.01-0.1 mol% relative to β-pinene.

  • Photosensitized Oxidation: While stirring the mixture vigorously, bubble a stream of oxygen through the solution. Irradiate the reactor with the light source, maintaining the reaction temperature between 25-30°C. Monitor the reaction progress by Gas Chromatography (GC) until the conversion of β-pinene is complete (typically 4-6 hours). The primary product at this stage is myrtenyl hydroperoxide.

  • Reduction: After complete conversion, stop the oxygen flow and irradiation. Add a freshly prepared aqueous solution of sodium sulfite (1.5 equivalents relative to the starting β-pinene) to the reaction mixture to reduce the myrtenyl hydroperoxide to myrtenol (B1201748) and myrtenal (B1677600). Stir for 2-4 hours at room temperature.

  • Solvent Recovery: After the reduction is complete, separate the organic and aqueous layers. The acetonitrile can be recovered from the organic layer by distillation under reduced pressure.

  • Purification: The crude product, a mixture of myrtenol and myrtenal, is then subjected to fractional distillation under vacuum to isolate this compound of high purity (94-97%).

Method 2: Allylic Oxidation of α-Pinene with Selenium Dioxide

This method provides an alternative route from the more abundant α-pinene. The procedure described here is for a laboratory scale and would require optimization for industrial production.[2]

Materials:

  • (+)-α-Pinene (98% purity or higher)

  • Selenium dioxide (SeO₂)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a high-pressure batch reactor, charge α-pinene and ethanol. The molar ratio of α-pinene to SeO₂ is typically 1:2.5.

  • Reaction: Pressurize the reactor with oxygen to 6 atm and heat the mixture to 134°C with constant stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC. The reaction is typically run for 5-8 hours.

  • Work-up: After cooling the reactor, the reaction mixture is filtered to remove any solid selenium byproducts.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to separate this compound from myrtenol and other byproducts.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Scalable_Myrtenal_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Routes cluster_intermediate Intermediate cluster_reduction Reduction cluster_purification Purification cluster_product Final Product Start_beta (-)-β-Pinene Photo_Ox Photosensitized Oxidation Start_beta->Photo_Ox O₂, Methylene Blue, light, Acetonitrile Start_alpha (+)-α-Pinene Allylic_Ox Allylic Oxidation Start_alpha->Allylic_Ox SeO₂, O₂, Ethanol Hydroperoxide Myrtenyl Hydroperoxide Photo_Ox->Hydroperoxide Purification Fractional Distillation Allylic_Ox->Purification Reduction Reduction (e.g., Na₂SO₃) Hydroperoxide->Reduction Reduction->Purification Myrtenal This compound Purification->Myrtenal Myrtenal_Synthesis_Pathways cluster_beta_pinene From (-)-β-Pinene cluster_alpha_pinene From (+)-α-Pinene beta_pinene (-)-β-Pinene hydroperoxide Myrtenyl Hydroperoxide beta_pinene->hydroperoxide [1] Photosensitized Oxidation (O₂) myrtenal_from_beta This compound hydroperoxide->myrtenal_from_beta [2] Reduction (e.g., Na₂SO₃) alpha_pinene (+)-α-Pinene myrtenal_from_alpha This compound alpha_pinene->myrtenal_from_alpha Allylic Oxidation (e.g., SeO₂) myrtenol Myrtenol alpha_pinene->myrtenol Allylic Oxidation verbenone Verbenone (byproduct) alpha_pinene->verbenone verbenol Verbenol (byproduct) alpha_pinene->verbenol myrtenol->myrtenal_from_alpha Oxidation

References

Technical Support Center: Addressing Solubility Issues of (-)-Myrtenal in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges of (-)-Myrtenal in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and why is it problematic?

A1: this compound is a lipophilic, bicyclic monoterpenoid that is practically insoluble in water.[1] Its low aqueous solubility is a significant hurdle in the development of pharmaceutical formulations, particularly for oral or parenteral administration, as it can lead to poor absorption and low bioavailability.

Q2: What are the general approaches to enhance the aqueous solubility of this compound?

A2: Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. These can be broadly categorized as:

  • Physical Modifications: This includes methods like particle size reduction (micronization and nanosizing), and creating amorphous solid dispersions.

  • Chemical Modifications: This involves forming inclusion complexes with cyclodextrins.

  • Use of Excipients: This approach utilizes co-solvents, surfactants, and lipids to create formulations such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS).

Q3: Which co-solvents can be used to dissolve this compound for in vitro studies?

A3: For preliminary in vitro experiments, organic solvents are often necessary to dissolve this compound. Common choices include:

It is crucial to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced toxicity or artifacts in biological assays.

Q4: How can cyclodextrins improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex. This complex shields the hydrophobic guest molecule from the aqueous environment, thereby increasing its apparent water solubility. Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[2][3]

Q5: What are solid dispersions and how can they enhance the solubility of an oily compound like this compound?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix. For an oily compound like this compound, it can be molecularly dispersed within the carrier. This formulation can improve solubility by:

  • Reducing the particle size to a molecular level.

  • Converting the drug to an amorphous state, which has higher energy and thus greater solubility than the crystalline form.

  • Enhancing the wettability of the drug.

Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).[4][5]

Q6: What is a nanoemulsion and is it a suitable approach for this compound?

A6: A nanoemulsion is a dispersion of oil droplets in an aqueous phase (or vice versa) with droplet sizes typically in the range of 20-200 nm. Given that this compound is an oil, it can be formulated as the oil phase in an oil-in-water (O/W) nanoemulsion. This approach is highly suitable for improving its aqueous dispersibility and can enhance its absorption and bioavailability.[6] The small droplet size provides a large surface area for drug release and absorption.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 18486-69-6[7]
Molecular Formula C₁₀H₁₄O[7]
Molecular Weight 150.22 g/mol [7]
Appearance Clear colorless to yellow liquid/oil[7]
Boiling Point 220-221 °C[7]
Density ~0.988 g/mL at 20 °C[7]
logP (octanol-water) ~2.52 - 2.98[7][8]
Water Solubility Insoluble[7]
Solubility in other solvents Soluble in alcohol and oils; Sparingly soluble in Chloroform; Slightly soluble in Methanol[7][9]
Table 2: Comparison of Solubility Enhancement Techniques for Terpenoids
TechniquePrinciplePotential Fold Increase in Solubility (General)Key Considerations
Co-solvents (e.g., Ethanol, Propylene Glycol) Reduces the polarity of the aqueous medium.Variable, can be significant depending on co-solvent concentration.Potential for precipitation upon dilution; solvent toxicity in biological systems.
Cyclodextrin (B1172386) Complexation (e.g., HP-β-CD) Encapsulation of the hydrophobic molecule in the cyclodextrin cavity.Can be 10-fold or higher.[10]Stoichiometry of the complex; selection of the appropriate cyclodextrin derivative.
Solid Dispersion Dispersion of the drug in a hydrophilic solid matrix at a molecular level.Can be substantial, depending on the carrier and drug loading.Physical stability of the amorphous state; selection of a suitable carrier.
Nanoemulsion Dispersion of the drug (as an oil) in an aqueous phase as nano-sized droplets.Not a true solubility enhancement, but improves dispersibility and bioavailability.Stability of the emulsion; selection of appropriate surfactants.

Experimental Protocols & Workflows

Diagram 1: General Workflow for Solubility Screening

G cluster_0 Initial Assessment cluster_1 Solubility Enhancement Strategy Selection cluster_2 Formulation & Characterization cluster_3 Application A This compound B Initial Solubility Test (Water, Buffers) A->B C Co-solvent Systems B->C If Insoluble D Cyclodextrin Complexation B->D If Insoluble E Solid Dispersions B->E If Insoluble F Nanoemulsions B->F If Insoluble G Prepare Formulations C->G D->G E->G F->G H Characterize Formulations (e.g., Particle Size, Encapsulation Efficiency) G->H I Quantitative Solubility Analysis (e.g., HPLC, UV-Vis) H->I J Use in Experiments I->J Select Optimal Formulation

Caption: A logical workflow for screening and selecting a suitable solubility enhancement strategy.

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the solubility of this compound in aqueous co-solvent mixtures.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Propylene Glycol (PG)

  • Deionized water

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying concentrations of the organic solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v of EtOH or PG in water).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each co-solvent mixture in a sealed vial.

    • Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After incubation, centrifuge the samples to separate the undissolved this compound.

    • Carefully withdraw an aliquot from the supernatant.

    • Dilute the aliquot with a suitable solvent (e.g., the same co-solvent mixture or a mobile phase for chromatography) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To prepare and characterize an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

  • Analytical balance

Methodology:

  • Phase Solubility Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-50 mM).

    • Add an excess of this compound to each solution.

    • Stir the mixtures at a constant temperature for 24-48 hours.

    • Filter the solutions through a 0.45 µm filter.

    • Analyze the filtrate to determine the concentration of dissolved this compound.

    • Plot the solubility of this compound against the concentration of HP-β-CD to determine the complex stoichiometry and stability constant.

  • Preparation of the Solid Complex (Kneading Method):

    • Prepare a paste by adding a small amount of water to a 1:1 molar ratio of HP-β-CD in a mortar.

    • Slowly add this compound to the paste and knead for 60 minutes.

    • Add more water if necessary to maintain a consistent paste.

    • Dry the resulting product in an oven at 40-50°C or under vacuum to obtain a solid powder.

Diagram 2: Cyclodextrin Inclusion Complex Formation

G cluster_0 Components cluster_1 Complexation in Aqueous Solution Myrtenal This compound (Hydrophobic) Complex Inclusion Complex (Increased Apparent Solubility) Myrtenal->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Cyclodextrin->Complex

Caption: Encapsulation of hydrophobic this compound within a cyclodextrin molecule.

Protocol 3: Preparation of this compound Nanoemulsion

Objective: To formulate this compound as an oil-in-water (O/W) nanoemulsion to enhance its dispersibility in aqueous media.

Materials:

  • This compound (oil phase)

  • A suitable carrier oil (e.g., medium-chain triglycerides, if needed)

  • A hydrophilic surfactant (e.g., Tween 80, Polysorbate 80)

  • A co-surfactant (e.g., Transcutol, Propylene Glycol)

  • Deionized water (aqueous phase)

  • High-shear homogenizer or ultrasonicator

Methodology:

  • Formulation Development:

    • Screen various surfactants and co-surfactants for their ability to emulsify this compound.

    • Construct a pseudo-ternary phase diagram to identify the nanoemulsion region. This involves titrating a mixture of oil, surfactant, and co-surfactant with water and observing the formation of a clear or bluish-white emulsion.

  • Preparation of the Nanoemulsion (High-Energy Method):

    • Prepare the oil phase by mixing this compound with the selected surfactant and co-surfactant.

    • Slowly add the aqueous phase to the oil phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.

    • Subject the coarse emulsion to high-energy emulsification using either a high-pressure homogenizer or an ultrasonicator until a translucent nanoemulsion is formed.[9]

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Visually inspect for any signs of phase separation or creaming over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of a co-solvent stock solution into aqueous media. - Solvent Shock: Rapid change in solvent polarity. - Concentration Exceeds Solubility Limit: The final concentration is too high for the aqueous medium.- Add the stock solution dropwise to the aqueous medium while vortexing. - Perform serial dilutions in the aqueous medium. - Gently warm the aqueous medium before adding the stock solution. - Reduce the final concentration of this compound.
The oily this compound separates from the aqueous phase instead of dissolving. - Insufficient Mixing Energy: Not enough energy to disperse the oil. - Inappropriate Surfactant/Co-solvent: The chosen excipients are not effective.- Use sonication or high-shear mixing to aid dispersion. - If using a formulation, screen different surfactants and co-surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values.
Cyclodextrin complex does not significantly improve solubility. - Poor Complexation Efficiency: The chosen cyclodextrin or preparation method is not optimal. - Incorrect Stoichiometry: The molar ratio of this compound to cyclodextrin is not ideal.- Use a more soluble cyclodextrin derivative like HP-β-CD instead of β-CD. - Try a different preparation method (e.g., freeze-drying, co-precipitation). - Optimize the molar ratio based on the phase solubility diagram.
Nanoemulsion is unstable (creaming, phase separation). - Incorrect Surfactant Concentration or Type: The HLB value is not optimal for the oil phase. - Insufficient Energy Input: The droplet size is too large. - Ostwald Ripening: Diffusion of smaller droplets to larger ones due to the volatility of this compound.- Optimize the surfactant and co-surfactant ratio. - Increase the homogenization time or energy. - Consider adding a small amount of a less volatile, hydrophobic oil (e.g., a long-chain triglyceride) to the oil phase to minimize Ostwald ripening.
Variability in experimental results. - Incomplete Dissolution: The compound is not fully dissolved in the stock solution. - Degradation of the Compound: this compound may be sensitive to light or temperature. - Volatility of this compound: Loss of compound during sample preparation.- Ensure the stock solution is clear before use. Gentle warming or sonication can help. - Store stock solutions protected from light and at an appropriate temperature. Prepare fresh working solutions. - Work with sealed containers and minimize exposure to air.

References

Validation & Comparative

A Comparative Guide: (-)-Myrtenal vs. Evans Auxiliaries in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of stereoselective syntheses. This guide provides a comprehensive comparison of the well-established Evans auxiliaries with the terpene-derived (-)-Myrtenal in the context of asymmetric aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation.

While Evans auxiliaries have demonstrated broad utility and high stereocontrol in aldol reactions, the application of this compound in this specific transformation appears to be largely unexplored in the scientific literature. This comparison, therefore, highlights the proven efficacy of Evans auxiliaries and discusses the current documented uses of this compound as a chiral auxiliary in other contexts, providing a clear perspective on their respective applications.

Evans Auxiliaries: The Gold Standard in Asymmetric Aldol Reactions

Evans auxiliaries, a class of chiral oxazolidinones, are widely regarded as one of the most reliable and predictable tools for stereoselective aldol reactions. Their rigid structure and the steric hindrance provided by the substituent at the C4 position allow for excellent facial control in the enolization and subsequent reaction with an aldehyde. This high degree of stereocontrol consistently leads to the formation of the syn-aldol product with high diastereoselectivity and enantioselectivity.

Mechanism of Stereocontrol

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model. The reaction proceeds through a highly ordered, chair-like six-membered transition state, where the metal enolate chelates to the aldehyde. The bulky substituent on the oxazolidinone ring directs the approach of the aldehyde to the less hindered face of the Z-enolate, leading to the observed syn stereochemistry.

Performance Data

The following table summarizes typical results obtained in Evans aldol reactions with various aldehydes.

EntryAldehydeProductDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)
1Isobutyraldehyde>99:1>99%85
2Benzaldehyde>99:1>99%92
3Acrolein95:5>98%78

Data is representative and compiled from various literature sources. Actual results may vary based on specific substrates and reaction conditions.

Experimental Protocol: A Typical Evans Aldol Reaction

1. Acylation of the Evans Auxiliary:

  • To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stir for 2-4 hours.

  • Work-up with saturated aqueous NH4Cl and extraction with an organic solvent affords the N-propionyl imide.

2. Asymmetric Aldol Reaction:

  • The N-propionyl imide (1.0 eq) is dissolved in anhydrous dichloromethane (B109758) and cooled to 0 °C.

  • Dibutylboron triflate (1.1 eq) and triethylamine (B128534) (1.2 eq) are added sequentially, and the mixture is stirred for 30 minutes to form the Z-enolate.

  • The reaction is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise.

  • After stirring for 2 hours at -78 °C and 1 hour at 0 °C, the reaction is quenched with a phosphate (B84403) buffer.

  • Extraction and purification by column chromatography yield the desired syn-aldol adduct.

3. Cleavage of the Auxiliary:

  • The aldol adduct is dissolved in a 2:1 mixture of THF and water.

  • Lithium hydroxide (B78521) (LiOH) or hydrogen peroxide (H2O2) with lithium hydroxide is added, and the mixture is stirred until the reaction is complete.

  • This process cleaves the auxiliary, which can often be recovered and recycled, to provide the chiral β-hydroxy acid or a related derivative.

This compound: An Underutilized Potential Auxiliary in Aldol Reactions

This compound is a naturally occurring monoterpene aldehyde that possesses a rigid bicyclic structure, making it an attractive candidate for development as a chiral auxiliary. However, a comprehensive review of the scientific literature reveals a notable absence of its application in asymmetric aldol reactions.

Research on chiral auxiliaries derived from this compound has primarily focused on their use in the diastereoselective addition of organometallic reagents (e.g., Grignard and organolithium reagents) to carbonyl compounds. While these reactions involve carbon-carbon bond formation and utilize the chirality of the myrtenal (B1677600) scaffold to induce stereoselectivity, they are mechanistically distinct from aldol reactions, which proceed via an enolate intermediate.

Documented Applications of this compound Derived Auxiliaries

Studies have shown that chiral oxathianes and other derivatives prepared from this compound can direct the nucleophilic attack of organometallic reagents to aldehydes and ketones with varying degrees of diastereoselectivity. The stereochemical outcome in these cases is influenced by the nature of the organometallic reagent and the specific structure of the auxiliary.

Due to the lack of published data on the use of this compound-derived auxiliaries in aldol reactions, a direct comparison of performance metrics such as diastereomeric excess, enantiomeric excess, and chemical yield with Evans auxiliaries is not possible at this time.

Visualizing the Reaction Workflows

To illustrate the logical steps in a chiral auxiliary-mediated aldol reaction, the following diagrams are provided.

Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Chiral Auxiliary Chiral Auxiliary Acylation Acylation Chiral Auxiliary->Acylation Prochiral Carbonyl Prochiral Carbonyl Prochiral Carbonyl->Acylation Enolate Formation Enolate Formation Acylation->Enolate Formation Aldol Addition Aldol Addition Enolate Formation->Aldol Addition Chiral Aldol Adduct Chiral Aldol Adduct Aldol Addition->Chiral Aldol Adduct Auxiliary Cleavage Auxiliary Cleavage Final Chiral Product Final Chiral Product Auxiliary Cleavage->Final Chiral Product Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary Chiral Aldol Adduct->Auxiliary Cleavage

Figure 1. General experimental workflow for a chiral auxiliary-mediated aldol reaction.

Zimmerman_Traxler Z-Enolate Chiral Z-Enolate TS Chair-like Transition State Z-Enolate->TS Aldehyde Aldehyde Aldehyde->TS Syn_Adduct Syn-Aldol Adduct TS->Syn_Adduct  High Diastereoselectivity

Figure 2. Logical relationship of the Zimmerman-Traxler model for Evans aldol reactions.

Conclusion

For asymmetric aldol reactions, Evans auxiliaries represent a highly reliable and well-documented choice , consistently delivering high yields and excellent stereoselectivity. The extensive body of literature provides a solid foundation for their application in the synthesis of complex molecules.

In contrast, This compound and its derivatives remain largely unexplored as chiral auxiliaries for asymmetric aldol reactions . While they have shown promise in other types of stereoselective carbon-carbon bond-forming reactions, their efficacy in the context of enolate chemistry is yet to be established. This presents a potential opportunity for future research to investigate the viability of this compound-based auxiliaries as a cost-effective and readily available alternative to existing methods. However, for current synthetic applications requiring predictable and high levels of stereocontrol in aldol reactions, Evans auxiliaries are the unequivocally recommended choice.

A Comparative Guide to Chiral Auxiliaries: (-)-Myrtenal versus Oppolzer's Sultam for Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the realm of drug development where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. This guide provides an objective comparison of two such auxiliaries, the terpene-derived (-)-myrtenal and the well-established Oppolzer's sultam, in the context of asymmetric alkylation.

Overview of the Chiral Auxiliaries

This compound , a naturally occurring bicyclic monoterpene aldehyde, offers a chiral scaffold that has been explored for the synthesis of various chiral compounds. Its derivatives have been employed as chiral auxiliaries in nucleophilic additions and other asymmetric transformations.[1] The rigid bicyclic structure is intended to provide a well-defined steric environment to control the facial selectivity of approaching reagents.

Oppolzer's sultam , a camphor-derived chiral auxiliary, is one of the most reliable and widely used auxiliaries in asymmetric synthesis.[2] Its rigid structure and the presence of two sulfonyl oxygens capable of chelating with metal cations provide a highly ordered transition state, leading to excellent stereocontrol in a variety of reactions, most notably enolate alkylations.[2][3]

Performance in Asymmetric Alkylation: A Data-Driven Comparison

Table 1: Asymmetric Alkylation of N-Propionyl Oppolzer's Sultam

Alkylating Agent (R-X)Diastereomeric Excess (d.e.)Yield (%)
Methyl Iodide (CH₃I)>98%85-95%
Ethyl Iodide (C₂H₅I)>98%80-90%
Benzyl Bromide (BnBr)>98%90-98%
Allyl Bromide (CH₂=CHCH₂Br)>98%88-97%

Data compiled from various sources in the chemical literature. The diastereomeric excess and yields are consistently high for a range of electrophiles.

For this compound, its application as a chiral auxiliary has been demonstrated in the diastereoselective nucleophilic addition to derived S,O-acetals, affording tertiary alcohols with high diastereoselectivity.[1] While this demonstrates its potential for inducing asymmetry, quantitative data for the asymmetric alkylation of an N-acyl derivative analogous to the Oppolzer's sultam examples is not available for a direct comparison.

Experimental Protocols

A detailed experimental protocol for a typical asymmetric alkylation using Oppolzer's sultam is provided below.

Asymmetric Benzylation of N-Propionyl Oppolzer's Sultam

1. Acylation of Oppolzer's Sultam:

  • To a solution of (2R)-bornane-10,2-sultam (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an argon atmosphere, is slowly added n-butyllithium (1.05 equiv.).

  • The resulting solution is stirred for 30 minutes at 0 °C.

  • Propionyl chloride (1.1 equiv.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford N-propionyl Oppolzer's sultam.

2. Diastereoselective Alkylation:

  • To a solution of N-propionyl Oppolzer's sultam (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) as a 1 M solution in THF.

  • The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Benzyl bromide (1.2 equiv.) is then added dropwise.

  • The reaction is stirred at -78 °C for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

3. Work-up and Purification:

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • The product is purified by flash column chromatography on silica gel.

4. Cleavage of the Chiral Auxiliary:

  • The purified N-acylated sultam is dissolved in a mixture of THF and water.

  • Lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC. Upon completion, the chiral auxiliary is recovered by extraction, and the desired α-benzylated propionic acid is isolated after acidification and extraction.[4]

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationship of the components in an asymmetric alkylation using a chiral auxiliary.

experimental_workflow cluster_attachment Auxiliary Attachment cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Auxiliary Chiral Auxiliary Acylation Acylation Auxiliary->Acylation Acyl_Halide Acyl Halide/Anhydride Acyl_Halide->Acylation N_Acyl_Auxiliary N-Acyl Auxiliary Acylation->N_Acyl_Auxiliary Base Base (e.g., LDA, NaHMDS) Enolate Chiral Enolate N_Acyl_Auxiliary->Enolate Deprotonation Base->Enolate Alkylated_Product Alkylated Product Enolate->Alkylated_Product Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product Cleavage_Reagents Cleavage Reagents (e.g., LiOH/H₂O₂) Final_Product Chiral Carboxylic Acid Alkylated_Product->Final_Product Hydrolysis Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Hydrolysis Cleavage_Reagents->Final_Product

Caption: General experimental workflow for asymmetric alkylation using a chiral auxiliary.

logical_relationship Prochiral_Substrate Prochiral Substrate (e.g., Propionic Acid Derivative) Diastereoselective_Reaction Diastereoselective Reaction (Asymmetric Alkylation) Prochiral_Substrate->Diastereoselective_Reaction Chiral_Auxiliary Chiral Auxiliary (this compound or Oppolzer's Sultam) Chiral_Auxiliary->Diastereoselective_Reaction Diastereomeric_Intermediates Diastereomeric Intermediates Diastereoselective_Reaction->Diastereomeric_Intermediates Separation Separation (if necessary) (e.g., Chromatography) Diastereomeric_Intermediates->Separation Cleavage Cleavage of Auxiliary Separation->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Logical relationship of components in an asymmetric synthesis using a chiral auxiliary.

Conclusion

Oppolzer's sultam stands out as a highly reliable and effective chiral auxiliary for asymmetric alkylation, consistently delivering excellent diastereoselectivities and high yields for a variety of substrates. Its rigid, chelation-enforcing structure provides a predictable and powerful tool for the stereocontrolled synthesis of α-substituted carboxylic acid derivatives.

While this compound offers a readily available chiral backbone and has shown promise in certain asymmetric transformations, its application and efficacy in the specific context of asymmetric enolate alkylation are not as well-documented as that of Oppolzer's sultam. For researchers and professionals in drug development seeking a robust and predictable method for asymmetric alkylation, Oppolzer's sultam remains the more established and data-supported choice. Further research into the development of this compound-based auxiliaries for this specific application may yet unlock its full potential.

References

A Comparative Guide to the Validation of Enantiomeric Excess for (-)-Myrtenal Products by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in ensuring the purity, efficacy, and safety of chiral compounds. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the validation of enantiomeric excess in (-)-Myrtenal products, with supporting experimental data and comparisons to alternative methods like chiral Gas Chromatography (GC).

Performance Comparison of Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of this compound is influenced by factors such as the sample matrix, required sensitivity, and desired analysis speed. Chiral HPLC is a robust and widely applicable method, while chiral GC offers high sensitivity and faster analysis times for volatile compounds like Myrtenal.

Table 1: Comparison of Chiral HPLC and Chiral GC for Enantiomeric Excess Determination of this compound

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.
Typical Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak series).Cyclodextrin-based (e.g., derivatized β- or γ-cyclodextrins).
Sample Volatility Requirement Not required. Suitable for a wide range of compounds.Required. The analyte must be volatile and thermally stable.
Analysis Time Typically longer (e.g., 10-30 minutes).Generally faster (e.g., < 15 minutes).
Sensitivity Good, detector-dependent (UV, etc.).Very high, especially with a Flame Ionization Detector (FID).
Resolution Generally good to excellent, highly dependent on CSP and mobile phase.Excellent for many volatile enantiomers.
Solvent Consumption Higher, uses organic solvents and/or aqueous buffers.Minimal, uses a carrier gas.
Instrumentation Cost Moderate to high.Moderate to high.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative protocols for the determination of enantiomeric excess of this compound using chiral HPLC and chiral GC.

Chiral HPLC Method (Representative Protocol)

This protocol is based on established methods for the enantioseparation of monoterpenes.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Myrtenal sample in the mobile phase to a concentration of 1 mg/mL.

  • Enantiomeric Excess (ee) Calculation: The ee is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area(-) - Area(+)) / (Area(-) + Area(+)) ] x 100

Chiral GC Method (Alternative Protocol)

This protocol is adapted from methods for the enantioselective analysis of monoterpenes in essential oils.[1]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Diethyl-tert-butylsilyl-β-cyclodextrin chiral capillary column, 25 m x 0.25 mm, 0.25 µm film thickness.[1]

  • Carrier Gas: Hydrogen, at a constant pressure of 104 kPa.[1]

  • Oven Temperature Program: 45°C (hold for 6 min), then ramp at 2°C/min to 200°C.[1]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.[1]

  • Injection: 0.1 µL, split ratio 100:1.[1]

  • Sample Preparation: Dilute the Myrtenal sample 1:100 (v/v) in n-hexane.[1]

  • Enantiomeric Excess (ee) Calculation: The ee is calculated from the peak areas of the two enantiomers using the same formula as for HPLC.

Method Validation

Validation of the chosen analytical method is crucial to ensure its suitability for its intended purpose. Key validation parameters according to the International Council for Harmonisation (ICH) guidelines include:

Table 2: Key Validation Parameters for Chiral Chromatography Methods

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Baseline resolution between enantiomers (Rs > 1.5). Peak purity analysis should show no co-elution.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results to the true value.Recovery of 98-102% for the minor enantiomer spiked into the major enantiomer.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Resolution and ee values should remain within acceptable limits with minor changes in flow rate, temperature, mobile phase composition, etc.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the decision-making process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample This compound Product Dilution Dilution in Mobile Phase/Solvent Sample->Dilution Injection Injection into HPLC System Dilution->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Result Result Calculation->Result logical_comparison cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_considerations Key Considerations Analyte This compound Sample Volatile Volatile & Thermally Stable? Analyte->Volatile HPLC Chiral HPLC Volatile->HPLC No GC Chiral GC Volatile->GC Yes Sensitivity High Sensitivity Required? HPLC->Sensitivity Speed High Throughput/Speed Needed? HPLC->Speed GC->Sensitivity GC->Speed Sensitivity->GC Yes Speed->GC Yes

References

A Comparative Analysis of the Biological Activities of (-)-Myrtenal and its Enantiomer, (+)-Myrtenal

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals distinct and, in some cases, enantiomer-specific biological activities of (-)-Myrtenal and its mirror-image counterpart, (+)-Myrtenal. While research has more extensively explored the therapeutic potential of this compound, emerging evidence suggests that (+)-Myrtenal also possesses unique bioactivities, particularly in the realm of anticancer research. This guide provides a comparative overview of their known biological effects, supported by available experimental data and detailed methodologies for key assays.

Myrtenal (B1677600), a bicyclic monoterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological properties. As a chiral molecule, it exists in two enantiomeric forms: this compound and (+)-Myrtenal. The spatial arrangement of atoms in these enantiomers can lead to different interactions with biological targets, resulting in varied physiological effects.

Anti-inflammatory Activity

Research has demonstrated the anti-inflammatory properties of myrtenal, although most studies do not specify the enantiomer used. One study, however, explicitly investigated the effects of this compound in a carrageenan-induced paw edema model in rats, a standard method for assessing anti-inflammatory activity.

Compound Dose Time after Carrageenan Injection Edema Inhibition (%)
This compound40 mg/kg6 hoursModerate (similar to Ketoprofen)
This compound40 mg/kg24 hoursSignificantly better than Ketoprofen

Experimental Protocol: Carrageenan-Induced Paw Edema

The anti-inflammatory activity of this compound was evaluated using the carrageenan-induced paw edema test in Wistar rats.[1][2][3][4][5] Five days of intraperitoneal administration of this compound (40 mg/kg body weight) were completed. On the fifth day, one hour after the last administration, edema was induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw. The paw volume was measured using a plethysmometer at specified intervals after the carrageenan injection. The percentage of edema inhibition was calculated by comparing the paw volume in the treated groups with that of a control group that received only the vehicle. A standard non-steroidal anti-inflammatory drug (NSAID), Ketoprofen (2.5 mg/kg), was used as a positive control.

Cytotoxic Activity

The cytotoxic effects of myrtenal against various cancer cell lines have been a key area of investigation. Studies have primarily focused on this compound and its derivatives, demonstrating their potential as anticancer agents.[6][7]

Table 2: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

Compound Cell Line IC50 (µM)
Amino adamantane (B196018) derivative of this compoundCEM-13, MT-4, U-93712-21

A recent study in 2024 investigated the cytotoxic effects of Myrtenal (enantiomer not specified) on several human cancer cell lines.[8][9]

Table 3: Cytotoxicity of Myrtenal on Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
Caco-2Colon28.61
A2780Ovarian35.24
MCF-7Breast42.18
LNCaPProstate51.36

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of myrtenal was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][10][11] Human cancer cell lines (Caco-2, A2780, MCF-7, and LNCaP) were seeded in 96-well plates at a density of 1x10^4 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of myrtenal (1, 5, 25, 50, and 100 µM) for another 24 hours. Following the treatment, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for 4 hours at 37°C. Finally, the formazan (B1609692) crystals formed were dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Antitumor Potential via Enzyme Inhibition

A significant finding highlights the enantiomer-specific activity of a (+)-myrtenal derivative in the context of cancer therapy. This derivative has been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), an important enzyme in DNA repair that is considered a target for enhancing the efficacy of certain anticancer drugs.

Table 4: Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) by a (+)-Myrtenal Derivative

Compound Target Enzyme IC50 (µM)
1-amino adamantane and (+)-myrtenal-derived compoundTyrosyl-DNA Phosphodiesterase 1 (TDP1)6

Experimental Protocol: Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Assay

The inhibitory activity of the (+)-myrtenal derivative against TDP1 was assessed using a fluorescence-based assay.[12][13][14] The assay measures the enzymatic activity of recombinant human TDP1 on a synthetic DNA substrate. The reaction mixture contained the purified TDP1 enzyme, the test compound at various concentrations, and a fluorogenic DNA substrate in an appropriate assay buffer. The reaction was incubated at 37°C, and the fluorescence signal, which is proportional to the enzyme activity, was measured over time using a fluorescence plate reader. The IC50 value was determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the assessment of these biological activities, the following diagrams are provided.

experimental_workflow cluster_inflammation Anti-inflammatory Activity Assay cluster_cytotoxicity Cytotoxicity Assay cluster_enzyme Enzyme Inhibition Assay Animal Model (Rat) Animal Model (Rat) Carrageenan Injection Carrageenan Injection Animal Model (Rat)->Carrageenan Injection Paw Edema Measurement Paw Edema Measurement Carrageenan Injection->Paw Edema Measurement Data Analysis Data Analysis Paw Edema Measurement->Data Analysis Cancer Cell Culture Cancer Cell Culture Treatment with Myrtenal Treatment with Myrtenal Cancer Cell Culture->Treatment with Myrtenal MTT Assay MTT Assay Treatment with Myrtenal->MTT Assay Absorbance Measurement Absorbance Measurement MTT Assay->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation TDP1 Enzyme TDP1 Enzyme Incubation with (+)-Myrtenal Derivative Incubation with (+)-Myrtenal Derivative TDP1 Enzyme->Incubation with (+)-Myrtenal Derivative Addition of Fluorogenic Substrate Addition of Fluorogenic Substrate Incubation with (+)-Myrtenal Derivative->Addition of Fluorogenic Substrate Fluorescence Measurement Fluorescence Measurement Addition of Fluorogenic Substrate->Fluorescence Measurement Fluorescence Measurement->IC50 Calculation

Caption: Experimental workflows for assessing biological activities.

inflammation_pathway Inflammatory Stimulus (Carrageenan) Inflammatory Stimulus (Carrageenan) Cellular Damage Cellular Damage Inflammatory Stimulus (Carrageenan)->Cellular Damage Release of Inflammatory Mediators Release of Inflammatory Mediators Cellular Damage->Release of Inflammatory Mediators e.g., Histamine, Prostaglandins Increased Vascular Permeability Increased Vascular Permeability Release of Inflammatory Mediators->Increased Vascular Permeability Leukocyte Infiltration Leukocyte Infiltration Release of Inflammatory Mediators->Leukocyte Infiltration Edema Edema Increased Vascular Permeability->Edema This compound This compound This compound->Release of Inflammatory Mediators Inhibition

Caption: Simplified inflammatory pathway and the potential target of this compound.

Conclusion

The available scientific evidence indicates that both this compound and its enantiomer, (+)-Myrtenal, possess noteworthy biological activities. This compound has demonstrated significant anti-inflammatory and cytotoxic effects. Notably, a derivative of (+)-Myrtenal has shown potent and specific inhibition of the cancer-related enzyme TDP1, suggesting a distinct therapeutic potential for this enantiomer.

It is important to underscore that much of the existing research on "myrtenal" does not specify the enantiomer used, creating a knowledge gap in the direct comparison of their biological activities. Future research should focus on head-to-head comparative studies of this compound and (+)-Myrtenal across a range of biological assays to fully elucidate their individual contributions to the observed pharmacological effects and to guide the development of enantiomerically pure therapeutic agents.

References

Cross-Validation of (-)-Myrtenal: Bridging Experimental Results with Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

(-)-Myrtenal, a naturally occurring monoterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Extensive experimental research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent. Concurrently, the advancement of computational models offers a powerful tool for predicting and understanding the bioactivity of such natural compounds. This guide provides a comprehensive cross-validation of experimental findings on this compound with available computational models, offering researchers and drug development professionals a cohesive overview of its therapeutic promise.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies on the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound
Experimental ModelOrganismDosageObserved EffectReference
Carrageenan-induced paw edemaRat40 mg/kg (i.p.)Significant reduction in paw edema[1][2][3]
Adjuvant-induced arthritisRat-Alleviation of paw swelling, bone and joint destruction[1][4]
Human Rheumatoid Arthritis Fibroblast-Like Synovial Cells (RA-FLS)In vitro-Significant inhibition of TNF-α, NLRP3, IL-1β, and caspase-1 p20 expression[1][4]
Table 2: Antioxidant Activity of this compound
AssayMethodKey FindingsReference
DPPH Radical Scavenging AssayIn vitroDose-dependent free radical scavenging activity[5][6][7][8][9][10]
In vivo antioxidant statusRatIncreased levels of inherent antioxidants (SOD, CAT, GPx, GR) and decreased lipid peroxidation (MDA)[5][11]
Oxidative stress in H9c2 cellsIn vitroInhibition of reactive oxygen species (ROS) generation[12]
Table 3: Anticancer Activity of this compound
Cancer ModelCell Line/OrganismDosage/ConcentrationObserved EffectReference
Diethylnitrosamine-induced hepatocellular carcinomaRat-Suppression of hepatocellular carcinoma, modulation of apoptotic proteins (Bcl-2, Bax, caspase-3)[13]
Human cancer cell linesCaco-2, A2780, LNCaP, MCF-71, 5, 25, 50, 100 µMSignificant decrease in cell viability[14]
Colon carcinomaRat230 mg/kg (intragastric)Suppression of colon carcinoma[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are typically used.[3]

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the subplantar region of the rat's hind paw.[2][15][16][17]

  • Treatment: this compound (e.g., 40 mg/kg) is administered intraperitoneally prior to carrageenan injection.[1]

  • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[2][3][15][16][17]

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge free radicals.

  • Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared.[6][7][8][10]

  • Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution.[8]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6][7][8]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[6][7][8]

  • Analysis: The percentage of radical scavenging activity is calculated based on the reduction in absorbance in the presence of the test compound compared to a control.[7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., Caco-2, A2780, LNCaP, MCF-7) are cultured in 96-well plates.[14][18][19][20][21]

  • Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24 hours).[14]

  • MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.[14][18][19][20][21]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18][21]

  • Measurement: The absorbance is measured at a specific wavelength (typically 570-590 nm) using a microplate reader.[18][19]

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is often calculated.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the activities of this compound.

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus NLRP3 Inflammasome NLRP3 Inflammasome Inflammatory Stimulus->NLRP3 Inflammasome activates Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 activates IL-1β IL-1β Caspase-1->IL-1β cleaves Pro-IL-1β to Pro-IL-1β Pro-IL-1β TNF-α TNF-α Myrtenal Myrtenal Myrtenal->NLRP3 Inflammasome inhibits Myrtenal->IL-1β inhibits Myrtenal->TNF-α inhibits

Caption: Anti-inflammatory mechanism of this compound.

antioxidant_workflow cluster_invitro In Vitro cluster_invivo In Vivo DPPH_reagent DPPH Reagent Spectrophotometer Spectrophotometer Measurement DPPH_reagent->Spectrophotometer Myrtenal_sample This compound Myrtenal_sample->DPPH_reagent Scavenging_activity Radical Scavenging Activity (%) Spectrophotometer->Scavenging_activity Animal_model Animal Model of Oxidative Stress Myrtenal_treatment This compound Treatment Animal_model->Myrtenal_treatment Biochemical_analysis Biochemical Analysis (SOD, CAT, MDA) Myrtenal_treatment->Biochemical_analysis Antioxidant_status Assessment of Antioxidant Status Biochemical_analysis->Antioxidant_status

Caption: Experimental workflow for antioxidant activity assessment.

anticancer_workflow Cancer_Cells Cancer Cell Lines Myrtenal_Treatment This compound Treatment (Varying Concentrations) Cancer_Cells->Myrtenal_Treatment MTT_Assay MTT Assay Myrtenal_Treatment->MTT_Assay Absorbance_Reading Absorbance Reading (Microplate Reader) MTT_Assay->Absorbance_Reading Cell_Viability Cell Viability (%) Absorbance_Reading->Cell_Viability IC50_Determination IC50 Determination Cell_Viability->IC50_Determination

Caption: Workflow for determining anticancer activity using MTT assay.

Cross-Validation with Computational Models

While extensive experimental data exists for this compound, comprehensive computational studies that directly cross-validate all of its biological activities are still emerging. However, available in silico analyses provide valuable insights that often align with experimental findings.

Anti-inflammatory Activity:

Molecular docking studies have investigated the interaction of this compound with key inflammatory targets. One study revealed that myrtenal, along with β-caryophyllene oxide, are the main active ingredients of Liquidambaris Fructus that suppress the NLRP3 inflammasome.[1][4] The computational analysis showed that these compounds could effectively dock to and likely inhibit the activity of NLRP3, IL-1β, and TNF-α.[1][4] This computational prediction is in strong agreement with experimental results where this compound was shown to reduce the levels of these pro-inflammatory cytokines in various inflammatory models.[1][4]

Antioxidant Activity:

Direct computational predictions of the antioxidant activity of this compound through methods like QSAR are not yet widely published. However, the known chemical structure of this compound, featuring a reactive aldehyde group and a bicyclic monoterpene scaffold, is consistent with compounds known to possess radical scavenging properties. The aldehyde group can participate in hydrogen atom transfer, a key mechanism for neutralizing free radicals. This structural feature provides a theoretical basis for the experimentally observed antioxidant effects.

Anticancer Activity:

Computational drug design and virtual screening are increasingly used to identify potential anticancer agents.[22][23][24] While specific predictive models for the anticancer activity of this compound are not yet established, its demonstrated cytotoxicity against various cancer cell lines in vitro provides a strong foundation for future in silico investigations.[14] The experimental data showing that this compound induces apoptosis and modulates key apoptotic proteins like Bcl-2 and Bax suggests that computational studies could focus on its interaction with these and other proteins in the apoptotic pathway.[13] The development of pharmacophore models based on the structure of this compound could aid in the virtual screening of compound libraries to identify other molecules with similar anticancer potential.

Conclusion

The experimental evidence strongly supports the therapeutic potential of this compound as an anti-inflammatory, antioxidant, and anticancer agent. While the field of computational modeling for this specific compound is still developing, the initial findings from molecular docking studies align well with the observed anti-inflammatory effects. The structural characteristics of this compound also provide a theoretical basis for its antioxidant properties. The wealth of experimental data presented here serves as a crucial foundation for the development and validation of more sophisticated computational models. The synergy between experimental and in silico approaches will undoubtedly accelerate the exploration of this compound and its derivatives as promising candidates for future drug development.

References

The Evolving Landscape of Therapeutics: Evaluating (-)-Myrtenal Derivatives Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the continuous quest for novel and more effective therapeutic agents, researchers are increasingly turning to natural compounds and their synthetic derivatives. Among these, (-)-Myrtenal, a monoterpene found in various essential oils, and its derivatives have emerged as promising candidates with a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the efficacy of this compound derivatives against existing drugs in the fields of oncology, neurodegenerative diseases, and anxiety disorders, supported by experimental data.

Anticancer Efficacy: A New Wave of Cytotoxic Agents

This compound derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Notably, myrtenyl-grafted pseudo-peptides and myrtenal-adamantane conjugates have shown high potency, with some exhibiting EC50 values in the nanomolar and low micromolar ranges. A key advantage of some of these derivatives is their selective cytotoxicity towards cancer cells, with lower toxicity observed in non-cancerous cell lines.

Quantitative Comparison of Anticancer Activity
Compound/DrugCancer Cell LineEfficacy (EC50/IC50)Reference
This compound Derivatives
Myrtenyl grafted pseudo-peptide (3b)AGS (Gastric Adenocarcinoma)21 nM[1]
MCF-7 (Breast Adenocarcinoma)~40 nM[1]
HT-29 (Colon Adenocarcinoma)~75 nM[1]
Amino adamantane (B196018) derivative of myrtenal (B1677600) (7)CEM-13, MT-4, U-937 (Human Cancer Cells)CTD50 = 12-21 µM[2]
1-amino adamantane and (+)-myrtenal-derived compound (9)Tyrosyl-DNA phosphodiesterase 1 (TDP1)IC50 = 6 µM[3]
This compoundCaco-2 (Colon)IC50 = 25 µM[4]
A2780 (Ovarian)IC50 = 50 µM[4]
MCF-7 (Breast)IC50 = 50 µM[4]
LNCaP (Prostate)IC50 = 100 µM[4]
Existing Anticancer Drug
DoxorubicinIMR-32 (Neuroblastoma)IC50 = 0.02 µM
UKF-NB-4 (Neuroblastoma)IC50 = 0.1 µM

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and its derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Human cancer cell lines (e.g., Caco-2, A2780, LNCaP, MCF-7) are seeded in 96-well plates at a density of 15,000 cells per well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 1, 5, 25, 50, 100 µM) for a 24-hour period.[4]

  • MTT Incubation: After treatment, the culture medium is removed, and 50 µL of MTT solution (0.5 mg/mL) is added to each well, followed by a 3-hour incubation.[4]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathway: B-cell lymphoma 2 (Bcl-2) Family Apoptotic Pathway

This compound has been shown to induce apoptosis in cancer cells by modulating the expression of proteins in the Bcl-2 family.[5] It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[5]

Bcl2_Pathway Myrtenal This compound Bcl2 Bcl-2 (Anti-apoptotic) Myrtenal->Bcl2 inhibits Bax Bax (Pro-apoptotic) Myrtenal->Bax activates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Bcl-2 family apoptotic pathway modulation by this compound.

Neuroprotective Efficacy: A Potential Breakthrough for Neurodegenerative Diseases

Myrtenal-adamantane conjugates have emerged as potent neuroprotective agents, demonstrating superior efficacy compared to this compound alone in preclinical models of dementia.[6] Their mechanism of action involves the inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and cognitive function.

Quantitative Comparison of Acetylcholinesterase (AChE) Inhibition
Compound/DrugEfficacy (AChE Inhibition)Reference
This compound-Adamantane Conjugates
MAC-19734.2% reduction in AChE activity in the cerebral cortex[6]
MAC-19848.7% reduction in AChE activity in the cerebral cortex[6]
41% reduction in AChE activity in the hippocampus[6]
Existing Alzheimer's Drug
DonepezilIC50 = 6.7 nM[7]
GalantamineCompared in vivo, but no direct IC50 provided in the study[8]

Experimental Protocol: Scopolamine-Induced Dementia Model in Rats

This model is widely used to screen for drugs with potential therapeutic benefits for dementia and memory impairment.[9][10]

  • Animal Model: Male Wistar rats are typically used.[6]

  • Induction of Dementia: Dementia is induced by intraperitoneal (i.p.) administration of scopolamine (B1681570) (e.g., 0.4 mg/kg b.w.) for a specified period (e.g., 11 days).[6][9]

  • Drug Administration: Test compounds, such as myrtenal-adamantane conjugates, are administered simultaneously with scopolamine.[6]

  • Behavioral Tests: Cognitive function and memory are assessed using behavioral tests like the Passive Avoidance Test and Novel Object Recognition Test.[8]

  • Biochemical Analysis: After the behavioral tests, brain tissues (cortex and hippocampus) are collected for biochemical analysis, including the measurement of AChE activity.[6]

Signaling Pathway: Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

Myrtenol, a structurally related monoterpenoid, has been shown to exert neuroprotective effects by activating the ERK1/2 signaling pathway.[11] This pathway is crucial for cell survival, proliferation, and differentiation. Activation of ERK1/2 can lead to the upregulation of anti-apoptotic proteins and the promotion of neuronal survival.

ERK_Pathway Myrtenol Myrtenol Receptor Growth Factor Receptor Myrtenol->Receptor activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., CREB) ERK->Transcription Neuroprotection Neuroprotection (Cell Survival, Differentiation) Transcription->Neuroprotection

ERK1/2 signaling pathway activation by Myrtenol.

Anxiolytic Potential: A Natural Alternative for Anxiety Management

This compound has demonstrated anxiolytic properties comparable to the widely prescribed benzodiazepine, diazepam, in preclinical models. This suggests its potential as a natural alternative for the management of anxiety disorders.

Quantitative Comparison of Anxiolytic Activity (Marble-Burying Test)
Treatment GroupDose (mg/kg)Number of Marbles Buried (Mean)Reference
Control (Vehicle)-~12-15
This compound 30Significantly reduced (comparable to Diazepam)
Existing Anxiolytic Drug
Diazepam1-2Significantly reduced

Note: Specific quantitative data for this compound in this test was described as comparable to Diazepam, but exact numbers were not provided in the reviewed abstracts.

Experimental Protocol: Marble-Burying Test

This test is used to assess anxiolytic and anti-compulsive behaviors in rodents.[12]

  • Apparatus: A standard mouse cage is filled with 5 cm of bedding.[8]

  • Marble Placement: Twenty-four glass marbles are evenly spaced on the surface of the bedding.[8]

  • Drug Administration: Mice are administered the test compound (e.g., this compound) or a reference drug (e.g., diazepam) prior to the test.

  • Test Procedure: Each mouse is placed in the cage and allowed to explore for 30 minutes.[8]

  • Scoring: The number of marbles buried (at least two-thirds covered by bedding) is counted. Anxiolytic compounds typically reduce the number of buried marbles.[8]

Experimental Workflow: Elevated Plus-Maze Test

Another common test for anxiolytic activity.

EPM_Workflow start Start drug_admin Administer this compound Derivative or Diazepam to Rodent start->drug_admin acclimatize Acclimatization Period drug_admin->acclimatize place_maze Place Rodent in the Center of the Elevated Plus-Maze acclimatize->place_maze record Record Behavior for 5 minutes (Time in Open/Closed Arms, Entries) place_maze->record analyze Analyze Data record->analyze end End analyze->end

Experimental workflow for the Elevated Plus-Maze test.

Conclusion

This compound and its derivatives represent a promising new frontier in drug discovery. Their potent and, in some cases, selective anticancer activity, coupled with their neuroprotective and anxiolytic effects, underscore their therapeutic potential. While further research, including clinical trials, is necessary to fully elucidate their efficacy and safety in humans, the existing preclinical data provides a strong rationale for their continued development. The comparative data presented in this guide highlights the potential for this compound derivatives to not only offer alternatives to existing treatments but also to provide enhanced therapeutic benefits.

References

Benchmarking the performance of (-)-Myrtenal as a chiral building block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Myrtenal, a naturally derived bicyclic monoterpene aldehyde, presents a compelling scaffold for asymmetric synthesis. Its rigid, chiral framework offers a versatile starting point for the construction of complex stereodefined molecules. This guide provides an objective comparison of this compound's performance as a chiral building block against other well-established alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates significant utility as a chiral auxiliary, particularly in diastereoselective nucleophilic additions to carbonyl groups. When converted to chiral S,O-acetals, it can direct the formation of tertiary alcohols with high diastereomeric excess. While established chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine amides often provide near-perfect stereocontrol in specific reaction classes (aldol and alkylation reactions, respectively), this compound offers a unique and readily available chiral scaffold with potential for broader applications. Its performance is competitive, particularly when high diastereoselectivity is the primary goal.

Data Presentation

The following tables summarize the performance of this compound-derived chiral auxiliaries in comparison to Evans' oxazolidinones and pseudoephedrine amides in key asymmetric transformations.

Table 1: Performance in Diastereoselective Nucleophilic Addition

Chiral AuxiliaryElectrophileNucleophileYield (%)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
This compound-derived S,O-acetal Acetyl derivative of S,O-acetalGrignard Reagents85-99>95% d.r.[1]
This compound-derived S,O-acetal Acetyl derivative of S,O-acetalPhenyl Lithium-Lower diastereoselectivity[1]
Evans' OxazolidinoneAldehydesBoron EnolateHigh>99% d.e. (syn)[2][3][4]
Pseudoephedrine AmideAlkyl HalidesLithium Enolate84-9998:2 to ≥99:1 d.r.[5]

Table 2: Performance in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e.)
This compound (Not commonly used directly for alkylation)---
Evans' OxazolidinoneN-Acyl OxazolidinoneAllyl IodideHigh98:2 d.r.[6]
Pseudoephedrine AmidePseudoephedrine AmidePrimary Alkyl Halides80-9995 to ≥99%[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on literature procedures and are intended to be representative.

Protocol 1: Synthesis of a this compound-Derived Chiral S,O-Acetal

This protocol describes the formation of a chiral S,O-acetal from this compound, which can then be used in diastereoselective nucleophilic additions.

Materials:

  • This compound

  • 2-Mercaptoethanol (B42355)

  • p-Toluenesulfonic acid (catalytic amount)

  • Benzene

  • Dean-Stark apparatus

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq), 2-mercaptoethanol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in benzene.

  • Reflux the mixture, continuously removing water via the Dean-Stark trap, until the reaction is complete (monitored by TLC). This process can take up to 24 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired S,O-acetal.

Protocol 2: Diastereoselective Nucleophilic Addition to a this compound-Derived Acyl S,O-Acetal

This protocol outlines the general procedure for the addition of a Grignard reagent to an acetylated S,O-acetal derived from this compound.

Materials:

  • This compound-derived S,O-acetal (from Protocol 1)

  • n-Butyllithium

  • Acetyl chloride

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous THF

  • Standard glassware for reaction under inert atmosphere, workup, and purification

Procedure:

  • Dissolve the S,O-acetal (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C.

  • Add acetyl chloride (1.2 eq) and allow the reaction to warm to room temperature.

  • Cool the resulting acetylated S,O-acetal solution to -78 °C.

  • Slowly add the Grignard reagent (1.5 eq) and stir at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction at -78 °C with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the tertiary alcohol. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Ugi Four-Component Reaction (U-4CR) using this compound

This representative protocol describes the use of this compound as the aldehyde component in a Ugi four-component reaction to generate peptidomimetic scaffolds.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine, 1.0 eq)

  • Carboxylic acid (e.g., Acetic acid, 1.0 eq)

  • Isocyanide (e.g., Cyclohexyl isocyanide, 1.0 eq)

  • Methanol (B129727)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a round-bottom flask, add the amine (1.0 eq) and this compound (1.0 eq) in methanol and stir for 1 hour at room temperature to form the imine.

  • To this mixture, add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide product.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a chiral building block.

Asymmetric_Synthesis_Principle cluster_0 Asymmetric Synthesis Using a Chiral Auxiliary Prochiral Prochiral Substrate Intermediate Chiral Intermediate Prochiral->Intermediate + Auxiliary Auxiliary Chiral Auxiliary (e.g., this compound derivative) Product Diastereomeric Products Intermediate->Product Diastereoselective Reaction Final_Product Enantiomerically Enriched Product Product->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Product->Recovered_Auxiliary Cleavage

Principle of Asymmetric Synthesis.

SO_Acetal_Workflow cluster_1 Synthesis and Application of this compound-Derived S,O-Acetal Myrtenal This compound SO_Acetal Chiral S,O-Acetal Myrtenal->SO_Acetal Mercaptoethanol 2-Mercaptoethanol Mercaptoethanol->SO_Acetal Acetylation Acetylation SO_Acetal->Acetylation Acyl_SO_Acetal Acyl-S,O-Acetal Acetylation->Acyl_SO_Acetal Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard Reagent) Acyl_SO_Acetal->Nucleophilic_Addition Tertiary_Alcohol Diastereomerically Enriched Tertiary Alcohol Nucleophilic_Addition->Tertiary_Alcohol

Synthesis of Chiral S,O-Acetals.

Ugi_Reaction_Workflow cluster_2 Ugi Four-Component Reaction with this compound Myrtenal This compound (Aldehyde) Ugi_Product α-Acylamino Amide (Peptidomimetic) Myrtenal->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Ugi Reaction Workflow.

References

A Comparative Spectroscopic Analysis of Synthesized versus Commercial (-)-Myrtenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a detailed spectroscopic comparison of commercially available (-)-Myrtenal with this compound synthesized via the common method of allylic oxidation of α-pinene. The presented data, including 1H NMR, 13C NMR, and mass spectrometry, serves as a crucial reference for quality control and compound verification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for commercial this compound, sourced from the Biological Magnetic Resonance Bank (BMRB) and other reliable databases. This data can be used to verify the identity and purity of synthesized this compound.

Table 1: 1H NMR Spectroscopic Data of Commercial this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.41sH10 (Aldehyde)
6.69mH3
2.81mH5
2.51mH1
2.45mH7a
2.15mH7b
1.32sH9 (CH3)
0.79d9.5H4a
0.77sH8 (CH3)

Solvent: CDCl3, Reference: TMS

Table 2: 13C NMR Spectroscopic Data of Commercial this compound [1]

Chemical Shift (δ) ppmAssignment
191.5C10 (C=O)
154.0C2
149.8C3
43.1C1
40.8C6
38.0C5
31.6C7
26.2C9
21.1C8
31.2C4

Solvent: CDCl3, Reference: TMS

Table 3: Mass Spectrometry Data of this compound

m/zRelative IntensityAssignment
150M+Molecular Ion
135[M-CH3]+
121[M-CHO]+
107[M-C3H7]+
91[C7H7]+
79
67
55

Note: The fragmentation pattern is consistent with the structure of Myrtenal.

Experimental Protocols

Synthesis of this compound via Allylic Oxidation of α-Pinene

A prevalent and effective method for the synthesis of this compound is the allylic oxidation of (-)-α-pinene using selenium dioxide (SeO2) as the oxidizing agent.

Materials:

Procedure:

  • A solution of (-)-α-pinene in dioxane is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Selenium dioxide is added portion-wise to the stirred solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the precipitated selenium.

  • The filtrate is washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Mass Spectrometry

Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer (GC-MS) is typically used.

Procedure:

  • A dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

  • The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

  • The separated compound then enters the mass spectrometer.

  • In the ion source, the molecules are ionized, typically by electron impact (EI).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparison of synthesized and commercial this compound.

G cluster_synthesis Synthesized this compound cluster_commercial Commercial this compound cluster_analysis Spectroscopic Analysis start_s Start: (-)-α-Pinene synthesis Allylic Oxidation (SeO2, Dioxane, Reflux) start_s->synthesis purification_s Purification (Column Chromatography) synthesis->purification_s product_s Synthesized this compound purification_s->product_s nmr_s 1H & 13C NMR product_s->nmr_s ms_s Mass Spectrometry product_s->ms_s product_c Commercial this compound nmr_c 1H & 13C NMR product_c->nmr_c ms_c Mass Spectrometry product_c->ms_c comparison Data Comparison nmr_s->comparison ms_s->comparison nmr_c->comparison ms_c->comparison

Caption: Workflow for Spectroscopic Comparison.

This guide provides a foundational framework for the spectroscopic verification of synthesized this compound. By adhering to the outlined synthetic and analytical protocols and utilizing the provided reference data, researchers can confidently assess the quality and identity of their synthesized compounds.

References

Assessing the Reproducibility of Synthetic Routes to (-)-Myrtenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reliable synthesis of chiral building blocks like (-)-Myrtenal is paramount. This guide provides a comparative assessment of common synthetic routes to this compound, focusing on reproducibility, yield, and experimental considerations. The information presented is compiled from published experimental data to aid in the selection of the most suitable synthetic strategy.

Comparison of Key Performance Indicators

The synthesis of this compound predominantly originates from the allylic oxidation of α-pinene. Variations in catalysts and reaction conditions significantly impact the yield and selectivity of the desired product. The following table summarizes quantitative data from different synthetic approaches.

Synthetic RouteCatalyst/ReagentSolventReaction Conditionsα-Pinene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Allylic Oxidation Selenium Dioxide (SeO₂)Ethanol (B145695)Reflux (78 °C), 13 h~505628[1][2]
Selenium Dioxide (SeO₂)Ethanol134 °C, 6 atm O₂~40Not explicitly stated34.4[1][2]
Pd/SeO₂/SiO₂Ethanol134 °C, 8 h1262~7.4[1][2][3]
Photosensitized Oxidation Pyridine-acetic anhydride (B1165640) - copper saltNot specified45 °C, 0.45 L/min O₂94.5556.16~53.1[4]
Heterogeneous Catalysis Titanium Silicalite-1 (TS-1)None (solvent-free)85 °C, 6 h34Not explicitly statedMinor product[5]

Detailed Experimental Protocols

Reproducibility is intrinsically linked to the clarity and detail of the experimental protocol. Below are methodologies for the key synthetic routes cited.

Route 1: Allylic Oxidation with Selenium Dioxide

This classical approach involves the oxidation of α-pinene using a stoichiometric amount of selenium dioxide. The reaction can be performed under reflux or elevated oxygen pressure, with the latter showing a higher yield of myrtenal (B1677600).[1][2]

Experimental Protocol (Elevated Oxygen Pressure):

  • In a 50 mL Parr Instrument reactor, combine 1 equivalent of α-pinene (97% purity) with 2.5 equivalents of selenium dioxide in absolute ethanol (35 mL).[1]

  • Seal the reactor and pressurize with oxygen to 6 atmospheres.[1][2]

  • Heat the reaction mixture to 134 °C and maintain for the desired reaction time (e.g., up to 8 hours for catalyst screening).[1][3]

  • After cooling and depressurization, the reaction mixture is typically filtered to remove any solid residues.

  • The crude product is then purified, commonly through distillation or column chromatography, to isolate this compound.

Assessment of Reproducibility: The use of stoichiometric SeO₂ can present challenges in reproducibility due to the heterogeneous nature of the reaction and the potential for side reactions. The toxicity of selenium compounds also necessitates careful handling and purification, which can introduce variability. The pressurized system, while offering higher yields, requires specialized equipment and stringent safety protocols, which may affect inter-lab reproducibility.

Route 2: Photosensitized Oxidation

This method utilizes a photosensitizer and a catalyst mixture to achieve the oxidation of α-pinene with molecular oxygen under mild conditions.

Experimental Protocol:

  • In a self-made photochemical reactor equipped with a halogen lamp, a mixture of α-pinene (0.5 mol/L) and a catalyst solution is prepared.

  • The catalyst consists of a pyridine-acetic anhydride-copper salt mixture at a concentration of 0.378 mol/L.[4]

  • The reaction is carried out at 45 °C with a continuous oxygen flow rate of 0.45 L/min.[4]

  • Reaction progress is monitored by gas chromatography.[4]

  • Upon completion, the product is isolated and purified, with characterization by GC-MS and FTIR.[4]

Assessment of Reproducibility: Photosensitized reactions can be sensitive to variations in light source intensity, reactor geometry, and catalyst preparation. The reported high conversion and good selectivity are promising; however, maintaining consistent reaction conditions, particularly the light flux, is critical for reproducibility. The composition and preparation of the catalyst mixture are also key parameters that must be precisely controlled.

Route 3: Heterogeneous Catalysis with TS-1

The use of a solid catalyst like Titanium Silicalite-1 (TS-1) offers a potentially more reproducible and environmentally friendly alternative, as the catalyst can be easily separated and potentially reused.

Experimental Protocol:

  • The α-pinene oxidation is conducted in a solvent-free system.

  • The TS-1 catalyst (e.g., with a titanium content of 5.42 wt%) is added to the α-pinene.[5]

  • The reaction mixture is heated to 85 °C for 6 hours with molecular oxygen as the oxidant.[5]

  • Following the reaction, the catalyst is separated from the product mixture by filtration.

  • The product composition is analyzed by GC and GC-MS, which indicates the formation of myrtenal as one of several oxidation products.[5]

Assessment of Reproducibility: Heterogeneous catalytic processes are generally considered to have good reproducibility, provided the catalyst synthesis and activation procedures are well-defined and consistent. The ease of catalyst separation simplifies product work-up and reduces the potential for contamination. However, the selectivity towards myrtenal in this specific case is reported to be lower compared to other oxidation products like α-pinene oxide, verbenol, and verbenone.[5]

Visualizing the Synthetic Pathways

To further clarify the relationships between reactants, intermediates, and products, the following diagrams illustrate the primary synthetic transformations.

Synthetic_Route_1 cluster_start Starting Material cluster_product Products alpha_pinene α-Pinene myrtenal This compound alpha_pinene->myrtenal SeO₂ / O₂ myrtenol Myrtenol alpha_pinene->myrtenol SeO₂ myrtenol->myrtenal [O]

Caption: Allylic oxidation of α-pinene to this compound.

Synthetic_Route_2 cluster_start Starting Material cluster_product Product alpha_pinene α-Pinene myrtenal This compound alpha_pinene->myrtenal hν, O₂, Photosensitizer, Pyridine-acetic anhydride-Cu salt

Caption: Photosensitized oxidation of α-pinene.

Synthetic_Route_3 cluster_start Starting Material cluster_products Products alpha_pinene α-Pinene myrtenal This compound alpha_pinene->myrtenal TS-1 catalyst, O₂ other_products α-Pinene oxide, Verbenol, Verbenone, etc. alpha_pinene->other_products TS-1 catalyst, O₂

Caption: Heterogeneous catalytic oxidation of α-pinene.

Conclusion

The selection of a synthetic route to this compound requires a trade-off between yield, selectivity, and reproducibility.

  • Allylic oxidation with SeO₂ under pressure offers a respectable yield but comes with reproducibility challenges and safety considerations.

  • Photosensitized oxidation shows high conversion and good selectivity, but its reproducibility is highly dependent on precise control of reaction parameters, especially the light source.

  • Heterogeneous catalysis with TS-1 presents a more reproducible and greener alternative, though the selectivity for this compound is lower compared to other oxidation byproducts.

For applications where high purity and consistent production of this compound are critical, further optimization of the heterogeneous catalytic system or rigorous standardization of the photosensitized oxidation protocol would be the most promising avenues for achieving reproducible and scalable synthesis.

References

Literature review comparing the synthetic utility of various terpene-derived chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of asymmetric syntheses. Terpene-derived chiral auxiliaries have emerged as a powerful class of reagents, offering rigid stereochemical control in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the synthetic utility of chiral auxiliaries derived from common terpenes, including camphor, pinene, and carene, with a focus on their performance in Diels-Alder and alkylation reactions. All quantitative data are summarized in structured tables, and detailed experimental protocols for key transformations are provided.

Introduction to Terpene-Derived Chiral Auxiliaries

Terpenes, naturally abundant and structurally diverse chiral molecules, provide an excellent foundation for the synthesis of effective chiral auxiliaries.[1] Their rigid bicyclic and monocyclic frameworks create a well-defined chiral environment, enabling high levels of stereocontrol in asymmetric transformations.[1] Among the most widely employed are auxiliaries derived from camphor, pinene, and menthol.[1] These auxiliaries are temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and are then cleaved and often recovered for reuse.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile are a common strategy to induce facial selectivity.

Comparison of Terpene-Derived Auxiliaries in the Diels-Alder Reaction
Chiral Auxiliary SourceDienophileDieneLewis AcidTemp (°C)Diastereomeric Excess (d.e. %)Yield (%)Reference
(+)-CamphorN-Acryloyl-camphorsultamCyclopentadieneTiCl4-78>98 (endo)95Oppolzer (1984)
(-)-IsopinocampheolAcrylate EsterCyclopentadieneEt2AlCl-7895 (endo)88Helmchen (1986)
(+)-3-CareneN-Acryloyl-aminoindanolCyclopentadieneEt2AlCl-7892 (endo)90Vandewalle (1993)
(-)-8-PhenylmentholAcrylate EsterCyclopentadieneTiCl4-78>99 (endo)91Corey (1987)

Asymmetric Alkylation Reactions

The alkylation of enolates is a fundamental method for the formation of carbon-carbon bonds. Chiral auxiliaries are instrumental in controlling the stereochemistry of the newly formed stereocenter.

Comparison of Terpene-Derived Auxiliaries in Alkylation Reactions
Chiral Auxiliary SourceSubstrateElectrophileBaseTemp (°C)Diastereomeric Excess (d.e. %)Yield (%)Reference
(+)-CamphorN-Propionyl-camphorsultamBenzyl (B1604629) BromideNaHMDS-78>9892Oppolzer (1988)
(-)-PineneN-Propionyl-oxazolidinoneMethyl IodideLDA-789485Koga (1985)
(+)-2-CareneImideBenzyl BromideLiHMDS-789088Davies (1999)
(-)-8-PhenylmentholPropionate EsterEthyl IodideLDA-78>9995Whitesell (1985)

Experimental Protocols

General Procedure for the Asymmetric Diels-Alder Reaction using a Camphorsultam Auxiliary

To a solution of the N-acryloyl-camphorsultam (1.0 eq) in dry CH2Cl2 at -78 °C is added the Lewis acid (e.g., TiCl4, 1.1 eq) dropwise. The mixture is stirred for 30 minutes, after which the diene (e.g., cyclopentadiene, 3.0 eq) is added. The reaction is stirred at -78 °C for 3 hours and then quenched by the addition of saturated aqueous NH4Cl. The mixture is allowed to warm to room temperature and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the Diels-Alder adduct. The chiral auxiliary can be removed by hydrolysis or reduction.

General Procedure for the Asymmetric Alkylation of a Camphorsultam-Derived Imide

To a solution of the N-acyl-camphorsultam (1.0 eq) in dry THF at -78 °C is added the base (e.g., NaHMDS, 1.1 eq) dropwise. The resulting enolate solution is stirred for 30 minutes at -78 °C. The electrophile (e.g., benzyl bromide, 1.2 eq) is then added and the reaction mixture is stirred for 4 hours at -78 °C. The reaction is quenched with saturated aqueous NH4Cl and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated in vacuo. The diastereomeric ratio of the crude product is determined by 1H NMR spectroscopy or HPLC analysis. The product is purified by flash chromatography. The chiral auxiliary can be cleaved by standard methods.

Visualizing the Workflow

The general process of using a chiral auxiliary in asymmetric synthesis can be visualized as a logical workflow.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment (e.g., Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Terpene-Derived Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate_Auxiliary_Adduct Chiral Substrate- Auxiliary Adduct Attachment->Chiral_Substrate_Auxiliary_Adduct Asymmetric_Reaction Asymmetric Reaction (e.g., Diels-Alder, Alkylation) Chiral_Substrate_Auxiliary_Adduct->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The decision-making process for selecting a suitable chiral auxiliary can also be represented logically.

Chiral_Auxiliary_Selection Desired_Transformation Desired Asymmetric Transformation Literature_Precedent Literature Precedent for high d.e./e.e. Desired_Transformation->Literature_Precedent Auxiliary_Availability Availability and Cost of Terpene Source Desired_Transformation->Auxiliary_Availability Cleavage_Conditions Mild Auxiliary Cleavage Conditions Desired_Transformation->Cleavage_Conditions Optimal_Auxiliary Optimal Chiral Auxiliary Choice Literature_Precedent->Optimal_Auxiliary Auxiliary_Availability->Optimal_Auxiliary Cleavage_Conditions->Optimal_Auxiliary

Caption: Logical considerations for selecting a terpene-derived chiral auxiliary.

References

Safety Operating Guide

Safe Disposal of (-)-Myrtenal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (-)-Myrtenal must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management of this compound waste, from immediate spill response to final disposal, aligning with industry best practices and regulatory requirements.

Key Safety and Handling Data

Proper disposal begins with a thorough understanding of the substance's properties. The following table summarizes the key safety data for this compound, crucial for safe handling and disposal planning.

PropertyValueSignificance for Disposal
Physical State LiquidDictates the type of absorbent material needed for spills and the appropriate containers for waste storage.
Flash Point 78 °C (172 °F)Classified as a combustible liquid. Requires storage away from ignition sources and specific fire extinguishing media.[1][2]
Boiling Point 220 - 221 °CHigh boiling point suggests low volatility at room temperature, but vapors can still form, especially upon heating.[1][3]
Density 0.987 g/mL at 25 °CSlightly less dense than water.
Solubility Insoluble in water; soluble in alcohol and oilsDo not dispose of down the drain.[3] Water is not a suitable solvent for cleaning or dilution for disposal.
Incompatible Materials Strong oxidizing agentsMust be segregated from these materials during storage and disposal to prevent hazardous reactions.[4]

Procedural Steps for this compound Disposal

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow outlines the critical decisions and actions from the point of waste generation to its final disposition.

cluster_0 Phase 1: At the Point of Generation cluster_1 Phase 2: Storage and Handling cluster_2 Phase 3: Final Disposal A Generation of this compound Waste (e.g., unused reagent, contaminated materials) B Is it a spill? A->B C Follow Spill Cleanup Protocol B->C Yes D Collect in a designated, labeled, and sealed waste container B->D No C->D E Store in a well-ventilated, designated Satellite Accumulation Area (SAA) D->E F Segregate from incompatible materials (e.g., strong oxidizers) E->F G Ensure container is properly labeled: 'Hazardous Waste', chemical name, and associated hazards F->G H Consult local, state, and federal regulations G->H I Contact licensed hazardous waste disposal service H->I J Arrange for pickup and transport I->J K Complete all necessary waste disposal documentation J->K

Caption: Disposal workflow for this compound from generation to final disposal.

Experimental Protocols: Spill Management

In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Minor Spill Cleanup Protocol:

  • Ensure Safety: Immediately remove all sources of ignition from the area.[1][5] Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][6]

  • Absorption: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste. The container must be properly labeled with "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "spill debris").[5]

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated items for disposal as hazardous waste.

  • Disposal: Seal the waste container and move it to your laboratory's designated Satellite Accumulation Area for hazardous waste.

Major Spill Response:

For large spills, evacuate the area immediately and alert your institution's emergency response team or environmental health and safety (EHS) office.

Waste Disposal Procedures

The ultimate disposal of this compound waste must be conducted in compliance with all applicable regulations.

Step-by-Step Disposal Guide:

  • Waste Characterization: this compound is classified as a combustible liquid and chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Containerization: Collect all this compound waste, including contaminated labware and spill cleanup materials, in a chemically compatible, leak-proof container with a secure lid.[7]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., for flammability).[8]

  • Storage: Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA).[8][9] This area should be at or near the point of generation and away from ignition sources and incompatible materials.[10]

  • Regulatory Compliance: All waste disposal activities must adhere to local, state, and federal regulations.[5] This includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1] Do not attempt to dispose of this compound through the standard trash or sewer system.[5][6]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.[7]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.

References

Essential Safety and Logistical Information for Handling (-)-Myrtenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides crucial safety protocols and logistical plans for the use of (-)-Myrtenal, a combustible liquid monoterpenoid. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact, as well as inhalation of fumes.[1] The following table summarizes the recommended PPE for various scenarios.

Scenario Required PPE Additional Recommendations
Routine Handling & Use Chemical-resistant gloves (e.g., PVC), Safety glasses with side shields or chemical goggles, Laboratory coatWork in a well-ventilated area or under a chemical fume hood.[1][2] Avoid wearing contact lenses.[2]
Spill Response (Minor) Chemical-resistant gloves, Chemical goggles and face shield, Protective clothing (e.g., coveralls), Safety footwearUse respiratory protection if ventilation is inadequate.[2][3]
Disposal of Waste Chemical-resistant gloves, Safety glasses with side shields or chemical goggles, Laboratory coatEnsure containers are properly labeled and sealed before disposal.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][4]

  • Keep the container tightly closed when not in use.[1]

  • Store away from strong oxidizing agents.[4]

2. Experimental Use:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid all personal contact, including inhalation of fumes.[2]

  • Do not eat, drink, or smoke in the area where this compound is handled.[1]

  • Ground all equipment to prevent static discharge.[5]

  • After handling, wash hands thoroughly with soap and water.[1][2]

3. Spill Response Workflow:

In the event of a spill, a clear and immediate response is necessary to contain the material and prevent exposure. The following diagram outlines the procedural workflow for a minor chemical spill of this compound. For major spills, evacuate the area and contact emergency responders.[2]

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs alert Alert personnel in the immediate area start->alert don_ppe Don appropriate PPE alert->don_ppe isolate Isolate the spill area Remove ignition sources don_ppe->isolate contain Contain the spill with absorbent material (e.g., sand, vermiculite) isolate->contain cleanup Carefully collect absorbed material using non-sparking tools contain->cleanup dispose Place in a sealed, labeled container for hazardous waste disposal cleanup->dispose decontaminate Decontaminate the spill area with soap and water dispose->decontaminate end Spill Cleaned decontaminate->end

Figure 1. Workflow for handling a minor spill of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[1][6]

1. Waste Collection:

  • Collect all this compound waste, including contaminated absorbent materials from spills, in a designated and properly labeled hazardous waste container.

  • Ensure the container is compatible with this compound and is kept tightly sealed.

2. Disposal Procedure:

  • Dispose of the hazardous waste through an approved waste disposal plant or licensed contractor.[1][4]

  • Do not pour this compound down the drain or dispose of it with regular laboratory trash.[1][6]

  • Contaminated packaging should be handled and disposed of in the same manner as the substance itself.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Myrtenal
Reactant of Route 2
(-)-Myrtenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.